5-(1,5-Dimethyl-1H-pyrrol-2-yl)-1H-tetrazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-(1,5-dimethylpyrrol-2-yl)-2H-tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5/c1-5-3-4-6(12(5)2)7-8-10-11-9-7/h3-4H,1-2H3,(H,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDLJXFSNUCPGED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C)C2=NNN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363628 | |
| Record name | 5-(1,5-dimethyl-1H-pyrrol-2-yl)-2H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158773-71-8 | |
| Record name | 5-(1,5-dimethyl-1H-pyrrol-2-yl)-2H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 5-(1,5-Dimethyl-1H-pyrrol-2-yl)-1H-tetrazole from 1,5-dimethyl-1H-pyrrole-2-carbonitrile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5-(1,5-Dimethyl-1H-pyrrol-2-yl)-1H-tetrazole from 1,5-dimethyl-1H-pyrrole-2-carbonitrile. The core of this transformation lies in the [3+2] cycloaddition reaction between the nitrile group and an azide source, a well-established method for the formation of 5-substituted-1H-tetrazoles.[1][2][3] Tetrazole moieties are of significant interest in medicinal chemistry as they can act as bioisosteric replacements for carboxylic acid groups, offering improved metabolic stability and other desirable physicochemical properties.[4]
Reaction Principle
The synthesis proceeds via a [3+2] cycloaddition, where the nitrile (a two-atom component) reacts with an azide (a three-atom component) to form the five-membered tetrazole ring. This reaction is often catalyzed by Lewis or Brønsted acids to activate the nitrile group towards nucleophilic attack by the azide anion.[5] The general mechanism involves the coordination of the acid catalyst to the nitrile nitrogen, increasing its electrophilicity. The azide anion then attacks the nitrile carbon, followed by cyclization to form the tetrazole ring.
Catalytic Systems and Reaction Conditions
Several catalytic systems have been developed for the synthesis of 5-substituted-1H-tetrazoles from nitriles. The choice of catalyst and reaction conditions can significantly impact the reaction efficiency, safety, and environmental footprint. Below is a summary of commonly employed methods that can be adapted for the synthesis of this compound.
| Catalyst System | Solvent | Temperature | Time | Key Advantages |
| Zinc Salts (e.g., ZnBr₂, ZnCl₂) | Water | Reflux | 24 h | Safer, environmentally friendly, avoids hazardous hydrazoic acid.[6][7][8] |
| Amine Salts (e.g., Pyridine HCl) | DMF | 110 °C | 8 h | Good to excellent yields under mild conditions.[1][2] |
| Silica Sulfuric Acid | DMF | 120 °C | 6-10 h | Heterogeneous catalyst, allowing for easy separation.[3][9] |
| Triethylammonium Chloride | Nitrobenzene | Microwave | - | Rapid synthesis, suitable for sterically hindered substrates.[10] |
Experimental Protocols
The following are detailed experimental protocols adapted from established literature for the synthesis of 5-substituted-1H-tetrazoles. These can serve as a starting point for the synthesis of this compound.
Protocol 1: Zinc Bromide Catalyzed Synthesis in Water
This protocol is based on the environmentally benign method developed by Sharpless and co-workers.[6][7]
Materials:
-
1,5-dimethyl-1H-pyrrole-2-carbonitrile
-
Sodium azide (NaN₃)
-
Zinc bromide (ZnBr₂)
-
Deionized water
-
Hydrochloric acid (3 N)
-
Ethyl acetate
Procedure:
-
To a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, add 1,5-dimethyl-1H-pyrrole-2-carbonitrile (1.0 eq), sodium azide (1.1 eq), zinc bromide (1.0 eq), and deionized water (to make a 0.5 M solution with respect to the nitrile).
-
Heat the reaction mixture to reflux with vigorous stirring for 24 hours.
-
After cooling to room temperature, add 3 N hydrochloric acid until the pH of the aqueous layer is approximately 1.
-
Add ethyl acetate to the mixture and continue stirring until all solid material has dissolved.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Amine Salt Catalyzed Synthesis in DMF
This protocol is adapted from methods utilizing amine salts as catalysts in an organic solvent.[1][2]
Materials:
-
1,5-dimethyl-1H-pyrrole-2-carbonitrile
-
Sodium azide (NaN₃)
-
Pyridine hydrochloride (Py·HCl)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Hydrochloric acid
Procedure:
-
In a round-bottomed flask, dissolve 1,5-dimethyl-1H-pyrrole-2-carbonitrile (1.0 eq) in DMF.
-
Add pyridine hydrochloride (1.0 eq) and sodium azide (1.2 eq) to the solution.
-
Heat the reaction mixture to 110 °C and stir for 8-12 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Acidify the mixture with hydrochloric acid to precipitate the product.
-
Filter the solid precipitate, wash with cold water, and dry under vacuum.
-
Further purification can be achieved by recrystallization.
Logical Workflow of the Synthesis
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of the target tetrazole.
Safety Considerations
-
Sodium Azide: Sodium azide is highly toxic and can form explosive hydrazoic acid upon contact with acid. Handle with extreme caution in a well-ventilated fume hood. Avoid using metal spatulas.
-
Hydrazoic Acid: The in-situ generation of hydrazoic acid should be minimized. The use of zinc salts in water at a slightly alkaline pH helps to mitigate this risk.[6]
-
Organic Solvents: DMF and nitrobenzene are toxic and should be handled with appropriate personal protective equipment.
-
Heating: Ensure proper temperature control, especially when using microwave reactors or heating reactions for extended periods.
This guide provides a foundational understanding and practical protocols for the synthesis of this compound. Researchers should adapt and optimize the described conditions based on their specific experimental setup and analytical monitoring.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Amine salt-catalyzed synthesis of 5-substituted 1H-tetrazoles from nitriles - Nanjing Tech University [pure.njtech.edu.cn:443]
- 3. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. 1H-Tetrazole synthesis [organic-chemistry.org]
Spectroscopic and Synthetic Profile of 5-(1,5-Dimethyl-1H-pyrrol-2-yl)-1H-tetrazole: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the available spectroscopic data and synthetic methodologies for the compound 5-(1,5-Dimethyl-1H-pyrrol-2-yl)-1H-tetrazole. Despite a comprehensive search of scientific literature and chemical databases, a complete set of experimentally verified spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and detailed experimental protocols for its synthesis could not be located. This suggests that the compound may not be extensively characterized in publicly accessible resources. This document summarizes the general synthetic approaches for related compounds and provides context for the expected spectroscopic characteristics based on analogous structures.
Introduction
This compound is a heterocyclic compound featuring both a pyrrole and a tetrazole ring system. Tetrazole moieties are of significant interest in medicinal chemistry, often serving as bioisosteres for carboxylic acids, which can improve the metabolic stability and pharmacokinetic properties of drug candidates. The pyrrole scaffold is also a common motif in biologically active molecules. The specific substitution pattern of a 1,5-dimethyl-1H-pyrrole attached to a 1H-tetrazole ring suggests potential for unique chemical and biological properties. However, a lack of published data hinders a detailed exploration of this specific molecule.
Spectroscopic Data
A thorough search for quantitative spectroscopic data for this compound did not yield any specific experimental spectra or tabulated peak lists. While data for structurally similar compounds, such as 5-[1-aryl-1H-pyrrol-2-yl]-1H-tetrazole derivatives, is available, it is not directly transferable to the target molecule due to the different substitution on the pyrrole ring.
Table 1: Spectroscopic Data for this compound
| Spectroscopic Technique | Data |
| ¹H NMR | No experimental data found in the literature. |
| ¹³C NMR | No experimental data found in the literature. |
| IR Spectroscopy | No experimental data found in the literature. |
| Mass Spectrometry | No experimental data found in the literature. |
Experimental Protocols
Detailed, peer-reviewed experimental protocols for the synthesis and purification of this compound are not available in the surveyed scientific literature. However, the synthesis of structurally related 5-substituted-1H-tetrazoles is well-documented. A general and plausible synthetic route would likely involve the [3+2] cycloaddition of an azide source with a corresponding nitrile precursor.
General Synthetic Workflow for 5-Substituted-1H-Tetrazoles
The most common method for the synthesis of 5-substituted-1H-tetrazoles is the reaction of an organic nitrile with an azide reagent, often in the presence of a catalyst. A hypothetical pathway for the synthesis of the target compound is outlined below.
An In-depth Technical Guide on the Physicochemical Properties of 5-(1,5-Dimethyl-1H-pyrrol-2-yl)-1H-tetrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the heterocyclic compound 5-(1,5-Dimethyl-1H-pyrrol-2-yl)-1H-tetrazole. Due to a scarcity of direct experimental data for this specific molecule, this document leverages data from structurally analogous compounds to offer insights into its characteristics. The guide includes a detailed, representative experimental protocol for its synthesis via a common [3+2] cycloaddition reaction. Furthermore, considering the therapeutic potential of related pyrrolyl-tetrazole derivatives, a putative mechanism of action is explored through a visualization of the HIV-1 entry and fusion inhibition pathway, a known target for this class of compounds. This document aims to serve as a foundational resource for researchers interested in the further investigation and application of this and similar chemical entities.
Physicochemical Properties
| Property | Value | Notes |
| Molecular Formula | C₇H₉N₅ | - |
| Molecular Weight | 163.18 g/mol | - |
| Melting Point | 224-226 °C | Data for 5-(1H-pyrrol-2-yl)-2H-tetrazole. The melting point of the target compound may be lower due to the methyl groups. |
| Boiling Point | 431.0 ± 37.0 °C | Predicted value for 5-(1H-pyrrol-2-yl)-2H-tetrazole. |
| pKa | 4.94 ± 0.10 | Predicted value for 5-(1H-pyrrol-2-yl)-2H-tetrazole. Tetrazoles are known to be acidic, with pKa values similar to carboxylic acids. |
| LogP (XLogP3) | 0.19480 | Calculated value for 5-(1H-pyrrol-2-yl)-2H-tetrazole. The dimethylated compound is expected to have a higher LogP value, indicating greater lipophilicity. |
| Solubility | Not available | Expected to have low solubility in water and better solubility in organic solvents like DMSO and DMF. |
Experimental Protocols
Synthesis of this compound
The most common and efficient method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide source. Below is a representative protocol for the synthesis of the title compound from 1,5-dimethyl-1H-pyrrole-2-carbonitrile.
Reaction Scheme:
Caption: Synthetic route to this compound.
Materials:
-
1,5-dimethyl-1H-pyrrole-2-carbonitrile
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl)
-
Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 1,5-dimethyl-1H-pyrrole-2-carbonitrile (1.0 eq) in DMF in a round-bottom flask, add sodium azide (1.5 eq) and ammonium chloride (1.5 eq).
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice water.
-
Acidify the mixture to pH 2-3 with 1M HCl. A precipitate may form.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired this compound.
Characterization:
The structure of the synthesized compound should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Potential Biological Activity and Signaling Pathway
While no specific biological activity has been reported for this compound, structurally related compounds have shown promise as inhibitors of the HIV-1 glycoprotein gp41.[1] gp41 is a transmembrane protein crucial for the fusion of the viral envelope with the host cell membrane, a critical step in the HIV-1 life cycle.
HIV-1 Entry and Fusion Inhibition Pathway:
The following diagram illustrates the mechanism of HIV-1 entry and how gp41 inhibitors can block this process.
Caption: HIV-1 entry mechanism and inhibition by targeting gp41.
The binding of the viral envelope protein gp120 to the host cell's CD4 receptor and a coreceptor (CCR5 or CXCR4) triggers a conformational change. This exposes the gp41 protein, which inserts into the host cell membrane, initiating a process to form a six-helix bundle. This bundle brings the viral and cellular membranes close together, leading to fusion and the entry of the viral contents into the cell. Small molecule inhibitors, potentially including pyrrolyl-tetrazole derivatives, are thought to bind to a pocket in the pre-hairpin intermediate of gp41, preventing the formation of the six-helix bundle and thereby blocking membrane fusion.
Conclusion
This compound is a heterocyclic compound for which specific experimental physicochemical data is currently lacking in the public domain. By drawing comparisons with structurally related molecules, we can anticipate its general properties. The provided synthetic protocol offers a viable route for its preparation, enabling further research. The potential for this class of compounds to act as HIV-1 gp41 inhibitors highlights a promising area for future investigation in drug discovery and development. This guide serves as a starting point for researchers to explore the synthesis, characterization, and biological evaluation of this and other novel pyrrolyl-tetrazole derivatives.
References
Tautomeric Forms of 5-(Substituted-Pyrrol-2-yl)-1H-tetrazoles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the tautomeric forms of 5-(substituted-pyrrol-2-yl)-1H-tetrazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry. The tetrazole moiety is a well-recognized bioisostere for carboxylic acids, and its combination with the pyrrole scaffold offers a rich chemical space for drug discovery.[1][2] This document outlines the synthetic methodologies for accessing these compounds, explores the prototropic tautomerism inherent to both the pyrrole and tetrazole rings, and presents the spectroscopic and computational approaches used for their characterization. Detailed experimental protocols, compiled quantitative data, and visual diagrams of key chemical processes are provided to serve as a comprehensive resource for researchers in this field.
Introduction to Tautomerism in 5-(Substituted-Pyrrol-2-yl)-1H-tetrazoles
Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in the study of heterocyclic chemistry. For 5-(substituted-pyrrol-2-yl)-1H-tetrazoles, two primary forms of prototropic tautomerism are of critical importance: the annular tautomerism of the tetrazole ring and the prototropic tautomerism of the pyrrole ring.
The tetrazole ring can exist in two principal tautomeric forms: the 1H- and 2H-tautomers.[2] Generally, the 1H-tautomer is considered to be more stable in the condensed phase, while the 2H-form is often favored in the gas phase.[3] The position of this equilibrium can be influenced by the nature of the substituent at the C5 position, the solvent, and temperature.
The pyrrole ring, being a five-membered aromatic heterocycle, also exhibits prototropic tautomerism, although the 1H-pyrrole form is significantly more stable and aromatic than its 2H- and 3H-pyrrolenine counterparts. The interplay of these tautomeric equilibria determines the predominant species in a given environment, which in turn influences the compound's physicochemical properties, receptor binding interactions, and metabolic stability.
Synthesis of 5-(Substituted-Pyrrol-2-yl)-1H-tetrazoles
The most common and versatile method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide source, typically sodium azide.[4][5][6] For the synthesis of the target compounds, the appropriate substituted pyrrole-2-carbonitrile serves as the starting material.
General Experimental Protocol for the Synthesis of 5-(Pyrrol-2-yl)-1H-tetrazole
This protocol is adapted from established methods for the synthesis of 5-substituted-1H-tetrazoles.[6][7][8]
Materials:
-
Substituted pyrrole-2-carbonitrile (1.0 eq)
-
Sodium azide (NaN₃) (1.5 - 2.0 eq)
-
Zinc chloride (ZnCl₂) or Triethylammonium chloride (Et₃N·HCl) (catalyst)
-
N,N-Dimethylformamide (DMF) or water[9]
-
Hydrochloric acid (HCl) for acidification
-
Ethyl acetate for extraction
Procedure:
-
To a solution of the substituted pyrrole-2-carbonitrile in DMF, add sodium azide and the chosen catalyst (e.g., ZnCl₂).
-
Heat the reaction mixture at a temperature ranging from 100 to 130 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Acidify the aqueous solution with HCl to a pH of approximately 2-3 to protonate the tetrazole ring.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
A visual representation of the synthetic workflow is provided below.
References
- 1. growingscience.com [growingscience.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 1H-Tetrazole synthesis [organic-chemistry.org]
- 6. scielo.org.za [scielo.org.za]
- 7. soran.edu.iq [soran.edu.iq]
- 8. mdpi.com [mdpi.com]
- 9. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
An In-depth Technical Guide on the Mass Spectrometry Fragmentation of 5-(1,5-Dimethyl-1H-pyrrol-2-yl)-1H-tetrazole
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed analysis of the proposed mass spectrometry fragmentation pathways of 5-(1,5-Dimethyl-1H-pyrrol-2-yl)-1H-tetrazole, based on established fragmentation patterns of structurally related pyrrolyl-tetrazole compounds. The information herein is intended to support researchers in the structural elucidation and characterization of this and similar heterocyclic compounds.
Introduction
Proposed Fragmentation Pathways
The fragmentation of 5-substituted tetrazoles is highly dependent on the ionization method employed.[1][3] Both positive and negative ion modes in electrospray ionization (ESI) and electron impact (EI) ionization lead to distinct fragmentation patterns.
2.1. Positive Ion Electrospray Ionization (ESI+)
In positive ion mode, protonation of the tetrazole or pyrrole nitrogen atoms is expected. The most characteristic fragmentation pathway for protonated 5-substituted-1H-tetrazoles is the neutral loss of hydrazoic acid (HN₃).[1] This is a key diagnostic fragmentation for this class of compounds. Subsequent fragmentation would likely involve the pyrrole moiety.
2.2. Negative Ion Electrospray Ionization (ESI-)
In negative ion mode, deprotonation of the tetrazole ring is the initial step. The resulting anion characteristically undergoes the elimination of a neutral nitrogen molecule (N₂).[1] This fragmentation is a signature of the tetrazole ring in the negative ion mode.
2.3. Electron Impact Ionization (EI)
Under electron impact ionization, the molecular ion is formed, which then undergoes fragmentation. For 1,5-disubstituted tetrazoles, the primary fragmentation process is often the elimination of a nitrogen molecule (N₂).[3] The fragmentation pathways in EI-MS can be complex and are significantly influenced by the substituents.[3][4]
Predicted Fragment Ions
Based on the established fragmentation behaviors of related compounds, a table of predicted major fragment ions for this compound (Molecular Weight: 177.21 g/mol ) is presented below.
| Ionization Mode | Proposed Fragment Ion | Theoretical m/z | Proposed Neutral Loss |
| ESI+ | [M+H]⁺ | 178.11 | - |
| ESI+ | [M+H - HN₃]⁺ | 135.09 | HN₃ |
| ESI- | [M-H]⁻ | 176.09 | - |
| ESI- | [M-H - N₂]⁻ | 148.09 | N₂ |
| EI | [M]⁺˙ | 177.10 | - |
| EI | [M - N₂]⁺˙ | 149.10 | N₂ |
| EI | [C₇H₉N]⁺˙ (Pyrrole fragment) | 119.07 | C₂H₂N₄ |
| EI | [C₆H₇]⁺ (Fragment from pyrrole ring) | 79.05 | C₃H₄N₅ |
Experimental Protocols
The following is a representative experimental protocol for the analysis of pyrrolyl-tetrazole compounds by electrospray ionization mass spectrometry, adapted from a study on similar molecules.[1]
4.1. Sample Preparation The compound is dissolved in methanol to a final concentration of 10 µg/mL.
4.2. Mass Spectrometry Conditions
-
Instrument: Ion trap mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive and Negative.
-
Drying Gas: Nitrogen at a flow rate of 4 L/min.
-
Nebulizer Pressure: 7 psi.
-
Capillary Voltage: 4 kV.
-
Heated Capillary Temperature: 300 °C.
-
Infusion Rate: 1.4 mL/min using a syringe pump.
-
Scan Range: m/z 50–800.
Visualization of Fragmentation Pathways
The following diagrams illustrate the proposed fragmentation pathways for this compound.
Caption: Proposed fragmentation in positive ion ESI-MS.
Caption: Proposed fragmentation in negative ion ESI-MS.
Caption: Primary proposed fragmentation in EI-MS.
Conclusion
The mass spectrometry fragmentation of this compound is predicted to follow pathways characteristic of 5-substituted tetrazoles. Key fragmentation events include the loss of HN₃ in positive ion ESI-MS, the loss of N₂ in negative ion ESI-MS, and the initial loss of N₂ in EI-MS. These predicted pathways and fragment ions provide a solid foundation for the structural characterization and identification of this compound and its analogs in various research and development settings. Further experimental studies on the specific molecule are warranted to confirm these proposed fragmentation patterns and to establish a definitive fragmentation library.
References
- 1. lifesciencesite.com [lifesciencesite.com]
- 2. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels [mdpi.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of Pyrrolyl-Tetrazoles
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy characterization of pyrrolyl-tetrazole compounds. Designed for researchers, scientists, and professionals in drug development, this document details experimental protocols, presents organized spectral data, and visualizes key synthetic pathways.
Introduction
Pyrrolyl-tetrazoles are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science. The unique combination of the electron-rich pyrrole ring and the electron-deficient, nitrogen-rich tetrazole ring imparts these molecules with diverse biological activities and chemical properties. Accurate structural elucidation is paramount for understanding their structure-activity relationships, and NMR spectroscopy is the most powerful tool for this purpose. This guide summarizes key NMR data for various substituted pyrrolyl-tetrazoles to aid in their identification and characterization.
Experimental Protocols
The synthesis and NMR characterization of pyrrolyl-tetrazoles involve standardized laboratory procedures. Below are typical protocols adapted from various research findings.
General Synthesis of 5-Substituted 1H-Tetrazoles:
A common method for synthesizing 5-substituted 1H-tetrazoles involves the [2+3] cycloaddition of nitriles with an azide source.[1] A typical procedure is as follows:
-
A mixture of the starting nitrile (1 mmol), sodium azide (2 mmol), and a catalyst such as nano-TiCl₄·SiO₂ (0.1 g) is prepared in a solvent like DMF (5 mL).[1]
-
The reaction mixture is refluxed for a specified period (e.g., 2 hours), with the reaction progress monitored by Thin Layer Chromatography (TLC).[1]
-
Upon completion, the mixture is cooled to room temperature, and the catalyst is removed by filtration.[1]
-
The product is precipitated by adding ice water and acidifying with 4N HCl.[1]
-
The resulting solid is collected, washed with a suitable solvent (e.g., cold chloroform), and dried to yield the pure tetrazole derivative.[1]
NMR Sample Preparation and Data Acquisition:
-
Sample Preparation: Approximately 4 mg of the purified pyrrolyl-tetrazole compound is dissolved in 0.4 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[2] Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3]
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer, such as a Bruker instrument operating at frequencies like 400 MHz for ¹H and 100 MHz for ¹³C.[3][4][5]
-
Data Acquisition: Standard pulse sequences are used to acquire the spectra. Chemical shifts (δ) are reported in parts per million (ppm), and coupling constants (J) are reported in Hertz (Hz).[6]
¹H and ¹³C NMR Data of Pyrrolyl-Tetrazoles
The chemical shifts of protons and carbons in pyrrolyl-tetrazoles are influenced by the electronic environment created by the two heterocyclic rings and any substituents. The following tables summarize representative NMR data from the literature for different classes of these compounds.
Table 1: ¹H NMR Data for Substituted Pyrrole and Tetrazole Derivatives
| Compound | Solvent | ¹H Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| 5-Phenyl-1H-tetrazole[3] | DMSO-d₆ | 8.03-8.06 (m, 2H), 7.58-7.62 (m, 3H) |
| 5-(2-Pyridyl)-1H-tetrazole[3] | DMSO-d₆ | 8.50 (d, J = 3.2 Hz, 1H), 8.02 (d, J = 8.0 Hz, 1H), 7.78 (m, 1H), 7.41 (m, 1H) |
| 5-(Naphthalen-1-yl)-1H-tetrazole[3] | DMSO-d₆ | 8.56 (dd, J = 7.3, 1.8 Hz, 1H), 8.19 (bd, J = 8.2 Hz, 1H), 8.08-8.11 (m, 1H), 7.99 (dd, J = 7.2, 1.0 Hz, 1H), 7.63-7.70 (m, 3H) |
| 1-Phenyl-1,2,3,4-tetrasubstituted pyrrole derivative[6] | CDCl₃ | 7.25-7.58 (m, 10H, Ar-H), 6.71 (s, 1H, Ar-H), 2.22 (s, 3H, -COCH₃), 2.15 (s, 3H, -CH₃) |
| N-(2,3-Dimethylphenyl)-2-(5-phenyl-tetrazol-2-yl)acetamide[7] | DMSO-d₆ | 9.89 (s, 1H, NH), 8.11 (d, J = 7.2 Hz, 2H, CH), 7.47-7.54 (m, 3H, CH), 7.22 (d, J = 7.5, Hz, 1H, N-CH), 6.99-7.06 (m, 2H, N-CH), 5.70 (s, 2H, СH₂), 2.30 (s, 3H, СH₃), 2.18 (s, 3H, СH₃) |
Table 2: ¹³C NMR Data for Substituted Pyrrole and Tetrazole Derivatives
| Compound | Solvent | ¹³C Chemical Shifts (δ, ppm) |
| 5-Phenyl-1H-tetrazole[3] | DMSO-d₆ | 155.3, 131.1, 129.3, 126.8, 124.0 |
| 5-(2-Pyridyl)-1H-tetrazole[3] | DMSO-d₆ | 155.2, 150.5, 144.1, 138.6, 126.5, 123.0 |
| 5-(Naphthalen-1-yl)-1H-tetrazole[3] | DMSO-d₆ | 155.1, 133.4, 131.4, 129.9, 128.6, 128.4, 127.7, 126.7, 125.3, 125.0, 121.4 |
| 1-Phenyl-1,2,3,4-tetrasubstituted pyrrole derivative[6] | CDCl₃ | 197.76, 137.18, 136.16, 135.35, 134.19, 130.67, 129.48, 128.31, 127.63, 126.94, 126.84, 126.22, 125.35, 125.25, 122.93, 121.80, 31.14, 12.45 |
| Pyrrolo[1,2-d]tetrazole derivative[4] | acetone-d₆ | 135.6, 122.0, 111.7, 111.5, 94.2, 84.6 |
Synthetic Pathways and Logical Workflows
The synthesis of functionalized tetrazoles often involves multiple steps and can lead to different isomers. Visualizing these pathways can aid in understanding the reaction mechanisms and planning synthetic strategies.
Synthesis of 1,5- and 2,5-Disubstituted Tetrazoles
The alkylation of tetrazolate salts can yield a mixture of 1,5- and 2,5-disubstituted tetrazoles. The following diagram illustrates a general workflow for this synthesis.[8]
General Workflow for NMR Characterization
The process of characterizing a newly synthesized pyrrolyl-tetrazole compound using NMR spectroscopy follows a logical sequence from sample preparation to data analysis and structure confirmation.
Conclusion
This technical guide provides essential information for the ¹H and ¹³C NMR characterization of pyrrolyl-tetrazole derivatives. The tabulated data serves as a valuable reference for identifying these compounds and understanding the influence of substituents on their spectral properties. The detailed experimental protocols and visualized synthetic workflows offer practical guidance for researchers in the field. As the interest in pyrrolyl-tetrazoles continues to grow, a thorough understanding of their NMR characteristics will remain crucial for the advancement of their applications in science and medicine.
References
- 1. scielo.org.za [scielo.org.za]
- 2. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 3. growingscience.com [growingscience.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. rsc.org [rsc.org]
- 6. acgpubs.org [acgpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. nanomedicine-rj.com [nanomedicine-rj.com]
The Pyrrole-Tetrazole Scaffold: A Technical Guide to its Biological Significance
For Researchers, Scientists, and Drug Development Professionals
The fusion of pyrrole and tetrazole rings creates a unique heterocyclic scaffold with significant potential in medicinal chemistry. This technical guide provides an in-depth exploration of the biological activities, underlying mechanisms, and synthetic strategies associated with the pyrrole-tetrazole core. The unique physicochemical properties of this scaffold, including its hydrogen bonding capacity, metabolic stability, and ability to act as a bioisostere for carboxylic acids, make it a privileged structure in the design of novel therapeutic agents. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes important biological pathways and logical relationships to facilitate further research and drug development efforts.
I. Biological Activities of the Pyrrole-Tetrazole Scaffold
The pyrrole-tetrazole scaffold has demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The nitrogen-rich nature of this fused heterocyclic system allows for diverse molecular interactions, leading to a range of biological effects.
Anticancer Activity
Derivatives of the pyrrole-tetrazole scaffold have shown promising cytotoxic effects against various cancer cell lines. Their mechanisms of action are often multifaceted, involving the modulation of key signaling pathways and the induction of apoptosis.
| Compound Type | Cell Line | Assay | IC50 (µM) | Reference |
| Pyrrolo[2,3-d]pyrimidine-tetrazole derivatives | HeLa (Cervical) | MTT | 1.5 - 8.2 | [1] |
| A549 (Lung) | MTT | 2.1 - 9.5 | [1] | |
| MCF-7 (Breast) | MTT | 3.4 - 11.7 | [1] | |
| Fused Pyrrole-Tetrazole Analogs | HCT-116 (Colon) | SRB | 0.8 - 5.6 | [2] |
| PC-3 (Prostate) | SRB | 1.2 - 7.9 | [2] |
Antimicrobial Activity
The pyrrole-tetrazole scaffold is a promising framework for the development of novel antimicrobial agents, exhibiting activity against a range of bacteria and fungi. The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
| Compound Type | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |
| Substituted Pyrrole-Tetrazoles | Staphylococcus aureus | 8 - 32 | Candida albicans | 16 - 64 | [3] |
| Escherichia coli | 16 - 64 | Aspergillus niger | 32 - 128 | [3] | |
| Fused Pyrrole-Tetrazole Derivatives | MRSA | 4 - 16 | Cryptococcus neoformans | 8 - 32 | [4] |
| Pseudomonas aeruginosa | 32 - >128 | Fusarium oxysporum | 16 - 64 | [4] |
Anti-inflammatory Activity
Certain pyrrole-tetrazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform. This selective inhibition is a key strategy in the development of safer non-steroidal anti-inflammatory drugs (NSAIDs).
| Compound Type | Assay | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Aryl-substituted Pyrrole-Tetrazoles | In vitro enzyme assay | 0.15 - 1.2 | 50 - 250 | [5] |
| Fused Pyrrolopyrimidine-Tetrazoles | Cell-based assay | 0.08 - 0.75 | >100 | [6] |
II. Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide, offering a practical resource for researchers.
Synthesis of a Fused Pyrrole-Tetrazole Scaffold
This protocol describes a general method for the synthesis of a pyrrolo[2,3-d][1][2][7]triazolo[5,1-b]tetrazole derivative.
Materials:
-
Substituted 2-amino-3-cyanopyrrole
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl)
-
Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Appropriate aromatic amine
-
Glacial acetic acid
Procedure:
-
Tetrazole Ring Formation: A mixture of the substituted 2-amino-3-cyanopyrrole (1 mmol), NaN₃ (1.5 mmol), and NH₄Cl (1.5 mmol) in DMF (10 mL) is heated at 120 °C for 8-12 hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The resulting precipitate is filtered, washed with water, and dried to yield the aminopyrrole-tetrazole intermediate.
-
Diazotization: The aminopyrrole-tetrazole intermediate (1 mmol) is dissolved in a mixture of glacial acetic acid (5 mL) and water (2 mL). The solution is cooled to 0-5 °C in an ice bath. A solution of NaNO₂ (1.2 mmol) in water (2 mL) is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for 30 minutes at this temperature.
-
Coupling Reaction: A solution of the aromatic amine (1 mmol) in glacial acetic acid (3 mL) is added to the diazotized solution at 0-5 °C. The reaction mixture is stirred for 2-3 hours, allowing the temperature to gradually rise to room temperature.
-
Work-up and Purification: The reaction mixture is poured into crushed ice, and the resulting solid is collected by filtration, washed with water, and dried. The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the final fused pyrrole-tetrazole derivative.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin
-
Pyrrole-tetrazole compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete medium and incubated for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: The pyrrole-tetrazole compounds are serially diluted in culture medium to the desired concentrations. The medium from the wells is replaced with 100 µL of the medium containing the test compounds. A vehicle control (DMSO) and a blank (medium only) are included.
-
Incubation: The plates are incubated for 48 or 72 hours at 37 °C and 5% CO₂.
-
MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[8]
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of the compounds.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or Sabouraud Dextrose Broth (SDB)
-
Pyrrole-tetrazole compounds dissolved in DMSO
-
Standard antimicrobial agents (e.g., ciprofloxacin, fluconazole)
-
96-well microtiter plates
-
Resazurin solution (optional, as an indicator of cell viability)
Procedure:
-
Preparation of Inoculum: The microbial suspension is prepared and adjusted to a concentration of approximately 5 × 10⁵ CFU/mL.
-
Serial Dilution: The pyrrole-tetrazole compounds are serially diluted in the appropriate broth in a 96-well plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the microbial suspension. A positive control (broth with inoculum) and a negative control (broth only) are included.
-
Incubation: The plates are incubated at 37 °C for 18-24 hours for bacteria and at 28-30 °C for 48-72 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. If using resazurin, a color change from blue to pink indicates microbial growth.[9][10]
III. Signaling Pathways and Logical Relationships
The biological effects of the pyrrole-tetrazole scaffold are often mediated through interactions with specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action.
Anticancer Signaling Pathways
Pyrrole-tetrazole derivatives have been shown to interfere with signaling pathways that are critical for cancer cell proliferation and survival. One such pathway is the ERK1/2 signaling cascade , which is a key component of the Mitogen-Activated Protein Kinase (MAPK) pathway.
Caption: Modulation of ERK1/2 and mTOR signaling pathways by pyrrole-tetrazole derivatives in cancer cells.
Some pyrrole-tetrazole compounds have been observed to up-regulate ERK1/2 phosphorylation while simultaneously inhibiting the downstream mTOR/p70S6K pathway, leading to autophagy-mediated cell death in lung cancer cells.[7] This dual activity highlights the complex and context-dependent mechanism of action of this scaffold.
Structure-Activity Relationship (SAR) Workflow
The development of potent pyrrole-tetrazole derivatives relies on a systematic investigation of their structure-activity relationships (SAR). This iterative process involves chemical synthesis, biological evaluation, and computational modeling to identify key structural features that govern biological activity.
Caption: Iterative workflow for structure-activity relationship (SAR) studies of pyrrole-tetrazole derivatives.
Key structural modifications that often influence the biological activity of the pyrrole-tetrazole scaffold include the nature and position of substituents on both the pyrrole and tetrazole rings, as well as the linker connecting them in non-fused systems. For instance, the introduction of electron-withdrawing or electron-donating groups can significantly alter the electronic properties and, consequently, the binding affinity of the molecule to its biological target.[2][11]
Experimental Workflow for Target Identification
Identifying the molecular targets of bioactive pyrrole-tetrazole compounds is a critical step in understanding their mechanism of action. A common workflow integrates computational and experimental approaches.
Caption: Integrated workflow for the identification of molecular targets of pyrrole-tetrazole compounds.
Molecular docking studies can predict the binding modes and affinities of pyrrole-tetrazole derivatives to various protein targets, such as kinases and enzymes.[12][13][14] These computational predictions are then validated through in vitro binding and enzyme inhibition assays, followed by cell-based assays to confirm target engagement and elucidate the downstream cellular effects.
IV. Conclusion
The pyrrole-tetrazole scaffold represents a versatile and promising platform for the design and development of new therapeutic agents. Its demonstrated efficacy across a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, underscores its significance in medicinal chemistry. The continued exploration of the structure-activity relationships, elucidation of molecular mechanisms, and optimization of pharmacokinetic properties of pyrrole-tetrazole derivatives will undoubtedly lead to the discovery of novel and potent drug candidates. This technical guide serves as a foundational resource to aid researchers in this exciting and impactful field.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. COX-1/COX-2 inhibition assays and histopathological study of the new designed anti-inflammatory agent with a pyrazolopyrimidine core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. frontierspartnerships.org [frontierspartnerships.org]
- 8. atcc.org [atcc.org]
- 9. Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acgpubs.org [acgpubs.org]
- 11. researchgate.net [researchgate.net]
- 12. Molecular docking analysis of pyrrole derivatives with the human epidermal growth factor receptor 2: Combating breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular docking analysis of pyrrole derivatives with different breast cancer targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iajpr.com [iajpr.com]
Potential Therapeutic Targets for 5-(1,5-Dimethyl-1H-pyrrol-2-yl)-1H-tetrazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the potential therapeutic targets for the novel heterocyclic compound, 5-(1,5-Dimethyl-1H-pyrrol-2-yl)-1H-tetrazole. Due to the limited direct experimental data on this specific molecule, this paper focuses on identifying putative targets by examining the known biological activities of structurally related pyrrolyl-tetrazole derivatives and the broader class of tetrazole-containing compounds. The subsequent sections will detail these potential targets, propose comprehensive experimental workflows for target validation, and outline the necessary steps for elucidating the mechanism of action. This guide is intended to serve as a foundational resource for researchers initiating preclinical investigations into this compound.
Introduction
The tetrazole moiety is a well-established pharmacophore in medicinal chemistry, often serving as a bioisostere for the carboxylic acid group. This substitution can enhance metabolic stability and improve pharmacokinetic profiles.[1] Compounds incorporating a tetrazole ring have demonstrated a wide array of pharmacological activities, including antiviral, antibacterial, anticancer, antifungal, and antioxidant properties.[1] The pyrrole ring, another important heterocyclic motif, is also a constituent of numerous biologically active compounds. The combination of these two pharmacophores in this compound suggests a high potential for therapeutic utility. This guide explores the most probable therapeutic avenues for this compound based on available scientific literature for structurally analogous molecules.
Potential Therapeutic Targets and Pathways
Based on the structure of this compound and the documented activities of similar compounds, several potential therapeutic targets can be postulated.
Viral Entry Inhibition: HIV-1 gp41
A key study identified a series of 2,5-dimethyl-N-(3-(1H-tetrazol-5-yl)phenyl)pyrrole derivatives as inhibitors of HIV-1 gp41-mediated membrane fusion.[2] The gp41 protein is essential for the entry of the HIV virus into host cells, and its inhibition is a validated antiviral strategy. The structural similarity of this compound to these documented inhibitors makes gp41 a primary putative target.
Table 1: Anti-HIV-1 Activity of Structurally Related Pyrrolyl-Tetrazole Analogs [2]
| Compound | gp41 6-HB Formation Inhibition IC50 (µM) | Anti-HIV-1 Replication EC50 (µM) |
| 13a | 4.4 | 3.2 |
| 13j | 4.6 | 2.2 |
Note: Data for this compound is not available and requires experimental determination.
Anticancer Activity
Tetrazole derivatives have been extensively investigated for their anticancer properties.[1] While no specific studies on this compound have been reported, related compounds have shown activity against various cancer cell lines. The potential mechanisms are diverse and could involve the inhibition of kinases, interaction with DNA, or modulation of apoptotic pathways. A recent study demonstrated that a novel 5-fluorouracil analog containing a 5-Amino-1H-tetrazole moiety exhibited significant efficacy against an adenocarcinoma gastric cell line, with in-silico studies suggesting BCL2 as a potential target.[3]
Anti-inflammatory and Analgesic Effects
The anti-inflammatory and analgesic properties of pyrazole and tetrazole derivatives are well-documented.[4] A study on 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole revealed its ability to reduce abdominal writhing and paw edema in preclinical models, suggesting a potential role in pain and inflammation management.[4] The mechanism of action for this class of compounds is often linked to the inhibition of cyclooxygenase (COX) enzymes or modulation of the NO/cGMP pathway.[4]
Antimicrobial Activity
Various tetrazole derivatives have demonstrated antibacterial and antifungal activities.[5] The specific targets within microbial cells are likely diverse and could include enzymes essential for cell wall synthesis, DNA replication, or metabolic pathways.
Proposed Experimental Workflows
To validate the potential therapeutic targets of this compound, a systematic and multi-faceted experimental approach is required.
Initial In Vitro Screening
The first step involves a broad in vitro screening to identify the general biological activities of the compound.
Target Identification and Validation
Once a primary activity is confirmed, the next phase focuses on identifying the specific molecular target.
Detailed Experimental Protocols
The following are generalized protocols for key experiments. Specific parameters will need to be optimized for this compound.
HIV-1 gp41-Mediated Cell-Cell Fusion Assay
This assay assesses the ability of the compound to inhibit the fusion of cells expressing HIV-1 envelope glycoproteins with cells expressing CD4 and co-receptors.
-
Cell Culture: Maintain CHO cells stably expressing HIV-1 HXB2 envelope glycoproteins (gp120/gp41) and HeLa cells expressing CD4, CXCR4, and CCR5 in appropriate media.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO and make serial dilutions in assay medium.
-
Assay Procedure:
-
Plate effector (CHO-HXB2) and target (HeLa-CD4/CXCR4/CCR5) cells in a 96-well plate.
-
Add the test compound at various concentrations to the wells.
-
Co-culture the cells for a defined period (e.g., 6-8 hours) to allow for fusion.
-
Lyse the cells and measure the activity of a reporter gene (e.g., luciferase or β-galactosidase) that is activated upon cell fusion.
-
-
Data Analysis: Calculate the concentration of the compound that inhibits cell-cell fusion by 50% (IC50) by fitting the dose-response data to a sigmoidal curve.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate a chosen cancer cell line (e.g., AGS) in a 96-well plate and allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.
-
Formazan Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Determine the concentration of the compound that reduces cell viability by 50% (IC50).
Receptor Binding Assay
A general protocol for a competitive radioligand binding assay is described below.[6]
-
Membrane Preparation: Prepare cell membranes expressing the receptor of interest.
-
Assay Buffer: Use an appropriate buffer that maintains the stability and activity of the receptor.
-
Reaction Mixture: In a microplate, combine the cell membranes, a fixed concentration of a radiolabeled ligand with known affinity for the receptor, and varying concentrations of the test compound.
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Conclusion
While direct experimental evidence for the therapeutic targets of this compound is currently lacking, a thorough analysis of structurally related compounds provides several promising avenues for investigation. The most immediate and compelling hypothesis is its potential as an HIV-1 entry inhibitor targeting gp41. Furthermore, its chemical scaffold suggests plausible anticancer, anti-inflammatory, and antimicrobial activities. The experimental workflows and protocols detailed in this guide offer a robust framework for elucidating the pharmacological profile of this compound. Rigorous and systematic investigation is warranted to uncover the full therapeutic potential of this compound and to validate the putative targets outlined herein.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and biological evaluation of 3-substituted 2,5-dimethyl-N-(3-(1H-tetrazol-5-yl)phenyl)pyrroles as novel potential HIV-1 gp41 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, in silico studies, and in vitro biological evaluation of newly-designed 5-amino-1 H-tetrazole-linked 5-fluorouracil analog as a potential antigastric-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New pyrazole derivative 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole: synthesis and assessment of some biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of a Privileged Scaffold: A Technical Guide to the Discovery and History of 5-Substituted-1H-Tetrazoles
For Researchers, Scientists, and Drug Development Professionals
The 5-substituted-1H-tetrazole moiety, a cornerstone of modern medicinal chemistry, has traversed a remarkable journey from its serendipitous discovery to its current status as a privileged structural motif in numerous blockbuster drugs. This technical guide provides an in-depth exploration of the discovery and historical evolution of this unique heterocyclic system, detailing key synthetic methodologies, quantitative data, and its profound impact on drug design, particularly as a bioisostere of the carboxylic acid group.
A Serendipitous Beginning: The Discovery of the Tetrazole Ring
The story of the tetrazole ring begins in 1885 with the Swedish chemist J. A. Bladin.[1][2] While not initially isolating the 5-substituted-1H-tetrazole, his work laid the foundation for the entire class of compounds. The first synthesis of a 5-substituted-1H-tetrazole is widely attributed to the reaction of nitriles with hydrazoic acid. For over half a century, the development of tetrazole chemistry progressed slowly, with early synthetic routes often being hazardous and low-yielding, thus limiting their widespread application. A significant turning point came in 1958 when Finnegan and co-workers developed an improved and safer procedure using sodium azide and ammonium chloride in DMF, which paved the way for more extensive investigation and application of these compounds.[1]
The Cornerstone of Synthesis: The [3+2] Cycloaddition Reaction
The most versatile and widely employed method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile (R-C≡N) and an azide source. This reaction has been the subject of extensive optimization over the decades, leading to a plethora of protocols with varying catalysts, solvents, and reaction conditions.
Key Experimental Protocols
Below are detailed methodologies for seminal and modern synthetic approaches to 5-substituted-1H-tetrazoles.
Protocol 1: Classical Synthesis using Ammonium Chloride
This method, a significant improvement in safety over the use of hydrazoic acid, remains a fundamental procedure.
-
Materials:
-
Nitrile (1.0 equiv)
-
Sodium azide (NaN₃) (1.2 equiv)
-
Ammonium chloride (NH₄Cl) (1.2 equiv)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of the nitrile in DMF, add sodium azide and ammonium chloride.
-
Heat the reaction mixture at 100-120 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Acidify the mixture with dilute hydrochloric acid to precipitate the tetrazole product.
-
Collect the solid by filtration, wash with water, and dry to afford the 5-substituted-1H-tetrazole.
-
Protocol 2: Zinc(II) Catalyzed Synthesis in Water
A greener and safer alternative that often provides high yields.
-
Materials:
-
Nitrile (1.0 equiv)
-
Sodium azide (NaN₃) (1.5 equiv)
-
Zinc chloride (ZnCl₂) (0.5 equiv)
-
Water
-
-
Procedure:
-
Suspend the nitrile, sodium azide, and zinc chloride in water.
-
Heat the mixture to reflux and stir vigorously until the reaction is complete (monitored by TLC or HPLC).
-
Cool the reaction mixture and acidify with dilute hydrochloric acid to a pH of approximately 2.
-
The product often precipitates and can be collected by filtration. Alternatively, the product can be extracted with an organic solvent (e.g., ethyl acetate).
-
The crude product is then purified by recrystallization or column chromatography.
-
Protocol 3: Microwave-Assisted Synthesis
This method significantly reduces reaction times and can improve yields.
-
Materials:
-
Nitrile (1.0 equiv)
-
Sodium azide (NaN₃) (1.5 equiv)
-
Triethylammonium chloride (Et₃N·HCl) (1.5 equiv)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
In a microwave-safe vessel, combine the nitrile, sodium azide, triethylammonium chloride, and DMF.
-
Seal the vessel and heat the mixture in a microwave reactor at a specified temperature (e.g., 150 °C) for a short duration (e.g., 10-30 minutes).
-
After cooling, work up the reaction mixture as described in Protocol 1.
-
Protocol 4: One-Pot Synthesis from Aldehydes
This efficient method avoids the need to pre-form the nitrile.[3]
-
Materials:
-
Aldehyde (1.0 equiv)
-
Hydroxylamine hydrochloride (1.1 equiv)
-
Sodium azide (NaN₃) (1.5 equiv)
-
Copper(II) acetate (Cu(OAc)₂) (0.1 equiv)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of the aldehyde and hydroxylamine hydrochloride in DMF, add copper(II) acetate and sodium azide.
-
Heat the reaction mixture at a specified temperature (e.g., 120 °C) until the reaction is complete.
-
Follow a similar work-up procedure as described in Protocol 1 to isolate the 5-substituted-1H-tetrazole.
-
Comparison of Synthetic Methods
The choice of synthetic method depends on factors such as substrate scope, desired yield, reaction time, and available equipment. The following table summarizes typical yields for the synthesis of 5-phenyl-1H-tetrazole using different methods.
| Method | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| Classical | NH₄Cl | DMF | 120 | 24 | ~70-85 | [1] |
| Zinc-catalyzed | ZnCl₂ | Water | 100 | 12-24 | ~85-95 | [4] |
| Microwave-assisted | Et₃N·HCl | DMF | 150 | 0.5 | >90 | [5] |
| Silica Sulfuric Acid | SiO₂-H₂SO₄ | DMF | Reflux | 5 | 92 | [6][7] |
| Copper-catalyzed | CuSO₄·5H₂O | DMSO | 140 | 2 | 95 | [8] |
| Nano-catalyzed | nano-TiCl₄·SiO₂ | DMF | Reflux | 2 | 92 | [9] |
| One-pot from Aldehyde | Cu(OAc)₂ | DMF | 120 | 12 | ~80-90 | [3] |
The Tetrazole Advantage: A Bioisostere for Carboxylic Acids
A pivotal moment in the history of 5-substituted-1H-tetrazoles was the recognition of their ability to act as a bioisostere for the carboxylic acid functional group. This is due to several key physicochemical similarities:
-
Acidity: The pKa of the N-H proton in 5-substituted-1H-tetrazoles is comparable to that of carboxylic acids, allowing them to exist as anions at physiological pH.
-
Planarity: The tetrazole ring is planar, similar to the carboxylate group, enabling it to engage in similar interactions with biological targets.
-
Hydrogen Bonding: The tetrazole anion can act as a hydrogen bond acceptor, mimicking the interactions of a carboxylate.
Physicochemical Properties: pKa Comparison
The following table provides a comparison of the pKa values for some carboxylic acids and their corresponding 5-substituted-1H-tetrazole bioisosteres.[1][10]
| R-Group | Carboxylic Acid (R-COOH) pKa | 5-Substituted-1H-tetrazole pKa |
| H | 3.75 | 4.89 |
| CH₃ | 4.76 | 5.46 |
| C₂H₅ | 4.87 | 5.54 |
| C₆H₅ | 4.20 | 4.60 |
| p-NO₂-C₆H₄ | 3.44 | 3.73 |
| p-CH₃O-C₆H₄ | 4.47 | 4.75 |
Impact on Drug Discovery: The "Sartan" Story
The most prominent success story of 5-substituted-1H-tetrazoles in medicinal chemistry is the development of the "sartan" class of angiotensin II receptor blockers (ARBs). Losartan, the first of this class, demonstrated the power of replacing a carboxylic acid with a tetrazole to improve pharmacological properties.
The Angiotensin II Receptor Signaling Pathway and the Role of Sartans
Angiotensin II is a key regulator of blood pressure. It binds to the angiotensin II type 1 (AT₁) receptor, a G-protein coupled receptor, initiating a signaling cascade that leads to vasoconstriction and an increase in blood pressure. Sartans, containing a 5-substituted-1H-tetrazole moiety, act as competitive antagonists at the AT₁ receptor, blocking the effects of angiotensin II and leading to vasodilation and a reduction in blood pressure.
Conclusion
From a laboratory curiosity to a multi-billion dollar drug scaffold, the journey of 5-substituted-1H-tetrazoles is a testament to the power of chemical synthesis and rational drug design. The continuous evolution of synthetic methodologies has made these compounds readily accessible, while their unique properties as carboxylic acid bioisosteres have solidified their importance in medicinal chemistry. For researchers and drug development professionals, a deep understanding of the discovery, history, and synthesis of this remarkable heterocyclic system is essential for the continued development of novel and improved therapeutics.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. Click Synthesis of 5-Substituted 1H-Tetrazoles from Aldehydes, Hydroxylamine, and [bmim]N3 via One-Pot, Three-Component Reaction [organic-chemistry.org]
- 4. scielo.org.za [scielo.org.za]
- 5. 1H-Tetrazole synthesis [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. Synthesis and characterization of 5-substituted 1H-tetrazoles in the presence of nano-TiCl4.SiO2 [scielo.org.za]
- 10. researchgate.net [researchgate.net]
Structural Elucidation of 5-(1-aryl-1H-pyrrol-2-yl)-1H-tetrazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the structural elucidation of 5-(1-aryl-1H-pyrrol-2-yl)-1H-tetrazole derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry. The document outlines the key analytical techniques, presents characteristic spectroscopic data, and details the experimental protocols necessary for their synthesis and characterization.
Introduction
5-(1-aryl-1H-pyrrol-2-yl)-1H-tetrazole derivatives are of growing interest in drug discovery due to their diverse biological activities, which include antimicrobial, anticancer, and enzyme inhibitory properties. The tetrazole ring can act as a bioisostere for a carboxylic acid group, enhancing metabolic stability and other pharmacokinetic properties. Accurate structural elucidation is paramount for understanding structure-activity relationships (SAR) and for the rational design of new therapeutic agents. This guide focuses on the primary analytical methods used to confirm the molecular structure of these compounds: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Single-Crystal X-ray Diffraction.
Synthesis and Experimental Workflow
The general synthesis of 5-(1-aryl-1H-pyrrol-2-yl)-1H-tetrazole derivatives typically starts from the corresponding 1-arylpyrrole-2-carbonitrile. The key transformation is the [2+3] cycloaddition of an azide source, commonly sodium azide, to the nitrile group.
Data Presentation: Spectroscopic and Crystallographic Data
The following tables summarize the characteristic quantitative data obtained from various analytical techniques for the structural elucidation of these derivatives.
Mass Spectrometry Data
Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool for determining the molecular weight and fragmentation patterns of these compounds. A notable characteristic is the differential fragmentation in positive and negative ion modes.[1]
| Ion Mode | Characteristic Fragmentation | Neutral Loss | Description |
| Positive (+) | Elimination of hydrazoic acid | HN₃ | Protonation of the tetrazole ring leads to ring opening and subsequent loss of HN₃. |
| Negative (-) | Elimination of dinitrogen | N₂ | Deprotonation of the tetrazole ring is followed by the extrusion of a stable N₂ molecule. |
Table 1: Characteristic ESI-MS/MS Fragmentation Patterns.
NMR Spectroscopy Data
¹H and ¹³C NMR spectroscopy are essential for confirming the connectivity of atoms within the molecule. The chemical shifts can be influenced by the nature of the aryl substituent.
| Nucleus | Structural Unit | Typical Chemical Shift (δ, ppm) | Notes |
| ¹H | Pyrrole H-3 | 6.2 - 6.5 | |
| ¹H | Pyrrole H-4 | 6.8 - 7.1 | |
| ¹H | Pyrrole H-5 | 6.9 - 7.2 | |
| ¹H | Aryl Protons | 7.0 - 8.5 | Dependent on the substitution pattern of the aryl ring. |
| ¹³C | Pyrrole C-2 | ~125 | Carbon bearing the tetrazole group. |
| ¹³C | Pyrrole C-3 | ~110 | |
| ¹³C | Pyrrole C-4 | ~115 | |
| ¹³C | Pyrrole C-5 | ~120 | |
| ¹³C | Tetrazole C-5 | 155 - 160 | The quaternary carbon of the tetrazole ring. |
| ¹³C | Aryl Carbons | 120 - 140 | Dependent on the aryl substituent. |
Table 2: Typical ¹H and ¹³C NMR Chemical Shift Ranges (in DMSO-d₆).
IR Spectroscopy Data
Infrared spectroscopy is used to identify the functional groups present in the molecule.
| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |
| N-H (Tetrazole) | Stretching | 3200 - 3500 (broad) |
| C-H (Aryl & Pyrrole) | Stretching | 3000 - 3150 |
| C=N (Tetrazole) | Stretching | 1600 - 1650 |
| N=N (Tetrazole) | Stretching | 1400 - 1500 |
| C-N | Stretching | 1000 - 1300 |
Table 3: Characteristic IR Absorption Frequencies.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Synthesis of 5-(1-aryl-1H-pyrrol-2-yl)-1H-tetrazole
-
Reaction Setup: To a solution of 1-arylpyrrole-2-carbonitrile (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF), add sodium azide (1.5-3 equivalents) and a Lewis acid catalyst, for example, zinc bromide (ZnBr₂) or ammonium chloride (NH₄Cl) (1-2 equivalents).
-
Reaction Conditions: The reaction mixture is typically heated to 80-120 °C and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The mixture is then acidified with a dilute acid (e.g., 2M HCl) to a pH of approximately 2-3, leading to the precipitation of the product.
-
Purification: The crude product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.
Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the purified compound (approximately 10-50 µg/mL) in a solvent compatible with mass spectrometry, such as methanol or acetonitrile.
-
Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization source (e.g., a quadrupole time-of-flight (Q-TOF) or ion trap instrument).
-
Positive Ion Mode Parameters:
-
Capillary Voltage: 3.5-4.5 kV
-
Nebulizer Gas (N₂): 1-2 Bar
-
Drying Gas (N₂) Flow: 5-10 L/min
-
Drying Gas Temperature: 180-220 °C
-
-
Negative Ion Mode Parameters:
-
Capillary Voltage: -3.0 to -4.0 kV
-
Other parameters are similar to the positive ion mode.
-
-
Tandem MS (MS/MS): For fragmentation studies, select the protonated molecule [M+H]⁺ in positive mode or the deprotonated molecule [M-H]⁻ in negative mode as the precursor ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon) at varying collision energies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrumentation: Record the spectra on a 300, 400, or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-15 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for soluble compounds, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr).
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Record a background spectrum of the pure KBr pellet or salt plate before acquiring the sample spectrum.
-
Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.
-
Data Collection: Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer. Data is collected at a controlled temperature (often 100 K) using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F².
Biological Significance and Signaling Pathway
Many tetrazole and pyrrole-containing compounds have demonstrated significant anticancer activity. One of the key mechanisms through which such compounds can exert their effects is by inhibiting critical cell signaling pathways, such as the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer and promotes cell proliferation, survival, and angiogenesis.
This diagram illustrates a plausible mechanism where 5-(1-aryl-1H-pyrrol-2-yl)-1H-tetrazole derivatives may inhibit the PI3K enzyme, thereby blocking the downstream signaling cascade that leads to cancer cell proliferation and survival. The structural elucidation of these compounds is the foundational step in validating such hypotheses and advancing their development as potential therapeutic agents.
References
The Tetrazole Moiety: A Bioisosteric Masterkey for Carboxylic Acids in Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic replacement of functional groups—a practice known as bioisosterism—stands as a cornerstone of rational drug design. Among the various bioisosteric transformations, the substitution of a carboxylic acid with a 5-substituted-1H-tetrazole is a preeminent and widely successful strategy. This technical guide provides a comprehensive overview of the core principles underlying this bioisosteric relationship, offering a comparative analysis of physicochemical properties, detailed experimental methodologies, and a case study within a critical signaling pathway.
Physicochemical Properties: A Tale of Two Acids
While both carboxylic acids and tetrazoles are acidic functional groups capable of engaging in similar interactions with biological targets, their nuanced physicochemical differences are pivotal in optimizing a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The tetrazole ring, a five-membered aromatic system with four nitrogen atoms, delocalizes the negative charge over a larger surface area compared to the more localized charge on a carboxylate anion.
Acidity (pKa)
A fundamental prerequisite for a successful bioisostere of a carboxylic acid is comparable acidity, ensuring a similar ionization state at physiological pH (typically ~7.4). 5-substituted-1H-tetrazoles exhibit pKa values that are remarkably similar to those of carboxylic acids, generally falling within the same range. This comparable acidity allows the tetrazole to effectively mimic the ionic interactions of the carboxylate group with biological targets.
Lipophilicity (logP/logD)
Lipophilicity is a critical determinant of a drug's ability to permeate biological membranes. Generally, the tetrazolate anion is significantly more lipophilic than the corresponding carboxylate. However, this increased lipophilicity does not always directly translate to enhanced membrane permeability. The tetrazole ring's capacity for strong hydrogen bonding can lead to a higher desolvation penalty, which can counteract the benefits of increased lipophilicity.
Metabolic Stability
A primary driver for replacing a carboxylic acid with a tetrazole is to enhance metabolic stability. Carboxylic acids are susceptible to several metabolic pathways, including glucuronidation, which can lead to the formation of reactive acyl glucuronides implicated in toxicity. While tetrazoles can also undergo N-glucuronidation, the resulting adducts are generally more stable and less reactive. Furthermore, tetrazoles are resistant to metabolic degradation via β-oxidation, a common pathway for carboxylic acids with aliphatic chains. This inherent metabolic robustness often results in a longer in vivo half-life and improved pharmacokinetic profile for tetrazole-containing drugs.
Table 1: Comparative Summary of Physicochemical Properties
| Property | Carboxylic Acid | 5-Substituted-1H-Tetrazole | Key Implications for Drug Design |
| Acidity (pKa) | ~4.0 - 5.0 | ~4.5 - 5.1 | Both are predominantly ionized at physiological pH, enabling similar ionic interactions with biological targets. |
| Lipophilicity (logP/logD) | Lower | Higher | The increased lipophilicity of the tetrazole can potentially improve membrane permeability and oral absorption. |
| Hydrogen Bonding | Acts as H-bond donor and acceptor. | Acts as H-bond donor and has multiple acceptor sites. | The stronger hydrogen bonding capacity of tetrazoles can lead to a higher desolvation penalty, potentially impacting permeability. |
| Metabolic Stability | Susceptible to glucuronidation (acyl glucuronides) and β-oxidation. | More resistant to metabolic degradation; forms more stable N-glucuronides. | Enhanced metabolic stability often leads to a longer half-life and improved pharmacokinetic profile. |
| Size & Shape | Planar carboxylate group. | Planar, five-membered aromatic ring; slightly larger than a carboxylic acid. | The increased size may necessitate adjustments in the binding pocket of the target protein. |
Table 2: Quantitative Comparison of Phenylpropionic Acid Bioisosteres
| Functional Group | pKa | logD (pH 7.4) | Permeability (Papp, 10⁻⁶ cm/s) |
| Carboxylic Acid | 4.64 | -0.49 | -5.79 |
| Tetrazole | 5.09 | -0.25 | -6.33 |
Data compiled from a comparative study on phenylpropionic acid derivatives.
Synthesis of 5-Substituted-1H-Tetrazoles
The most prevalent method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of an organonitrile with an azide salt. This reaction is often catalyzed by a Lewis or Brønsted acid.
Caption: General experimental workflow for tetrazole synthesis.
Case Study: Angiotensin II Receptor Blockers (ARBs)
The development of angiotensin II receptor blockers (ARBs) for the treatment of hypertension is a classic example of the successful application of tetrazole bioisosterism. These drugs target the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure.
In the discovery of Losartan, the first-in-class ARB, the tetrazole moiety was found to be crucial for high-affinity binding to the angiotensin II type 1 (AT1) receptor. The tetrazole-containing compound exhibited a 10-fold increase in potency compared to its carboxylic acid precursor. This enhanced activity, coupled with improved metabolic stability, established the tetrazole as a superior bioisostere in this context.
Caption: Simplified Renin-Angiotensin-Aldosterone System (RAAS) pathway.
Experimental Protocols
Accurate and reproducible experimental data are essential for the rational design of bioisosteres. The following are detailed protocols for key experiments cited in this guide.
Synthesis of 5-Phenyl-1H-tetrazole via [3+2] Cycloaddition
Objective: To synthesize a 5-substituted-1H-tetrazole from an organonitrile precursor.
Materials:
-
Benzonitrile
-
Sodium Azide (NaN₃)
-
Silica Sulfuric Acid (SSA) as catalyst
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Petroleum ether
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard glassware for filtration and extraction
Procedure:
-
In a 100 mL round-bottom flask, combine benzonitrile (1.0 mmol), sodium azide (1.5 mmol), and silica sulfuric acid (0.1 g).
-
Add 20 mL of DMF to the flask.
-
Heat the mixture to 120 °C and stir under reflux for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the solid catalyst and wash with ethyl acetate.
-
Pour the filtrate into 100 mL of deionized water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a mixture of petroleum ether and ethyl acetate to yield 5-phenyl-1H-tetrazole as a white solid.
Determination of pKa by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of a test compound.
Materials:
-
Test compound (carboxylic acid or tetrazole derivative)
-
Calibrated pH meter with a combination glass electrode
-
Automated titrator or micro-burette
-
Standardized 0.1 M sodium hydroxide (NaOH) solution
-
Standardized 0.1 M hydrochloric acid (HCl) solution
-
Potassium chloride (KCl) for maintaining ionic strength
-
Co-solvent (e.g., methanol or DMSO) if the compound has low water solubility
-
Nitrogen gas for purging
Procedure:
-
Calibrate the pH meter using standard aqueous buffers (pH 4, 7, and 10).
-
Accurately weigh and dissolve the test compound in a known volume of deionized water (or a co-solvent/water mixture) to a final concentration of approximately 1 mM.
-
Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M).
-
Purge the solution with nitrogen gas to remove dissolved carbon dioxide.
-
If titrating an acidic compound, make the solution acidic (pH ~2) with 0.1 M HCl.
-
Titrate the solution with standardized 0.1 M NaOH, adding the titrant in small increments.
-
Record the pH value after each addition, ensuring the reading is stable (drift < 0.01 pH units/minute).
-
Continue the titration until the pH reaches ~12.
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
Determine the equivalence point(s) from the inflection point(s) of the curve.
-
The pKa is the pH at the half-equivalence point. For polyprotic compounds, multiple pKa values may be determined.
-
Perform the titration in triplicate to ensure reproducibility.
Measurement of Lipophilicity (logD) by the Shake-Flask Method
Objective: To determine the distribution coefficient (logD) of a compound at a specific pH.
Materials:
-
Test compound
-
n-Octanol (pre-saturated with buffer)
-
Phosphate buffer (e.g., pH 7.4, pre-saturated with n-octanol)
-
Vials with screw caps
-
Vortex mixer and/or shaker
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV or LC-MS/MS)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Add a small aliquot of the stock solution to a vial containing a known volume of n-octanol and phosphate buffer (pH 7.4). The final concentration of the compound should be in the linear range of the analytical method.
-
Securely cap the vials and shake vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.
-
Centrifuge the vials to ensure complete separation of the two phases.
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.
-
Determine the concentration of the compound in each phase using a validated analytical method.
-
Calculate the logD using the following formula: logD = log₁₀([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).
In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
Objective: To assess the intrinsic clearance of a compound by Phase I metabolic enzymes.
Materials:
-
Test compound
-
Pooled human liver microsomes (HLM)
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Incubator/shaking water bath set to 37°C
-
Acetonitrile (ACN) containing an internal standard (IS) to stop the reaction
-
96-well plates
-
LC-MS/MS for analysis
Procedure:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Thaw the pooled HLM on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer (pH 7.4).
-
Prepare the NADPH regenerating system in phosphate buffer.
-
In a 96-well plate, add the HLM solution and the test compound (final concentration typically 1 µM).
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding cold acetonitrile with an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t₁/₂) as 0.693/k and the intrinsic clearance (CLᵢₙₜ) from the half-life and the protein concentration.
Caption: A typical experimental workflow for comparing bioisosteres.
Conclusion
The bioisosteric replacement of carboxylic acids with tetrazoles is a powerful and well-established strategy in medicinal chemistry. While these two functional groups share key similarities in acidity, their differences in lipophilicity, hydrogen bonding capacity, and metabolic stability can be leveraged to fine-tune the properties of a drug candidate. A thorough understanding of these nuances, supported by robust experimental data, is crucial for the successful application of this bioisosteric relationship in the design of novel therapeutics with optimized efficacy and safety profiles.
Initial Toxicity Screening of Novel Pyrrole-Tetrazole Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the essential methodologies for the initial toxicity screening of novel pyrrole-tetrazole compounds. This class of heterocyclic compounds holds significant promise in medicinal chemistry; however, a thorough understanding of their preliminary safety profile is paramount before advancing them through the drug development pipeline. This document outlines key in vitro and in vivo assays, presents data in a structured format, and includes detailed experimental protocols and visual workflows to guide researchers in this critical phase of preclinical assessment.
Introduction to Toxicity Screening in Drug Discovery
The early identification of potential toxic liabilities is a critical step in the drug discovery process. A comprehensive initial toxicity screening program helps to de-risk novel chemical entities, such as pyrrole-tetrazole compounds, by identifying potential safety concerns at an early stage. This allows for the prioritization of compounds with the most favorable safety profiles, saving valuable time and resources. The screening cascade typically involves a battery of in vitro assays to assess cytotoxicity, genotoxicity, and specific organ toxicity (e.g., cardiotoxicity), followed by preliminary in vivo studies to evaluate acute toxicity and establish a therapeutic window. Pyrrole and tetrazole moieties are prevalent in many approved drugs, and their derivatives have been shown to interact with various biological targets, including kinases, highlighting the importance of a thorough toxicological evaluation.[1][2]
In Vitro Toxicity Assays
In vitro toxicity assays are the first line of assessment for novel compounds. They are rapid, cost-effective, and require minimal amounts of test material.
Cytotoxicity Assays
Cytotoxicity assays are fundamental to determining the concentration at which a compound induces cell death. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are colorimetric methods that measure cellular metabolic activity as an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt to a colored formazan product, which can be quantified spectrophotometrically.
Table 1: Illustrative In Vitro Cytotoxicity Data for Heterocyclic Compounds
| Compound Class | Compound ID | Cell Line | IC50 (µM) | Reference |
| Pyrrolo[2,1-d][1][2][3][4]tetrazine-4(3H)-one | 10d | Leukemia (CCRF-CEM) | <0.1 | [5] |
| Pyrazolo[4,3-e]tetrazolo[1,5-b][1][3][6]triazine Sulfonamide | MM134 | Pancreatic Cancer (BxPC-3) | 0.11 | [7] |
| Pyrazolo[4,3-e]tetrazolo[1,5-b][1][3][6]triazine Sulfonamide | MM139 | Prostate Cancer (PC-3) | 0.33 | [7] |
| Pyrrole Derivative | 4a | Colon Cancer (LoVo) | Not Specified | [8] |
| Pyrrole Derivative | 4d | Colon Cancer (LoVo) | Not Specified | [8] |
Note: The data presented are for structurally related heterocyclic compounds and serve as an illustrative guide. Actual IC50 values for novel pyrrole-tetrazole compounds must be determined experimentally.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of the test pyrrole-tetrazole compound to the wells. Include vehicle-only controls.
-
Incubation: Incubate the plates for 24-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Genotoxicity Assays
Genotoxicity assays are crucial for identifying compounds that can cause genetic damage, which may lead to carcinogenesis.
The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.[2][9] It utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine. The assay determines if the test compound can cause a reverse mutation, allowing the bacteria to synthesize histidine and grow on a histidine-deficient medium. The test is conducted with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[2]
-
Preparation: Prepare overnight cultures of the Salmonella typhimurium tester strains (e.g., TA98, TA100).
-
Test Mixture: In a test tube, combine 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution at various concentrations, and 0.5 mL of S9 mix (or buffer for the non-activated test).
-
Top Agar: Add 2 mL of molten top agar to the test mixture.
-
Plating: Quickly pour the mixture onto a minimal glucose agar plate and spread evenly.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result for mutagenicity.
The in vitro micronucleus test detects both clastogenic (chromosome breaking) and aneugenic (chromosome lagging) effects of a compound.[10] It assesses the presence of micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes left behind during cell division.
-
Cell Culture: Culture suitable mammalian cells (e.g., CHO, V79, or human lymphocytes) to a sufficient density.
-
Compound Exposure: Treat the cells with the test pyrrole-tetrazole compound at various concentrations for a defined period (e.g., 3-6 hours with S9 activation, or 24 hours without).
-
Cytochalasin B Treatment: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.
-
Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA stain).
-
Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.
Cardiotoxicity Assay: hERG Channel Inhibition
The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization. Inhibition of the hERG channel can lead to QT interval prolongation and potentially fatal arrhythmias.[11] Therefore, assessing the interaction of novel compounds with the hERG channel is a regulatory requirement.
-
Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293 or CHO cells).
-
Compound Application: Apply a range of concentrations of the test pyrrole-tetrazole compound to the cells.
-
Voltage Protocol: Apply a specific voltage-clamp protocol to elicit and measure the hERG current. A typical protocol involves a depolarizing pulse to activate and then inactivate the channels, followed by a repolarizing pulse to measure the tail current.
-
Data Analysis: Determine the concentration-dependent inhibition of the hERG tail current and calculate the IC50 value.
In Vivo Acute Toxicity Study
Preliminary in vivo studies are essential to understand the compound's effects in a whole organism and to determine a safe starting dose for further efficacy studies.
Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)
This method is a sequential dosing approach that allows for the estimation of the median lethal dose (LD50) with a minimal number of animals.
Table 2: Predicted Acute Oral Toxicity for Representative Pyrrole Derivatives
| Compound ID | Predicted LD50 (mg/kg, rat) | Toxicity Class (GHS) | Reference |
| 17a | 750 | 4 | [11] |
| 17b | 800 | 4 | [11] |
| 17c | 2000 | 5 | [11] |
| 17d | 2000 | 5 | [11] |
| 17e | 700 | 4 | [11][12] |
| 17f | 700 | 4 | [11][12] |
Note: These are predicted values for pyrrole derivatives and should be confirmed by in vivo studies for novel pyrrole-tetrazole compounds.
Experimental Protocol: Acute Oral Toxicity Study
-
Animal Model: Use a single sex (usually females) of a standard rodent strain (e.g., Wistar rats or BALB/c mice).
-
Dosing: Administer a single oral dose of the test compound to one animal. The starting dose is typically based on in vitro cytotoxicity data and in silico predictions.
-
Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.
-
Sequential Dosing: Based on the outcome for the first animal, the dose for the next animal is adjusted up or down by a fixed factor. This process is repeated until the stopping criteria are met.
-
LD50 Estimation: The LD50 is calculated using the maximum likelihood method.
Potential Signaling Pathways Involved in Toxicity
The biological activity of pyrrole and tetrazole-containing compounds often involves the modulation of key signaling pathways. Understanding these interactions is crucial for elucidating the mechanism of toxicity. Several pyrrole-containing drugs are known to be protein kinase inhibitors, affecting pathways such as:[1]
-
MAPK Pathway: Involved in cell proliferation, differentiation, and survival.
-
VEGFR Pathway: Plays a critical role in angiogenesis.
-
PI3K/AKT Pathway: A central regulator of cell growth, metabolism, and survival.
Tetrazole derivatives have also been shown to interact with various receptors and enzymes, and their bioisosteric relationship with carboxylic acids suggests a broad range of potential biological targets.[3]
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate key experimental workflows and a potential signaling pathway that could be modulated by pyrrole-tetrazole compounds.
Caption: Workflow for determining the in vitro cytotoxicity of novel compounds using the MTT assay.
Caption: Overview of the experimental workflows for the Ames test and the in vitro micronucleus assay.
References
- 1. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development | Expert Analysis & News China [chemheterocycles.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Machine learning prediction of acute toxicity with in vivo experiments on tetrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolo[2,1-d][1,2,3,5]tetrazine-4(3H)-ones, a new class of azolotetrazines with potent antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Design, synthesis and biological evaluation of tetrazole-containing RXRα ligands as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: [3+2] Cycloaddition Synthesis of 5-Substituted 1H-Tetrazoles
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 5-substituted 1H-tetrazoles via a [3+2] cycloaddition reaction. Tetrazoles are crucial heterocyclic compounds in medicinal chemistry, often serving as bioisosteric replacements for carboxylic acids, which enhances metabolic stability and bioavailability of drug candidates.[1] The described method utilizes a robust and efficient silica sulfuric acid-catalyzed reaction between various nitriles and sodium azide, offering high yields and operational simplicity.[2][3][4] This protocol is designed to be a practical guide for researchers in academic and industrial settings, particularly in the field of drug discovery and development.
Introduction
5-Substituted 1H-tetrazoles are a prominent class of nitrogen-rich heterocyclic compounds with a wide range of applications in medicinal chemistry, materials science, and as ligands in coordination chemistry.[1][5] Their structural similarity to carboxylic acids allows them to act as effective bioisosteres, improving the pharmacokinetic profile of therapeutic agents.[2] The [3+2] cycloaddition of azides with nitriles is the most proficient route to synthesize these valuable scaffolds.[1][6] While various catalytic systems have been developed, including those based on zinc, copper, and cobalt, the use of solid-supported catalysts like silica sulfuric acid presents advantages in terms of ease of handling, recovery, and reusability.[1][2][7][8][9][10] This application note details a highly efficient one-pot protocol for the synthesis of 5-substituted 1H-tetrazoles using silica sulfuric acid as a catalyst in refluxing DMF, resulting in excellent yields.[2][3][6]
Reaction Principle
The synthesis proceeds via a [3+2] cycloaddition mechanism, where the 1,3-dipolar azide anion reacts with the dipolarophile nitrile. The catalyst, in this case, a Lewis or Brønsted acid, activates the nitrile group, making it more susceptible to nucleophilic attack by the azide, thereby lowering the activation energy of the reaction.
Data Presentation
The following table summarizes the reaction outcomes for the synthesis of various 5-substituted 1H-tetrazoles using the silica sulfuric acid catalyzed protocol. The data highlights the versatility of this method with different aromatic and aliphatic nitriles.
| Entry | Substrate (Nitrile) | Product | Time (h) | Yield (%) |
| 1 | Benzonitrile | 5-Phenyl-1H-tetrazole | 10 | 95 |
| 2 | 2-Chlorobenzonitrile | 5-(2-Chlorophenyl)-1H-tetrazole | 12 | 92 |
| 3 | 4-Bromobenzyl cyanide | 5-(4-Bromobenzyl)-1H-tetrazole | 10 | 90 |
| 4 | 4-Methoxybenzonitrile | 5-(4-Methoxyphenyl)-1H-tetrazole | 12 | 93 |
| 5 | 4-Nitrobenzonitrile | 5-(4-Nitrophenyl)-1H-tetrazole | 8 | 94 |
| 6 | Acetonitrile | 5-Methyl-1H-tetrazole | 15 | 72 |
| 7 | Pivalonitrile | 5-tert-Butyl-1H-tetrazole | 18 | 75 |
| 8 | Adiponitrile | 1,4-Bis(1H-tetrazol-5-yl)butane | 12 | 85 |
Table adapted from data presented in "Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid".[2][11][12]
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of 5-phenyl-1H-tetrazole as a representative example.
Materials:
-
Benzonitrile (1.0 mmol, 103 mg)
-
Sodium azide (1.5 mmol, 97.5 mg)
-
Silica sulfuric acid (0.1 g)
-
N,N-Dimethylformamide (DMF, 5 mL)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Petroleum ether
-
Anhydrous sodium sulfate
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Filtration apparatus
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add benzonitrile (1.0 mmol), sodium azide (1.5 mmol), silica sulfuric acid (0.1 g), and DMF (5 mL).
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction (typically 10-12 hours), cool the reaction mixture to room temperature.
-
Catalyst Removal: Filter the solid catalyst (silica sulfuric acid) and wash it with ethyl acetate. The catalyst can be recovered, washed, dried, and reused.
-
Extraction: To the filtrate, add 1 M HCl (10 mL) and extract the product with ethyl acetate (3 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 10 mL), then dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the pure 5-phenyl-1H-tetrazole.[2][11]
Characterization of 5-Phenyl-1H-tetrazole:
-
Appearance: White needles
-
Melting Point: 215–216 °C
-
¹H NMR (500 MHz, DMSO-d₆): δ 8.05 (s, 2H, Ar-H), 7.61 (s, 3H, Ar-H) ppm.
-
¹³C NMR (125 MHz, DMSO-d₆): δ 131.7, 129.9, 127.4, 124.6 ppm.
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of 5-substituted 1H-tetrazoles.
Reaction Mechanism
Caption: Mechanism of the [3+2] cycloaddition for 5-substituted 1H-tetrazole synthesis.
Safety Precautions
-
Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids, which can generate highly toxic and explosive hydrazoic acid.
-
Organic solvents like DMF and ethyl acetate are flammable. Work away from open flames and sources of ignition.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
The silica sulfuric acid-catalyzed [3+2] cycloaddition of nitriles and sodium azide is a highly efficient, operationally simple, and cost-effective method for the synthesis of 5-substituted 1H-tetrazoles.[2][6] This protocol provides high yields for a variety of substrates and utilizes a reusable catalyst, making it an attractive and practical alternative to existing procedures for both academic research and industrial applications in drug development.[2][11]
References
- 1. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 1H-Tetrazole synthesis [organic-chemistry.org]
- 8. scielo.br [scielo.br]
- 9. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 5-(1,5-Dimethyl-1H-pyrrol-2-yl)-1H-tetrazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 5-(1,5-Dimethyl-1H-pyrrol-2-yl)-1H-tetrazole, a molecule of interest in medicinal chemistry due to the prevalence of the tetrazole moiety in various drug candidates. Tetrazoles are often employed as bioisosteres of carboxylic acids, offering improved metabolic stability and pharmacokinetic profiles.[1][2] The described methodology is based on the widely utilized [3+2] cycloaddition reaction between a nitrile and an azide source, a robust and versatile method for the formation of 5-substituted-1H-tetrazoles.[2][3][4]
Experimental Protocols
The synthesis of this compound is achieved through a two-step process: first, the preparation of the precursor 1,5-dimethyl-1H-pyrrole-2-carbonitrile, followed by the cycloaddition reaction to form the desired tetrazole.
Step 1: Synthesis of 1,5-Dimethyl-1H-pyrrole-2-carbonitrile
A common method for the synthesis of substituted pyrroles is the Paal-Knorr synthesis. For the N-methylated pyrrole, a suitable starting material would be acetonylacetone, which is first cyclized with a primary amine (methylamine) to form the N-methylpyrrole, followed by formylation and subsequent conversion to the nitrile.
Protocol:
-
Synthesis of 1,5-Dimethyl-1H-pyrrole: In a round-bottom flask equipped with a reflux condenser, dissolve acetonylacetone (1 equivalent) in an appropriate solvent such as ethanol.
-
Add an aqueous solution of methylamine (1.2 equivalents) dropwise to the flask.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield 1,5-dimethyl-1H-pyrrole.
-
Vilsmeier-Haack Formylation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF) and cool to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.1 equivalents) to the cooled DMF with vigorous stirring.
-
After 30 minutes, add a solution of 1,5-dimethyl-1H-pyrrole (1 equivalent) in anhydrous DMF dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 40-50 °C for 1-2 hours.
-
Cool the reaction mixture and pour it onto crushed ice, followed by neutralization with an aqueous solution of sodium hydroxide (NaOH) until basic.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude aldehyde by column chromatography.
-
Conversion to Nitrile: The aldehyde can be converted to the nitrile via an aldoxime intermediate.
-
In a round-bottom flask, dissolve the purified 1,5-dimethyl-1H-pyrrole-2-carbaldehyde (1 equivalent) in a suitable solvent like formic acid.
-
Add hydroxylamine hydrochloride (1.2 equivalents) and heat the mixture to reflux.
-
After the formation of the oxime is complete (monitored by TLC), add a dehydrating agent such as acetic anhydride or a copper(II) catalyst system to facilitate the conversion to the nitrile.
-
Work up the reaction by neutralizing the mixture and extracting the product.
-
Purify the final 1,5-dimethyl-1H-pyrrole-2-carbonitrile by column chromatography or recrystallization.
Step 2: Synthesis of this compound
The [3+2] cycloaddition of the synthesized nitrile with an azide source will yield the target tetrazole. A common and effective method involves the use of sodium azide with a Lewis acid catalyst.[3]
Protocol:
-
To a round-bottom flask, add 1,5-dimethyl-1H-pyrrol-2-carbonitrile (1 equivalent), sodium azide (NaN₃, 1.5 equivalents), and zinc(II) chloride (ZnCl₂, 1.2 equivalents).
-
Add a suitable alcohol solvent such as n-propanol or n-butanol.[3]
-
Heat the reaction mixture to reflux (approximately 95-110 °C) for 12-24 hours.[3] Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and evaporate the solvent under reduced pressure.[3]
-
Dissolve the residue in water and adjust the pH to approximately 2-3 with dilute hydrochloric acid (HCl).
-
The product may precipitate out of the solution. If so, collect the solid by filtration. If not, extract the product with an organic solvent like ethyl acetate.
-
Dry the organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water).
Data Presentation
The following table summarizes the expected quantitative data for the synthesized compound. Note that these are representative values and actual results may vary.
| Property | Expected Value |
| Molecular Formula | C₇H₉N₅ |
| Molecular Weight | 163.18 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 150-160 °C (decomposes) |
| Yield | 70-90% |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 6.5-7.0 (m, 2H, pyrrole-H), 3.8 (s, 3H, N-CH₃), 2.2 (s, 3H, C-CH₃) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): 155 (C-tetrazole), 130-110 (pyrrole carbons), 35 (N-CH₃), 12 (C-CH₃) |
| IR (KBr, cm⁻¹) | 3100-2900 (N-H, C-H), 1600-1400 (C=N, C=C) |
| Mass Spec (ESI-MS) | m/z: 164.08 [M+H]⁺ |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Caption: Synthetic workflow for this compound.
References
Application Notes and Protocols for In Vitro Evaluation of Tetrazole-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview and detailed protocols for a range of in vitro assays to assess the biological activity of tetrazole-based compounds. The tetrazole ring is a key functional group in medicinal chemistry, often serving as a bioisostere for carboxylic acids and contributing to a wide array of pharmacological activities.[1][2] These protocols are designed to guide researchers in the initial screening and characterization of novel tetrazole derivatives for their potential as therapeutic agents.
Table of Contents
-
Cytotoxicity and Anticancer Activity
-
MTT Assay for Cell Viability
-
Quantitative Cytotoxicity Data
-
-
Anti-inflammatory Activity
-
Cyclooxygenase (COX-1/COX-2) Inhibition Assay
-
Quantitative Anti-inflammatory Data
-
-
Antimicrobial Activity
-
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
-
Quantitative Antimicrobial Data
-
-
Enzyme Inhibition Activity
-
General Spectrophotometric Enzyme Inhibition Assay
-
Quantitative Enzyme Inhibition Data
-
Cytotoxicity and Anticancer Activity
A critical initial step in the evaluation of any new chemical entity is the assessment of its cytotoxic potential. This is particularly relevant for anticancer drug discovery, where the goal is to identify compounds that selectively kill cancer cells.
Experimental Workflow: Cytotoxicity Assessment
References
Application Notes and Protocols: 5-(1,5-Dimethyl-1H-pyrrol-2-yl)-1H-tetrazole as a Carboxylic Acid Mimic in Drug Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5-(1,5-Dimethyl-1H-pyrrol-2-yl)-1H-tetrazole as a bioisosteric replacement for a carboxylic acid moiety in drug design. This document outlines the rationale, synthetic protocols, and biological evaluation methods relevant to the application of this specific heterocyclic scaffold.
Introduction: The Tetrazole Advantage in Bioisosterism
In medicinal chemistry, the carboxylic acid group is a common pharmacophore due to its ability to form strong hydrogen bonds and ionic interactions with biological targets. However, its inherent acidity often leads to poor pharmacokinetic properties, such as low oral bioavailability and rapid metabolism.[1][2] Bioisosteric replacement of the carboxylic acid with a 5-substituted-1H-tetrazole has emerged as a highly effective strategy to overcome these limitations.[3][4]
The 5-substituted-1H-tetrazole moiety mimics the key physicochemical properties of a carboxylic acid, including its pKa (typically in the range of 4.5-4.9, similar to carboxylic acids), planarity, and ability to act as a hydrogen bond donor and acceptor.[2][3] Crucially, the tetrazole group is generally more metabolically stable and can lead to improved cell permeability and oral bioavailability.[1] The pyrrole scaffold, known for its presence in numerous biologically active compounds, when combined with a tetrazole bioisostere, offers a promising avenue for the development of novel therapeutics.[5]
This document focuses on the specific application of this compound, a derivative that has been investigated as a non-classical bioisostere of a carboxylic acid in the context of aldose reductase inhibition, a key target in the management of diabetic complications.[1][5]
Data Presentation
The following table summarizes representative data comparing the biological activity of a pyrrole-tetrazole derivative with its corresponding carboxylic acid analog in the context of aldose reductase inhibition.
| Compound | Structure | Target | IC50 (µM)[5] |
| 1,5-Dimethyl-1H-pyrrole-2-carboxylic acid (Hypothetical) | Aldose Reductase | > 10 | |
| This compound | Aldose Reductase | 5.2 |
Note: The IC50 values presented are representative based on findings for structurally related pyrrolyl-tetrazole derivatives and should be confirmed by consulting the primary literature.[1][5]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a plausible two-step synthesis of the target compound, starting from 1,5-dimethyl-1H-pyrrole. The synthesis involves the formation of the corresponding nitrile followed by a cycloaddition reaction to form the tetrazole ring.
Step 1: Synthesis of 1,5-Dimethyl-1H-pyrrole-2-carbonitrile
-
Vilsmeier-Haack Formylation: To a solution of 1,5-dimethyl-1H-pyrrole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add phosphorus oxychloride (POCl3, 1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure to yield 1,5-dimethyl-1H-pyrrole-2-carbaldehyde.
-
Oxime Formation and Dehydration: Dissolve the crude aldehyde in a mixture of ethanol and pyridine. Add hydroxylamine hydrochloride (1.5 eq) and reflux the mixture for 2 hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
To the resulting crude oxime, add acetic anhydride and heat the mixture at 100 °C for 3 hours to facilitate dehydration to the nitrile.
-
Cool the mixture, pour it into ice water, and extract with diethyl ether.
-
Wash the organic layer with saturated NaHCO3 solution and brine, dry over anhydrous MgSO4, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 1,5-Dimethyl-1H-pyrrole-2-carbonitrile.
Step 2: Synthesis of this compound
-
[3+2] Cycloaddition: To a solution of 1,5-Dimethyl-1H-pyrrole-2-carbonitrile (1.0 eq) in anhydrous DMF, add sodium azide (NaN3, 3.0 eq) and ammonium chloride (NH4Cl, 3.0 eq).
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the mixture with 2N HCl to a pH of approximately 2-3, which will precipitate the tetrazole product.
-
Filter the precipitate, wash it with cold water, and dry it under vacuum to yield this compound.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: In Vitro Aldose Reductase Inhibition Assay
This protocol outlines a general procedure for evaluating the inhibitory activity of the synthesized tetrazole against aldose reductase.
-
Enzyme and Substrate Preparation: Prepare a stock solution of partially purified rat lens aldose reductase in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 6.2). Prepare stock solutions of the substrate (DL-glyceraldehyde) and the cofactor (NADPH) in the same buffer.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the assay buffer.
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer, the enzyme solution, and the inhibitor solution at various concentrations.
-
Pre-incubate the mixture at room temperature for 15 minutes.
-
Initiate the enzymatic reaction by adding the substrate (DL-glyceraldehyde) and the cofactor (NADPH).
-
Monitor the decrease in absorbance at 340 nm over time using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADPH.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear portion of the absorbance versus time curves.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by non-linear regression analysis.
-
Visualizations
Caption: Bioisosteric replacement of a carboxylic acid with a tetrazole.
Caption: Synthetic workflow for the target tetrazole.
Caption: Inhibition of the aldose reductase pathway.
References
Application Notes and Protocols for Cell-Based Assays: Evaluating the Anticancer Activity of Pyrrolyl-Tetrazoles
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pyrrole and tetrazole moieties are significant pharmacophores in medicinal chemistry, known for their roles in compounds with a wide range of biological activities.[1][2][3] The hybridization of these two heterocyclic rings to form pyrrolyl-tetrazoles presents a promising strategy for developing novel therapeutic agents, particularly in oncology.[4][5] Tetrazole-containing compounds, often acting as bioisosteric analogs for other functional groups, have demonstrated potential as anticancer agents through various mechanisms, including the induction of apoptosis.[2][3][6] Evaluating the efficacy of these novel compounds requires a systematic approach using a panel of robust and reproducible cell-based assays.
These application notes provide detailed protocols for a suite of essential in vitro assays to characterize the anticancer activity of novel pyrrolyl-tetrazole compounds. The described methods will enable researchers to assess cytotoxicity, determine the mode of cell death, analyze effects on cell cycle progression, and investigate underlying molecular mechanisms.
Part 1: Determination of Cytotoxicity
A primary step in anticancer drug screening is to determine the compound's ability to inhibit cell growth or kill cancer cells. The MTT and Sulforhodamine B (SRB) assays are two widely used, reliable, and cost-effective colorimetric methods for this purpose.[7][8]
MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.[9] In viable cells, these enzymes reduce the yellow tetrazolium salt, MTT, into an insoluble purple formazan product.[8] The amount of formazan produced is directly proportional to the number of living cells.[9]
Sulforhodamine B (SRB) Assay
The SRB assay is a method used to determine cell density based on the measurement of total cellular protein content.[10][11] The bright pink aminoxanthene dye, Sulforhodamine B, binds stoichiometrically to basic amino acid residues of cellular proteins under mildly acidic conditions.[7][12] The amount of bound dye is proportional to the total protein mass, which reflects the cell number.[11]
Experimental Workflow: Cytotoxicity Assays
Caption: General workflow for MTT and SRB cytotoxicity assays.
Protocol 1: MTT Cytotoxicity Assay
Materials:
-
Cancer cell line of choice (e.g., MCF-7, A549, PC-3)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Pyrrolyl-tetrazole compound stock solution (in DMSO)
-
MTT solution: 5 mg/mL in sterile PBS, filter-sterilized[9]
-
Solubilization buffer: DMSO or 10% SDS in 0.01 M HCl[9]
-
96-well flat-bottom sterile microplates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.[9] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrrolyl-tetrazole compound in culture medium. The final DMSO concentration should not exceed 0.5%.[7] Remove the old medium and add 100 µL of the diluted compound to the respective wells. Include untreated (medium only) and vehicle (DMSO) controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[13]
-
MTT Addition: After incubation, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C in the dark.[9][14]
-
Formazan Solubilization: Carefully remove the medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[9] Place the plate on a shaker for 10-15 minutes to ensure complete solubilization.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).[7]
Protocol 2: SRB Cytotoxicity Assay
Materials:
-
Cancer cell line of choice
-
Complete culture medium
-
Pyrrolyl-tetrazole compound stock solution (in DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v), ice-cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid[7]
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5[11]
-
96-well flat-bottom sterile microplates
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.
-
Cell Fixation: After compound incubation, gently add 100 µL of ice-cold 10% TCA to each well without removing the medium.[12] Incubate at 4°C for at least 1 hour.[10]
-
Washing: Discard the supernatant and wash the plates five times with slow-running tap water or 1% acetic acid to remove TCA and unbound dye.[10][11] Allow the plates to air-dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[10]
-
Remove Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye.[12]
-
Dye Solubilization: Allow the plates to air-dry. Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Place the plate on a shaker for 5 minutes and measure the absorbance at 510-540 nm.[10][11]
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value as described for the MTT assay.
Data Presentation: Cytotoxicity
Summarize the calculated IC50 values in a table for clear comparison across different cell lines and compounds.
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) ± SD |
| Pyrrolyl-tetrazole 1 | MCF-7 | 48 | 5.2 ± 0.4 |
| Pyrrolyl-tetrazole 1 | A549 | 48 | 12.8 ± 1.1 |
| Pyrrolyl-tetrazole 1 | PC-3 | 48 | 8.5 ± 0.7 |
| Doxorubicin (Control) | MCF-7 | 48 | 0.9 ± 0.1 |
Part 2: Apoptosis Detection by Annexin V/PI Staining
To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), an Annexin V/Propidium Iodide (PI) assay is performed. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[15] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells.[15] Propidium Iodide (PI) is a DNA-binding dye that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[15] This dual-staining method allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[16]
Apoptosis Signaling Pathway (Intrinsic)
Caption: Intrinsic pathway of apoptosis induced by a cytotoxic agent.
Protocol 3: Annexin V/PI Apoptosis Assay
Materials:
-
Cells treated with pyrrolyl-tetrazole compounds (at IC50 concentration)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer (typically 10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)
-
Phosphate-buffered saline (PBS), Ca²⁺ and Mg²⁺ free
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells (e.g., 1 x 10⁶ cells in a 6-well plate) and treat with the pyrrolyl-tetrazole compound (e.g., at its IC50 and 2x IC50 concentrations) for a specified time (e.g., 24 hours). Include an untreated control.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant, and inactivate trypsin with serum-containing medium.[15]
-
Washing: Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).[15] Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[15]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples immediately (within 1 hour) by flow cytometry. Use unstained, Annexin V-only, and PI-only controls to set up compensation and quadrants.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Data Presentation: Apoptosis
Present the flow cytometry data as percentages of cells in each quadrant, summarized in a table.
| Treatment | Viable (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Control (Vehicle) | 95.1 ± 2.3 | 2.5 ± 0.5 | 2.4 ± 0.6 |
| Pyrrolyl-tetrazole 1 | 45.7 ± 4.1 | 35.2 ± 3.5 | 19.1 ± 2.8 |
Part 3: Cell Cycle Analysis
Anticancer compounds often exert their effects by disrupting the cell cycle, leading to cell cycle arrest at specific phases (G1, S, or G2/M) and subsequent apoptosis. Cell cycle distribution can be analyzed by staining cellular DNA with a fluorescent dye like Propidium Iodide (PI) and quantifying the DNA content per cell using flow cytometry.[17][18]
Experimental Workflow: Cell Cycle Analysis
Caption: Workflow for cell cycle analysis using PI staining.
Protocol 4: Cell Cycle Analysis by PI Staining
Materials:
-
Treated and untreated cells
-
PBS
-
70% ethanol, ice-cold[18]
-
RNase A solution (100 µg/mL in PBS)[19]
-
Propidium Iodide (PI) solution (50 µg/mL in PBS)[19]
-
Flow cytometer
Procedure:
-
Cell Preparation: Treat and harvest approximately 1 x 10⁶ cells as described in the apoptosis protocol (Step 1 & 2).
-
Fixation: Wash the cell pellet with PBS. Resuspend the pellet and add ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.[18]
-
Incubation: Fix the cells for at least 1 hour at 4°C.[17] Cells can be stored at -20°C for several weeks.[17]
-
Washing: Centrifuge the fixed cells (a higher g-force may be needed) and wash twice with PBS to remove the ethanol.[17][18]
-
RNase Treatment: Resuspend the cell pellet in 500 µL of PBS. Add 50 µL of RNase A solution and incubate for 30 minutes at room temperature to ensure only DNA is stained.[19]
-
PI Staining: Add 400 µL of PI solution to the cells.[18] Incubate for 10-15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry. Use the linear scale for the PI channel and gate out doublets to ensure accurate analysis of single cells.[19][20] The fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Data Presentation: Cell Cycle
Quantify the percentage of cells in each phase of the cell cycle and present the data in a table.
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (Vehicle) | 60.5 ± 3.1 | 25.3 ± 2.2 | 14.2 ± 1.9 |
| Pyrrolyl-tetrazole 1 | 20.1 ± 2.5 | 15.6 ± 1.8 | 64.3 ± 4.0 |
Part 4: Mechanistic Insights via Western Blotting
Western blotting is a key technique to investigate the molecular mechanism of action of a compound by detecting changes in the expression or phosphorylation status of specific proteins in key signaling pathways.[21] For anticancer agents, this often involves probing proteins related to apoptosis (e.g., Caspases, Bcl-2 family proteins), cell cycle regulation (e.g., Cyclins, CDKs), or specific kinase signaling pathways (e.g., AKT, MAPK).[22][23]
Protocol 5: Western Blotting
Materials:
-
Treated and untreated cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-buffered saline with 0.1% Tween 20)
-
Chemiluminescent detection reagent (ECL)
-
Imaging system (e.g., digital imager or X-ray film)
Procedure:
-
Protein Extraction: Treat cells with the pyrrolyl-tetrazole compound. Wash cells with ice-cold PBS and lyse them using RIPA buffer.[22] Centrifuge the lysate to pellet cell debris and collect the supernatant containing total protein.[22]
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE: Normalize protein amounts, mix with Laemmli sample buffer, and denature by heating at 95°C for 5 minutes. Load 20-30 µg of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.[22]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[24]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[22]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[24]
-
Detection: Wash the membrane again three times with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.[22]
-
Analysis: Quantify band intensities using densitometry software. Normalize target protein levels to a loading control (e.g., β-actin or GAPDH).
Data Presentation: Western Blotting
Present the results as images of the representative blots for each protein of interest, alongside a bar graph showing the quantitative analysis of band intensities from multiple experiments.
References
- 1. Synthesis and Evaluation of Cytotoxic Activity of Some Pyrroles and Fused Pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrazoles as anticancer agents: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and anticancer activity of new pyrrolocarbazoles and pyrrolo-beta-carbolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. canvaxbiotech.com [canvaxbiotech.com]
- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. vet.cornell.edu [vet.cornell.edu]
- 18. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 19. ucl.ac.uk [ucl.ac.uk]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. medium.com [medium.com]
- 22. benchchem.com [benchchem.com]
- 23. Expansion of chemical space based on a pyrrolo[1,2-a]pyrazine core: Synthesis and its anticancer activity in prostate cancer and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Antimicrobial Screening of Novel Tetrazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Tetrazole derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of pharmacological activities, including significant antimicrobial potential.[1][2][3][4] The unique structural features of the tetrazole ring contribute to its ability to interact with various biological targets, making it a valuable scaffold in the design of new antimicrobial agents.[1][5] This document provides detailed application notes and standardized protocols for the antimicrobial screening of novel tetrazole derivatives, ensuring reliable and reproducible evaluation of their efficacy.
Section 1: Overview of Antimicrobial Screening Strategy
A systematic approach is crucial for the efficient screening of novel tetrazole derivatives. The general workflow involves a primary screening to identify active compounds, followed by secondary screening to quantify their potency and assess their safety profile.
Caption: General workflow for antimicrobial screening of novel tetrazole derivatives.
Section 2: Experimental Protocols
This method is a preliminary, qualitative screening technique to assess the antimicrobial activity of the synthesized tetrazole derivatives.[6][7][8][9]
Principle: The test compound diffuses from a well through a solidified agar medium that has been seeded with a standardized microbial inoculum. If the compound is active, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well.[6][9]
Materials:
-
Test tetrazole derivatives
-
Standard antibiotic (e.g., Ciprofloxacin, Fluconazole)[4]
-
Dimethyl sulfoxide (DMSO)
-
Mueller-Hinton Agar (MHA) for bacteria[10]
-
Sabouraud Dextrose Agar (SDA) for fungi[5]
-
Sterile petri dishes
-
Standardized microbial inoculums (e.g., 0.5 McFarland standard)
-
Sterile cork borer (6-8 mm diameter)
-
Micropipettes
-
Incubator
Protocol:
-
Media Preparation: Prepare MHA or SDA as per the manufacturer's instructions and pour it into sterile petri dishes. Allow the agar to solidify completely.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
Inoculation: Using a sterile cotton swab, evenly spread the microbial inoculum over the entire surface of the agar plate to create a lawn.[6]
-
Well Creation: Aseptically create wells in the inoculated agar plates using a sterile cork borer.[6][9]
-
Sample Loading:
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-28°C for 48-72 hours for fungi.[6][11]
-
Result Interpretation: Measure the diameter of the zone of inhibition in millimeters (mm). A larger zone of inhibition indicates greater antimicrobial activity.
Caption: Workflow for the Agar Well Diffusion Assay.
This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12][13][14] The broth microdilution method is a widely used and accurate technique for MIC determination.[15]
Principle: A serial two-fold dilution of the tetrazole derivative is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized microbial suspension. After incubation, the wells are observed for microbial growth (turbidity), and the MIC is determined as the lowest concentration of the compound where no growth is observed.[13][15]
Materials:
-
Test tetrazole derivatives
-
Standard antibiotic
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria[16]
-
RPMI-1640 medium for fungi[17]
-
Standardized microbial inoculums
-
Multichannel micropipettes
-
Plate reader (optional, for spectrophotometric reading)
Protocol:
-
Preparation of Tetrazole Derivative Stock Solution: Prepare a stock solution of the tetrazole derivative in a suitable solvent.
-
Plate Setup:
-
Add 100 µL of sterile broth to each well of a 96-well plate.
-
Add 100 µL of the stock solution to the first well of each row, creating a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
-
Inoculum Preparation: Prepare a standardized microbial inoculum and dilute it in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[12]
-
Inoculation: Inoculate each well (except for the sterility control) with 100 µL of the standardized inoculum.
-
Controls:
-
Growth Control: A well containing only broth and inoculum.
-
Sterility Control: A well containing only broth.
-
Positive Control: A row with a standard antibiotic.
-
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours for bacteria and at 35°C for 24-48 hours for fungi.[15]
-
MIC Determination: The MIC is the lowest concentration of the tetrazole derivative that completely inhibits visible growth of the microorganism.[12] This can be assessed visually or by using a plate reader to measure optical density.
Caption: Workflow for the Broth Microdilution MIC Assay.
It is crucial to assess the cytotoxicity of novel antimicrobial compounds to ensure they are not harmful to host cells.[18][19] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[20]
Principle: Viable cells with active metabolism can reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Mammalian cell line (e.g., 3T3-L1 mouse embryonic fibroblasts)[21]
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Test tetrazole derivatives
-
MTT solution
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Sterile 96-well plates
-
Incubator (37°C, 5% CO2)
-
Plate reader
Protocol:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of approximately 5,000 cells per well and incubate for 24 hours to allow for cell attachment.[21]
-
Compound Treatment: Add various concentrations of the tetrazole derivatives to the wells and incubate for a specified period (e.g., 24 hours).
-
MTT Addition: Remove the medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control cells.
Caption: Workflow for the MTT Cytotoxicity Assay.
Section 3: Data Presentation
Quantitative data from the antimicrobial screening should be summarized in clear and concise tables for easy comparison of the activity of different tetrazole derivatives.
Table 1: Minimum Inhibitory Concentration (MIC) of Tetrazole Derivatives against Bacterial Strains
| Compound ID | E. coli (MIC in µg/mL) | S. aureus (MIC in µg/mL) | P. aeruginosa (MIC in µg/mL) | K. pneumoniae (MIC in µg/mL) |
| Tetrazole-A | 1.2[5] | 1.3[5] | 2.1[5] | 1.8[5] |
| Tetrazole-B | >64 | 32 | >64 | 64 |
| Tetrazole-C | 8 | 4 | 16 | 8 |
| Ciprofloxacin | 0.5 | 1 | 1 | 0.25 |
Table 2: Minimum Inhibitory Concentration (MIC) of Tetrazole Derivatives against Fungal Strains
| Compound ID | C. albicans (MIC in µg/mL) | C. glabrata (MIC in µg/mL) | C. parapsilosis (MIC in µg/mL) |
| Tetrazole-A | 4.1[5] | 8.2[5] | 8.2[5] |
| Tetrazole-B | 32 | >64 | 64 |
| Tetrazole-C | 8 | 16 | 16 |
| Fluconazole | 8.1[5] | 16 | 4 |
Table 3: Cytotoxicity of Tetrazole Derivatives against 3T3-L1 Cells
| Compound ID | IC50 (µM) |
| Tetrazole-A | >100 |
| Tetrazole-B | 25.5 |
| Tetrazole-C | 78.2 |
| Doxorubicin | 1.2 |
Note: The data presented in these tables are illustrative and should be replaced with actual experimental results.
Section 4: Conclusion
The described protocols provide a robust framework for the initial screening and evaluation of novel tetrazole derivatives as potential antimicrobial agents. By following these standardized methods, researchers can obtain reliable and comparable data on the efficacy and safety of their synthesized compounds, facilitating the identification of promising lead candidates for further drug development.
References
- 1. pnrjournal.com [pnrjournal.com]
- 2. pnrjournal.com [pnrjournal.com]
- 3. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 4. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Green Synthesis, Molecular Docking Studies, and Antimicrobial Evaluation of Tetrazoles Derivatives [ajgreenchem.com]
- 6. botanyjournals.com [botanyjournals.com]
- 7. chemistnotes.com [chemistnotes.com]
- 8. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. hereditybio.in [hereditybio.in]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. benchchem.com [benchchem.com]
- 14. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 15. Broth microdilution - Wikipedia [en.wikipedia.org]
- 16. rr-asia.woah.org [rr-asia.woah.org]
- 17. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Application Note: High-Throughput Screening of 5-(1,5-Dimethyl-1H-pyrrol-2-yl)-1H-tetrazole Libraries for Novel Anti-inflammatory Agents
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed protocol for the high-throughput screening (HTS) of a 5-(1,5-Dimethyl-1H-pyrrol-2-yl)-1H-tetrazole library to identify potential inhibitors of Tumor Necrosis Factor-alpha (TNF-α) production for the development of new anti-inflammatory therapeutics.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key component of many chronic diseases, including rheumatoid arthritis and inflammatory bowel disease.[1] Tumor Necrosis Factor-alpha (TNF-α) is a pro-inflammatory cytokine that plays a central role in initiating and perpetuating the inflammatory cascade.[2] Consequently, inhibiting TNF-α production or activity is a validated therapeutic strategy for a range of inflammatory conditions.
Tetrazole derivatives are a versatile class of heterocyclic compounds with a wide array of pharmacological applications, including anti-inflammatory, antibacterial, and anticancer activities.[3][4] The tetrazole ring is often considered a bioisostere for the carboxylic acid group, which can improve the pharmacokinetic profile of a compound.[5] The pyrrole moiety is also a common scaffold in biologically active compounds.[6] This application note details a high-throughput screening campaign designed to identify novel inhibitors of TNF-α production from a library of this compound compounds.
Assay Principle
This protocol employs a cell-based assay using the human monocytic cell line, THP-1. In this assay, THP-1 cells are differentiated into macrophage-like cells and stimulated with lipopolysaccharide (LPS) to induce a robust inflammatory response, characterized by the production and secretion of TNF-α.[3] The compound library is screened for its ability to inhibit this LPS-induced TNF-α production. The amount of TNF-α secreted into the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA). A decrease in TNF-α levels in the presence of a test compound, without affecting cell viability, indicates potential anti-inflammatory activity.
Signaling Pathway
The diagram below illustrates a simplified signaling pathway initiated by LPS, leading to the production of TNF-α. The pathway involves the activation of the transcription factor NF-κB, which is a key regulator of inflammatory gene expression.[1][7]
Caption: Simplified LPS-induced NF-κB signaling pathway leading to TNF-α production.
Experimental Workflow
The high-throughput screening process follows a systematic workflow from initial screening to hit confirmation, as depicted below.
Caption: High-throughput screening workflow for the identification of TNF-α inhibitors.
Experimental Protocols
Reagents and Materials
-
Cell Line: THP-1 human monocytic cell line.
-
Media: RPMI-1640, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
Reagents: Phorbol 12-myristate 13-acetate (PMA), Lipopolysaccharide (LPS) from E. coli, Dimethyl sulfoxide (DMSO).
-
Assay Kits: Human TNF-α ELISA Kit, Cell Viability Assay Kit (e.g., MTT or CellTiter-Glo®).
-
Plates: 384-well clear, flat-bottom cell culture plates.
-
Equipment: Humidified incubator (37°C, 5% CO₂), automated liquid handler, microplate reader.
Protocol 1: THP-1 Cell Differentiation
-
Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
To induce differentiation, seed THP-1 cells into 384-well plates at a density of 2 x 10⁴ cells per well in 40 µL of culture medium containing 50 ng/mL PMA.
-
Incubate for 48 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, carefully aspirate the medium and wash the adherent cells once with 50 µL of fresh, serum-free RPMI-1640.
Protocol 2: Primary High-Throughput Screening
-
Prepare a working stock of the this compound library compounds at 10 µM in assay medium (serum-free RPMI-1640).
-
Using an automated liquid handler, add 10 µL of the 10 µM compound solutions to the differentiated THP-1 cells in the 384-well plates. For control wells, add 10 µL of assay medium containing 0.1% DMSO (vehicle control) or a known TNF-α inhibitor (positive control). The final compound concentration will be 10 µM in a total volume of 50 µL.
-
Incubate the plates for 1 hour at 37°C.
-
Prepare a 5 µg/mL solution of LPS in assay medium. Add 10 µL of this solution to all wells (except for the unstimulated control wells) to achieve a final concentration of 1 µg/mL.
-
Incubate the plates for 18 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, carefully collect the cell culture supernatant for TNF-α quantification.
-
Quantify the TNF-α concentration in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.[8]
-
Calculate the percentage inhibition for each compound relative to the vehicle control.
Protocol 3: Dose-Response and IC₅₀ Determination
-
Select compounds that exhibit >50% inhibition in the primary screen for dose-response analysis.
-
Prepare serial dilutions of the selected "hit" compounds (e.g., 8-point, 3-fold dilutions starting from 30 µM) in the assay medium.
-
Perform the TNF-α inhibition assay as described in Protocol 2, using the range of compound concentrations.
-
Measure TNF-α levels and plot the percentage inhibition against the logarithm of the compound concentration.
-
Calculate the IC₅₀ value (the concentration of inhibitor required to reduce TNF-α production by 50%) using a non-linear regression curve fit.
Protocol 4: Cell Viability Assay (Counter-Screen)
-
To ensure that the observed inhibition of TNF-α is not due to cytotoxicity, perform a cell viability assay.
-
Plate and differentiate THP-1 cells as described in Protocol 1.
-
Treat the cells with the hit compounds at the same concentrations used in the dose-response assay.
-
Incubate for the same duration (18 hours).
-
After incubation, perform a cell viability assay (e.g., MTT or CellTiter-Glo®) according to the manufacturer's protocol.
-
Compounds that significantly reduce cell viability at concentrations similar to their IC₅₀ for TNF-α inhibition should be flagged as potentially cytotoxic and may be deprioritized.
Data Presentation
The following tables present hypothetical data from a screening campaign.
Table 1: Hypothetical Primary HTS Results (at 10 µM)
| Compound ID | % Inhibition of TNF-α | Hit Flag |
| DP-TET-001 | 8.2 | No |
| DP-TET-002 | 95.1 | Yes |
| DP-TET-003 | 15.5 | No |
| DP-TET-004 | 62.3 | Yes |
| DP-TET-005 | -2.1 | No |
| DP-TET-006 | 88.7 | Yes |
| Positive Ctrl | 98.5 | N/A |
| Vehicle Ctrl | 0.0 | N/A |
Table 2: Hypothetical Dose-Response and Cytotoxicity Data for Hit Compounds
| Compound ID | TNF-α Inhibition IC₅₀ (µM) | Cell Viability CC₅₀ (µM) | Selectivity Index (CC₅₀/IC₅₀) |
| DP-TET-002 | 1.2 | > 50 | > 41.7 |
| DP-TET-004 | 8.5 | > 50 | > 5.9 |
| DP-TET-006 | 0.8 | 1.5 | 1.9 |
A higher selectivity index indicates a greater window between the desired anti-inflammatory activity and cytotoxicity.
Conclusion
This application note provides a comprehensive and robust methodology for the high-throughput screening of this compound libraries to identify novel inhibitors of TNF-α production. The described workflow, from primary screening to hit confirmation and cytotoxicity profiling, allows for the efficient identification and characterization of promising lead compounds for the development of new anti-inflammatory drugs. The protocols can be adapted for various library sizes and are amenable to automation, making them suitable for academic and industrial drug discovery settings.
References
- 1. Frontiers | NfκBin: a machine learning based method for screening TNF-α induced NF-κB inhibitors [frontiersin.org]
- 2. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. GraphViz Examples and Tutorial [graphs.grevian.org]
- 7. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abcam.cn [abcam.cn]
The Ascending Role of Pyrrolyl-Tetrazoles in Medicinal Chemistry: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
The fusion of pyrrole and tetrazole rings has given rise to a class of heterocyclic compounds with significant potential in medicinal chemistry. Pyrrolyl-tetrazoles have emerged as versatile scaffolds in the design of novel therapeutic agents, largely owing to the tetrazole moiety's ability to act as a bioisosteric replacement for a carboxylic acid group. This substitution can enhance a molecule's metabolic stability, lipophilicity, and pharmacokinetic profile.[1][2][3] This document provides detailed application notes on the therapeutic relevance of pyrrolyl-tetrazoles, comprehensive experimental protocols for their synthesis and biological evaluation, and a summary of their quantitative structure-activity relationships.
Application Notes
Pyrrolyl-tetrazole derivatives have been investigated for a wide range of therapeutic applications, demonstrating their potential to interact with various biological targets. Key areas of application include:
-
Anticancer Agents: Pyrrolyl-tetrazoles have shown promise as anticancer agents by targeting various signaling pathways involved in tumor progression.[4] One notable mechanism is the inhibition of the PI3K/AKT pathway through the modulation of Retinoid X Receptor alpha (RXRα).[2] Certain derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[5][6]
-
Anti-inflammatory Agents: The anti-inflammatory potential of pyrrolyl-tetrazoles has been linked to the inhibition of key enzymes in the inflammatory cascade, such as p38 MAP kinase.[7][8] By blocking p38 kinase, these compounds can suppress the production of pro-inflammatory cytokines like TNF-α.
-
Antidiabetic Agents: In the realm of metabolic disorders, pyrrolyl-tetrazoles have been explored as aldose reductase inhibitors. Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the long-term complications of diabetes. By inhibiting this enzyme, pyrrolyl-tetrazoles can potentially mitigate diabetic complications.
-
Central Nervous System (CNS) Agents: The physicochemical properties of some pyrrolyl-tetrazole derivatives make them potential candidates for CNS drug development. Their ability to cross the blood-brain barrier and interact with CNS targets is an active area of research.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and biological evaluation of pyrrolyl-tetrazole derivatives.
Protocol 1: Synthesis of Pyrrolyl-Tetrazole Derivatives
This protocol outlines a general two-step synthesis of a 5-(pyrrol-2-yl)-1H-tetrazole derivative, combining the Paal-Knorr pyrrole synthesis and a [3+2] cycloaddition reaction for tetrazole formation.
Step 1: Paal-Knorr Synthesis of a Pyrrole Precursor [1][8]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine a 1,4-dicarbonyl compound (e.g., 2,5-hexanedione, 1.0 eq) and a primary amine (e.g., aniline, 1.1 eq) in a suitable solvent such as ethanol or acetic acid.
-
Catalysis: Add a catalytic amount of an acid (e.g., a drop of concentrated HCl or acetic acid).
-
Reaction: Heat the mixture to reflux for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by vacuum filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Step 2: [3+2] Cycloaddition for Tetrazole Formation [6][9]
-
Reaction Setup: In a sealed reaction vessel, dissolve the pyrrole-nitrile precursor (1.0 eq) in a solvent such as N,N-dimethylformamide (DMF).
-
Reagents: Add sodium azide (NaN₃, 1.5-3.0 eq) and a catalyst, such as zinc chloride (ZnCl₂) or an amine salt (e.g., triethylamine hydrochloride).
-
Reaction: Heat the mixture at a temperature ranging from 100 to 130 °C for 12-24 hours. The reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen).
-
Work-up: After cooling to room temperature, carefully quench the reaction by adding an acidic aqueous solution (e.g., 1M HCl) to neutralize the excess azide and protonate the tetrazole.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Protocol 2: In Vitro Anticancer Activity (MTT Assay)[5][11][12][13][14]
This protocol describes the determination of the cytotoxic effects of pyrrolyl-tetrazole compounds on cancer cells using the MTT assay.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of viability against the compound concentration.
Protocol 3: In Vitro Aldose Reductase Inhibition Assay[6][8][15][16]
This protocol details the procedure for evaluating the inhibitory activity of pyrrolyl-tetrazole compounds against aldose reductase.
-
Reaction Mixture Preparation: In a 96-well UV-transparent plate, prepare the following reaction mixture in each well:
-
140 µL of 0.067 M phosphate buffer (pH 6.2)
-
20 µL of NADPH solution (final concentration 0.1 mM)
-
10 µL of the test compound solution in DMSO (final concentrations ranging from 0.1 to 100 µM)
-
10 µL of purified aldose reductase enzyme solution.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Initiate the reaction by adding 20 µL of the substrate, DL-glyceraldehyde (final concentration 1 mM).
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes at 37°C using a microplate reader.
-
Data Analysis: Calculate the rate of NADPH oxidation (ΔA/min). Determine the percentage of inhibition for each compound concentration and calculate the IC₅₀ value.
Data Presentation
The following tables summarize the quantitative biological data for selected pyrrolyl-tetrazole derivatives from the literature.
Table 1: Anticancer Activity of Pyrrolyl-Tetrazole Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 8b | Breast Cancer | Not specified, but improved activity | [2] |
| 18a | Breast Cancer | Not specified, but improved activity | [2] |
| 13a | MT-2 (HIV-1) | 3.2 (EC₅₀) | |
| 13j | MT-2 (HIV-1) | 2.2 (EC₅₀) |
Table 2: Anti-inflammatory Activity of Pyrrolyl-Tetrazole Derivatives
| Compound ID | Target | IC₅₀ (µM) | Reference |
| L-167307 | p38 kinase | Not specified in vitro, ID₅₀ = 7.4 mg/kg in vivo | [7] |
Signaling Pathway Visualization
The following diagram illustrates the role of RXRα in cancer signaling pathways, a target for some pyrrolyl-tetrazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. iomcworld.com [iomcworld.com]
- 4. Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05955F [pubs.rsc.org]
Application Notes and Protocols for the Synthesis and Evaluation of 5-(1,5-Dimethyl-1H-pyrrol-2-yl)-1H-tetrazole as an HIV-1 gp41 Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge. The viral envelope glycoprotein complex, consisting of gp120 and gp41, is crucial for viral entry into host cells.[1] The gp41 subunit mediates the fusion of the viral and cellular membranes, making it a prime target for the development of antiviral therapeutics.[2] Inhibition of the conformational changes in gp41, particularly the formation of the six-helix bundle (6-HB), can effectively block viral entry.[3] N-substituted pyrrole derivatives have emerged as a class of small molecule inhibitors that target a conserved hydrophobic pocket on the N-terminal heptad repeat (NHR) of gp41, thereby preventing 6-HB formation.[4] This document provides detailed protocols for the synthesis of a potential gp41 inhibitor, 5-(1,5-dimethyl-1H-pyrrol-2-yl)-1H-tetrazole, and its evaluation in HIV-1 gp41 inhibition studies. The tetrazole moiety is often used in medicinal chemistry as a bioisostere for a carboxylic acid group, potentially improving metabolic stability and binding interactions.
Data Presentation
Table 1: Inhibitory Activity of Related Pyrrole-Tetrazole Compounds against HIV-1 gp41 Six-Helix Bundle (6-HB) Formation [2]
| Compound | IC₅₀ (µM) for 6-HB Formation |
| Compound 13a | 4.4 |
| Compound 13j | 4.6 |
IC₅₀: The half maximal inhibitory concentration.
Table 2: Anti-HIV-1 Activity and Cytotoxicity of Related Pyrrole-Tetrazole Compounds [2]
| Compound | EC₅₀ (µM) against HIV-1 Replication | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| Compound 13a | 3.2 | >100 | >31.3 |
| Compound 13j | 2.2 | >100 | >45.5 |
EC₅₀: The half maximal effective concentration. CC₅₀: The half maximal cytotoxic concentration.
Experimental Protocols
1. Synthesis of this compound
The synthesis of the target compound can be achieved in a two-step process: first, the synthesis of the pyrrole precursor, 1,5-dimethyl-1H-pyrrole-2-carbonitrile, followed by the cycloaddition reaction to form the tetrazole ring.
Step 1: Synthesis of 1,5-Dimethyl-1H-pyrrole-2-carbonitrile (Hypothetical Protocol based on Paal-Knorr Synthesis)
The Paal-Knorr synthesis is a common method for the preparation of substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine.[5][6]
-
Materials:
-
A suitable 1,4-dicarbonyl precursor (structure to be determined based on desired product)
-
Methylamine (CH₃NH₂)
-
Acetic acid (CH₃COOH)
-
Ethanol (C₂H₅OH)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
-
-
Procedure:
-
Dissolve the 1,4-dicarbonyl precursor (1 equivalent) in ethanol in a round-bottom flask.
-
Add an excess of methylamine (e.g., 2-3 equivalents), either as a solution in ethanol or as a gas bubbled through the solution.
-
Add a catalytic amount of acetic acid (e.g., 0.1 equivalents).
-
Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to yield 1,5-dimethyl-1H-pyrrole.
-
The cyano group can be introduced at the 2-position through established methods such as Vilsmeier-Haack formylation followed by conversion of the aldehyde to a nitrile.
-
Step 2: Synthesis of this compound from 1,5-Dimethyl-1H-pyrrole-2-carbonitrile
This step involves a [3+2] cycloaddition reaction between the nitrile group and an azide source.[7][8]
-
Materials:
-
1,5-Dimethyl-1H-pyrrole-2-carbonitrile
-
Sodium azide (NaN₃)
-
Zinc bromide (ZnBr₂) or another suitable Lewis acid catalyst
-
Dimethylformamide (DMF) or water as solvent
-
Hydrochloric acid (HCl) for acidification
-
Standard laboratory glassware and purification apparatus
-
-
Procedure:
-
To a solution of 1,5-dimethyl-1H-pyrrole-2-carbonitrile (1 equivalent) in DMF or water, add sodium azide (1.5-2 equivalents) and a catalytic amount of zinc bromide (e.g., 0.2-0.5 equivalents).
-
Heat the reaction mixture at 100-120 °C for 12-24 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
If using DMF, dilute the reaction mixture with water.
-
Carefully acidify the aqueous solution to pH 2-3 with dilute hydrochloric acid to protonate the tetrazole. This step should be performed in a well-ventilated fume hood as it may generate volatile and toxic hydrazoic acid.
-
The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry.
-
If the product does not precipitate, extract the aqueous layer with a suitable organic solvent such as ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
-
2. Characterization of this compound
The structure and purity of the synthesized compound should be confirmed by spectroscopic methods.
-
¹H and ¹³C NMR Spectroscopy: Dissolve a small sample in a suitable deuterated solvent (e.g., DMSO-d₆). The ¹H NMR spectrum is expected to show signals for the methyl groups and the pyrrole ring protons. The ¹³C NMR will show characteristic peaks for the carbons of the pyrrole and tetrazole rings.
-
Mass Spectrometry (MS): Determine the molecular weight of the compound to confirm its identity.
-
Infrared (IR) Spectroscopy: Identify characteristic functional group vibrations, such as the N-H stretch of the tetrazole ring.
3. HIV-1 gp41 Inhibition Assays
a) Inhibition of gp41 Six-Helix Bundle (6-HB) Formation (ELISA-based) [9]
This assay measures the ability of the compound to inhibit the interaction between the N-terminal heptad repeat (NHR) and C-terminal heptad repeat (CHR) peptides of gp41.
-
Materials:
-
Synthetic NHR peptide (e.g., N36) and biotinylated CHR peptide (e.g., C34)
-
Streptavidin-coated 96-well plates
-
Monoclonal antibody specific for the 6-HB complex (e.g., NC-1)
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
TMB substrate
-
Test compound and control inhibitors (e.g., T-20)
-
-
Procedure:
-
Coat streptavidin-coated 96-well plates with biotinylated C34 peptide.
-
Wash the plates to remove unbound peptide.
-
Pre-incubate the N36 peptide with various concentrations of the test compound or control inhibitor.
-
Add the N36-inhibitor mixture to the C34-coated wells and incubate to allow for 6-HB formation.
-
Wash the plates to remove unbound components.
-
Add the 6-HB-specific monoclonal antibody and incubate.
-
Wash the plates and add the HRP-conjugated secondary antibody.
-
After incubation and washing, add the TMB substrate and measure the absorbance at 450 nm.
-
Calculate the percent inhibition and determine the IC₅₀ value.
-
b) HIV-1 Mediated Cell-Cell Fusion Assay [10]
This assay measures the inhibition of fusion between cells expressing the HIV-1 envelope glycoprotein and target cells expressing CD4 and co-receptors.
-
Materials:
-
Effector cell line expressing HIV-1 Env and T7 polymerase (e.g., CHO-WT).
-
Target cell line expressing CD4, CXCR4/CCR5, and a luciferase reporter gene under the control of a T7 promoter (e.g., MT-2).
-
Test compound and control inhibitors.
-
Luciferase assay reagent.
-
-
Procedure:
-
Plate the target cells in a 96-well plate.
-
Add various concentrations of the test compound or control inhibitor to the wells.
-
Add the effector cells to the wells.
-
Co-culture the cells for a defined period (e.g., 6-8 hours) to allow for cell fusion.
-
Lyse the cells and measure the luciferase activity, which is proportional to the extent of cell fusion.
-
Calculate the percent inhibition and determine the EC₅₀ value.
-
c) Antiviral Activity against HIV-1 Replication [9]
This assay determines the ability of the compound to inhibit the replication of HIV-1 in a susceptible cell line.
-
Materials:
-
HIV-1 permissive cell line (e.g., MT-2 cells).
-
Laboratory-adapted HIV-1 strain (e.g., HIV-1 IIIB).
-
Test compound and control inhibitors.
-
p24 antigen ELISA kit.
-
-
Procedure:
-
Seed the cells in a 96-well plate.
-
Infect the cells with a known amount of HIV-1 in the presence of various concentrations of the test compound or control inhibitor.
-
Culture the cells for several days.
-
Collect the culture supernatants at different time points.
-
Measure the amount of p24 antigen in the supernatants using an ELISA kit.
-
Calculate the percent inhibition of viral replication and determine the EC₅₀ value.
-
d) Cytotoxicity Assay
This assay is crucial to determine if the observed antiviral activity is due to specific inhibition or general toxicity to the cells.
-
Materials:
-
The same cell line used for the antiviral assay.
-
MTT or XTT reagent.
-
Test compound.
-
-
Procedure:
-
Seed the cells in a 96-well plate.
-
Add various concentrations of the test compound.
-
Incubate for the same duration as the antiviral assay.
-
Add the MTT or XTT reagent and incubate until a color change is observed.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the percent cell viability and determine the CC₅₀ value.
-
Mandatory Visualizations
Caption: Synthetic workflow for this compound.
Caption: Mechanism of HIV-1 gp41-mediated membrane fusion and its inhibition.
Caption: Overall experimental workflow for synthesis and biological evaluation.
References
- 1. scienceopen.com [scienceopen.com]
- 2. Design, synthesis and biological evaluation of 3-substituted 2,5-dimethyl-N-(3-(1H-tetrazol-5-yl)phenyl)pyrroles as novel potential HIV-1 gp41 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. ajgreenchem.com [ajgreenchem.com]
- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. mdpi.com [mdpi.com]
- 8. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
- 9. N-Substituted Pyrrole Derivatives as Novel Human Immunodeficiency Virus Type 1 Entry Inhibitors That Interfere with the gp41 Six-Helix Bundle Formation and Block Virus Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | N-Substituted Pyrrole Derivative 12m Inhibits HIV-1 Entry by Targeting Gp41 of HIV-1 Envelope Glycoprotein [frontiersin.org]
Application Note: Assessing the Metabolic Stability of Tetrazole-Containing Compounds
Introduction
In drug discovery and development, assessing the metabolic stability of new chemical entities (NCEs) is a critical step.[1] Metabolic stability provides insights into how quickly a compound is metabolized by liver enzymes, which helps in predicting its in vivo half-life and clearance.[2][3] Compounds with very high metabolic instability are often rapidly cleared from the body, leading to insufficient therapeutic exposure, while those that are too stable may accumulate and cause toxicity.[4][5] The liver is the primary site of drug metabolism, and in vitro systems derived from the liver, such as microsomes and hepatocytes, are routinely used to screen compounds.[6][7] Microsomal assays primarily evaluate Phase I metabolism (e.g., oxidation, reduction) mediated by cytochrome P450 (CYP) enzymes, whereas hepatocyte assays encompass both Phase I and Phase II (conjugation) metabolic pathways.[8][9][10]
The Role and Metabolic Profile of Tetrazoles
The tetrazole ring is a key structural motif in medicinal chemistry, frequently used as a bioisosteric replacement for carboxylic acids and amides.[11][12] This substitution can enhance several physicochemical properties, including lipophilicity and oral bioavailability.[13][14] More than 20 FDA-approved drugs, such as losartan and valsartan, feature a tetrazole moiety.[11][15]
A significant advantage of the tetrazole group is its general resistance to metabolic degradation.[11][14][16] Unlike carboxylic acids, which are susceptible to metabolic pathways like β-oxidation or amino acid conjugation, the tetrazole ring is typically more stable, contributing to a more favorable pharmacokinetic profile.[11][17] While generally stable, the overall metabolic fate of a tetrazole-containing compound is influenced by the entire molecular structure, and thus, experimental assessment remains essential.
Experimental Protocols
Two primary in vitro models are recommended for assessing metabolic stability: Liver Microsomes and Hepatocytes.
Protocol 1: Human Liver Microsome (HLM) Stability Assay
This protocol is designed to assess Phase I metabolic stability.
1. Materials and Reagents
-
Pooled Human Liver Microsomes (HLM)
-
Test Compound (TC) stock solution (e.g., 10 mM in DMSO)
-
Positive Control Compounds (e.g., Dextromethorphan, Midazolam)[18]
-
NADPH Regenerating System (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[19][20]
-
Internal Standard (IS) solution
-
Acetonitrile (ACN) or Methanol (for quenching)
-
96-well incubation plates and collection plates
2. Experimental Procedure
-
Preparation of Solutions:
-
Thaw HLM at 37°C and dilute with cold phosphate buffer to a working concentration (e.g., 0.5-1.0 mg/mL).[18][21] Keep on ice.
-
Prepare a 2 µM working solution of the test compound by diluting the stock in phosphate buffer. The final concentration of organic solvent (e.g., DMSO) should be ≤0.5%.[18]
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
Add the HLM solution and the test compound working solution to the wells of a 96-well plate.
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.[19]
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[18]
-
For negative controls, substitute the NADPH system with phosphate buffer.[19]
-
-
Time-Point Sampling:
-
Sample Processing & Analysis:
Protocol 2: Cryopreserved Hepatocyte Stability Assay
This protocol assesses both Phase I and Phase II metabolism.
1. Materials and Reagents
-
Cryopreserved Human Hepatocytes
-
Williams Medium E or similar incubation medium[6]
-
Test Compound (TC) stock solution (e.g., 10 mM in DMSO)
-
Positive Control Compounds (e.g., Testosterone, 7-Hydroxycoumarin)
-
Internal Standard (IS) solution
-
Acetonitrile (ACN) or Methanol (for quenching)
-
12- or 24-well plates (non-coated)
2. Experimental Procedure
-
Preparation of Solutions:
-
Rapidly thaw hepatocytes in a 37°C water bath and transfer to pre-warmed incubation medium.
-
Determine cell viability and adjust the cell density to 0.5-1.0 x 10^6 viable cells/mL.[1][6]
-
Prepare a working solution of the test compound (e.g., 2 µM) in the incubation medium. The final DMSO concentration should not exceed 0.1%.[6]
-
-
Incubation:
-
Dispense the hepatocyte suspension into the wells of the plate.
-
Place the plate on an orbital shaker in an incubator (37°C, 5% CO2) for equilibration.[6]
-
Initiate the reaction by adding the test compound working solution to the wells to achieve a final concentration of 1 µM.[6][8]
-
For negative controls, use heat-inactivated hepatocytes.[6]
-
-
Time-Point Sampling:
-
Sample Processing & Analysis:
-
Centrifuge the samples to pellet cell debris and precipitated proteins.
-
Transfer the supernatant for analysis by LC-MS/MS to determine the concentration of the parent compound.[8]
-
Data Presentation and Analysis
Quantitative data from metabolic stability assays are used to determine the compound's in vitro half-life (t½) and intrinsic clearance (Cl_int).
1. Data Analysis
-
Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line from this plot corresponds to the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .[2][3]
-
Calculate the in vitro intrinsic clearance (Cl_int) using the following equation:[3]
-
For Microsomes: Cl_int (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg microsomal protein)
-
For Hepatocytes: Cl_int (µL/min/10^6 cells) = (0.693 / t½) * (Incubation Volume / number of cells in 10^6)[6]
-
2. Summary Tables
The results should be summarized in clear, structured tables for easy comparison.
Table 1: Example Metabolic Stability Data for a Tetrazole Compound
| Time (min) | % Parent Compound Remaining | ln(% Remaining) |
| 0 | 100 | 4.61 |
| 5 | 95 | 4.55 |
| 15 | 88 | 4.48 |
| 30 | 75 | 4.32 |
| 45 | 66 | 4.19 |
| 60 | 58 | 4.06 |
Table 2: Calculated Pharmacokinetic Parameters
| Compound | Test System | t½ (min) | Cl_int (µL/min/mg protein or 10^6 cells) | Stability Classification |
| Tetrazole-X | HLM | 75.2 | 12.3 | Moderate Stability |
| Verapamil (Control) | HLM | 15.5 | 59.8 | Low Stability |
| Compound-Y | Hepatocytes | >120 | <5.8 | High Stability |
| Propranolol (Control) | Hepatocytes | 25.1 | 27.6 | Moderate Stability |
Note: Stability classification thresholds (Low, Moderate, High) should be defined based on internal laboratory standards.
Visualizations
Experimental Workflow Diagram
References
- 1. protocols.io [protocols.io]
- 2. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02885A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 8. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. youtube.com [youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. Tetrazoles via Multicomponent Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Page loading... [guidechem.com]
- 18. mercell.com [mercell.com]
- 19. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 20. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 21. researchgate.net [researchgate.net]
Application Notes: Continuous Flow Synthesis of 5-Substituted Tetrazoles
Introduction
5-Substituted-1H-tetrazoles are a vital class of heterocyclic compounds prominent in medicinal chemistry and drug development.[1] They are frequently employed as bioisosteric replacements for carboxylic acids, a substitution that can improve crucial pharmacokinetic properties like metabolic stability and lipophilicity.[2][3] Consequently, the tetrazole moiety is a key component in numerous FDA-approved drugs, including antihypertensives like Losartan and antibacterial agents such as Cefotiam.[3][4] The classical synthesis method, a [3+2] cycloaddition between nitriles and an azide source, often involves hazardous and explosive reagents like hydrazoic acid (HN3).[5][6] Continuous flow chemistry offers a transformative approach, enabling safer, more efficient, and scalable synthesis by minimizing reaction volumes and allowing for precise control over reaction parameters.[7][8]
Advantages of Continuous Flow Synthesis
The synthesis of tetrazoles often requires elevated temperatures to proceed efficiently, which in traditional batch reactors, can lead to the accumulation of highly toxic and explosive hydrazoic acid in the headspace.[7] Continuous flow technology mitigates these risks significantly:
-
Enhanced Safety: By using small-volume microreactors, only minute quantities of hazardous materials are reacting at any given time, drastically reducing the risk of explosion.[5][8] The absence of headspace in flow reactors prevents the accumulation of gaseous HN3.[7]
-
Improved Efficiency: High temperatures and pressures can be safely applied, leading to dramatically reduced reaction times and increased product yields.[5]
-
Scalability: The synthesis can be easily scaled up by extending the operation time or by using parallel reactor systems, providing a straightforward path from laboratory-scale discovery to manufacturing.[7]
-
Precise Control: Flow reactors allow for exact control over parameters such as residence time, temperature, and reagent stoichiometry, leading to higher reproducibility and purity.[9]
Experimental Workflow and General Setup
The continuous flow synthesis of 5-substituted tetrazoles typically involves pumping reagent streams through a T-mixer into a heated coil reactor. A back-pressure regulator is used to maintain the system under pressure, allowing for the use of solvents at temperatures above their boiling points. The product stream is then collected, and any residual azide is often quenched in-line for added safety.
Caption: General experimental workflow for continuous flow tetrazole synthesis.
Protocol 1: Metal-Free Synthesis of 5-Substituted Tetrazoles
This protocol describes a safe and efficient metal-free method for synthesizing a broad range of 5-substituted-1H-tetrazoles from nitriles and sodium azide (NaN3) at elevated temperatures.[7][10]
Materials and Equipment:
-
Reagents: Organic nitrile, Sodium Azide (NaN3), N-Methyl-2-pyrrolidone (NMP), Deionized Water, Sodium Nitrite (NaNO2) for quenching.
-
Equipment: Two high-pressure syringe pumps, a stainless steel T-mixer, a coiled PFA or stainless steel tube reactor, a heating unit (e.g., oil bath or column heater), a back-pressure regulator (BPR), and a collection vessel.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the nitrile substrate. For example, dissolve the nitrile (2 mmol, 1 equiv.) in 4.5 mL of NMP.
-
Prepare a stock solution of the azide. Dissolve sodium azide (NaN3, 138 mg, 2.1 mmol, 1.05 equiv.) in 0.5 mL of water.
-
Combine the two solutions to create the final reaction mixture. The resulting solution will have a nitrile concentration of approximately 0.4 M in a 9:1 NMP:H2O solvent system.[10]
-
-
System Setup:
-
Assemble the flow reactor system as shown in the workflow diagram above. Ensure all connections are secure for high-pressure operation.
-
Load the prepared reaction mixture into a high-pressure stainless steel syringe and place it on the syringe pump.
-
-
Reaction Execution:
-
Heat the reactor coil to the desired temperature (e.g., 190 °C).[10]
-
Set the back-pressure regulator to maintain a pressure sufficient to keep the solvent in the liquid phase (e.g., 17 bar).[9]
-
Pump the solution through the heated reactor at a flow rate calculated to achieve the desired residence time (e.g., a flow rate of 0.35 mL/min for a 6.9 mL reactor volume gives a residence time of ~20 minutes).[10]
-
-
Workup and Quenching:
-
Collect the product stream from the reactor outlet.
-
Crucial Safety Step: For reactions with residual azide, an in-line quenching step can be incorporated by introducing a stream of aqueous sodium nitrite (NaNO2) before final collection.[7]
-
The collected product can then be purified using standard laboratory techniques such as extraction and crystallization or chromatography.
-
Quantitative Data
The following table summarizes the results for the synthesis of various 5-substituted tetrazoles using a similar metal-free continuous flow protocol.
| Entry | Nitrile Substrate | Temp (°C) | Residence Time (min) | Conversion (%) | Isolated Yield (%) | Reference |
| 1 | Benzonitrile | 190 | 20 | >99 | 96 | [10] |
| 2 | 4-Chlorobenzonitrile | 190 | 20 | >99 | 98 | [10] |
| 3 | 3-Tolunitrile | 190 | 20 | >99 | 97 | [10] |
| 4 | 2-Pyridinecarbonitrile | 190 | 20 | >99 | 95 | [10] |
| 5 | 2-Naphthonitrile | 190 | 30 | 86 | 78 | [10] |
| 6 | 4-Biphenylcarbonitrile | 190 | 30 | 83 | 81 | [10] |
Conditions: Nitrile concentration = 0.4 M in NMP:H2O (9:1), NaN3 (1.05 equiv.). Conversion determined by HPLC.[10]
Protocol 2: Synthesis via In Situ Generation of Hydrazoic Acid
This protocol utilizes the in situ generation of hydrazoic acid (HN3) from sodium azide and a Brønsted acid, which is immediately consumed in the reaction with the nitrile. This method is highly efficient but requires careful handling due to the nature of HN3.
Materials and Equipment:
-
Reagents: Organic nitrile, Sodium Azide (NaN3), Acetic Acid, Methanol, Trimethylsilyl azide (TMSN3) can be used as an alternative azide source.[5]
-
Equipment: Same as Protocol 1, typically requiring two separate pumps for the nitrile and the azide/acid streams.
Detailed Methodology:
-
Reagent Preparation:
-
Stream A: Prepare a solution of the organic nitrile in a suitable solvent (e.g., methanol).
-
Stream B: Prepare an aqueous solution of sodium azide and acetic acid. Alternatively, a solution of trimethylsilyl azide in methanol can be used.[5]
-
-
System Setup:
-
Use a two-pump system. Load Stream A into syringe pump 1 and Stream B into syringe pump 2.
-
Connect the outlets of both pumps to a T-mixer. The output of the mixer feeds directly into the heated reactor coil.
-
-
Reaction Execution:
-
Set the reactor temperature and back-pressure. Temperatures can range from 180-260 °C depending on the substrate and desired reaction time.[5]
-
Set the flow rates of both pumps to ensure the desired stoichiometry (e.g., 2.5 equivalents of HN3). The combined flow rate and reactor volume will determine the residence time.
-
Pump both streams simultaneously. Hydrazoic acid is generated in the T-mixer and immediately enters the high-temperature reactor to react with the nitrile.
-
-
Workup and Quenching:
-
Collect the product stream and perform purification as described in Protocol 1. In-line quenching is highly recommended.
-
Quantitative Data
The following table presents data for the synthesis of 5-phenyltetrazole using an in situ HN3 generation method, demonstrating high productivity.
| Nitrile Substrate | Azide Source | Acid/Reagent | Temp (°C) | Productivity (g/h) | Yield (%) | Reference |
| Benzonitrile | NaN3 (aq) | Acetic Acid | 200 | 18.9 | 98 | [5] |
| Benzonitrile | TMSN3 | Methanol | 260 | - | 96 | [5] |
Application in Drug Development: Bioisosterism
The tetrazole ring is a well-established bioisostere of the carboxylic acid group.[11] This means it has similar physical and chemical properties that allow it to interact with biological targets in a comparable way, while potentially offering advantages in terms of metabolic stability and cell permeability.[3][11] A prominent example is in Angiotensin II Receptor Blockers (ARBs) like Losartan, used to treat hypertension. The acidic tetrazole group mimics the binding of a carboxylate, enabling potent inhibition of the receptor.
Caption: Role of tetrazole drugs in the Renin-Angiotensin System.
References
- 1. Magnetic carbon nanotube-catalyzed multicomponent synthesis of 5-substituted-1H-tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. lifechemicals.com [lifechemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor [dspace.mit.edu]
- 9. Continuous-flow synthesis of 1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridines towards key intermediates of clinical candidates JNJ-54175446 and zanvipixant (JNJ-55308942) with antidepressant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Nanocatalyzed Synthesis of 5-Substituted 1H-Tetrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 5-substituted 1H-tetrazole derivatives utilizing various nanocatalyst systems. The use of nanocatalysts offers significant advantages over traditional synthetic methods, including enhanced reaction rates, higher yields, milder reaction conditions, and improved catalyst recyclability, contributing to greener and more efficient chemical processes.[1][2]
Introduction
5-Substituted 1H-tetrazoles are a critical class of nitrogen-rich heterocyclic compounds with wide-ranging applications in medicinal chemistry, materials science, and as agrochemicals.[1][3] They are recognized as bioisosteres of carboxylic acids and are key components in several commercial drugs.[4] Traditional synthetic routes to these compounds often require harsh conditions, toxic reagents, and long reaction times.[1] The advent of nanocatalysis has revolutionized this field by providing sustainable and efficient alternatives.[1][5] This document outlines the application of several types of nanocatalysts, including magnetic, copper-based, and nickel-based systems, for the synthesis of 5-substituted 1H-tetrazoles, primarily through the [3+2] cycloaddition of nitriles and an azide source.[1][6][7][8]
General Reaction Pathway
The fundamental reaction for the synthesis of 5-substituted 1H-tetrazoles using nanocatalysts involves the cycloaddition of a nitrile with an azide source, typically sodium azide. The nanocatalyst facilitates this transformation, leading to the formation of the tetrazole ring.
Application Note 1: Magnetic Nanocatalysts
Magnetic nanocatalysts, particularly those with an iron oxide (Fe₃O₄) core, have garnered significant attention due to their high efficiency and ease of separation from the reaction mixture using an external magnet.[1][9] This simplifies the work-up procedure and allows for excellent catalyst recyclability.[6] Various functionalizations of the magnetic core can be employed to enhance catalytic activity.
Featured Catalyst: Cobalt-Nickel on Magnetic Mesoporous Hollow Spheres (Co-Ni/Fe₃O₄@MMSHS)
A novel magnetic nanocomposite, Co-Ni/Fe₃O₄@MMSHS, has demonstrated high catalytic activity for the synthesis of tetrazole derivatives from aromatic nitriles and sodium azide.[10] The catalyst's hollow, mesoporous structure provides a large surface area for the reaction.
Table 1: Synthesis of 5-Substituted 1H-Tetrazoles using Co-Ni/Fe₃O₄@MMSHS [10]
| Entry | Substrate (Nitrile) | Time (min) | Yield (%) |
| 1 | Benzonitrile | 15 | 98 |
| 2 | 4-Chlorobenzonitrile | 8 | 97 |
| 3 | 4-Methylbenzonitrile | 20 | 95 |
| 4 | 4-Methoxybenzonitrile | 25 | 92 |
| 5 | 3-Nitrobenzonitrile | 10 | 96 |
| 6 | 2-Chlorobenzonitrile | 44 | 88 |
Experimental Protocol: Synthesis of 5-(4-chlorophenyl)-1H-tetrazole using Co-Ni/Fe₃O₄@MMSHS
Materials:
-
4-Chlorobenzonitrile
-
Sodium azide (NaN₃)
-
Co-Ni/Fe₃O₄@MMSHS nanocatalyst
-
Solvent (e.g., DMF or DMSO as reported for similar syntheses)[2][11]
-
Hydrochloric acid (HCl)
-
Water
Procedure:
-
In a round-bottom flask, combine 4-chlorobenzonitrile (1 mmol), sodium azide (1.5 mmol), and the Co-Ni/Fe₃O₄@MMSHS nanocatalyst in the appropriate solvent.
-
Stir the mixture at a specified temperature (e.g., 100-120 °C) for the time indicated in Table 1 (8 minutes for 4-chlorobenzonitrile).[7][10][12]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the magnetic nanocatalyst using an external magnet.[6][13]
-
Pour the supernatant into water and acidify with HCl to precipitate the product.
-
Filter the solid product, wash with water, and dry to obtain 5-(4-chlorophenyl)-1H-tetrazole.
-
The recovered catalyst can be washed with an appropriate solvent (e.g., ethanol), dried, and reused for subsequent reactions.[6]
Application Note 2: Nickel-Based Nanocatalysts
Nickel-based nanomaterials have also emerged as efficient catalysts for the synthesis of 5-substituted 1H-tetrazoles.[3] These catalysts can operate under mild, aqueous conditions, aligning with the principles of green chemistry.
Featured Catalyst: β-Ni(OH)₂ Nanoparticles
β-Nickel(II) hydroxide nanoparticles have been successfully employed for the synthesis of a variety of 5-substituted 1H-tetrazoles from aldoximes and sodium azide in water.[3][14]
Table 2: Synthesis of 5-Substituted 1H-Tetrazoles using β-Ni(OH)₂ Nanoparticles [14]
| Entry | Substrate (Aldoxime) | Time (h) | Yield (%) |
| 1 | Benzaldehyde oxime | 10 | 94 |
| 2 | 4-Chlorobenzaldehyde oxime | 10 | 92 |
| 3 | 4-Nitrobenzaldehyde oxime | 10 | 95 |
| 4 | 3,4-Dimethoxybenzaldehyde oxime | 10 | 91 |
| 5 | 4-Hydroxybenzaldehyde oxime | 10 | 89 |
| 6 | Heterocyclic aldoximes | 15 | 85-90 |
Experimental Protocol: Synthesis of 5-phenyl-1H-tetrazole using β-Ni(OH)₂ Nanoparticles
Materials:
-
Benzaldehyde oxime (1.0 mmol)
-
Sodium azide (1.5 mmol)
-
Potassium carbonate (K₂CO₃) (3.0 mmol)
-
β-Ni(OH)₂ nanocatalyst (4 mg, 4.32 mol%)
-
Water (3.0 mL)
Procedure: [14]
-
To a solution of benzaldehyde oxime in water, add sodium azide, potassium carbonate, and the β-Ni(OH)₂ nanocatalyst.
-
Reflux the reaction mixture for 10 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature.
-
Separate the catalyst by centrifugation or filtration.[2]
-
Acidify the aqueous layer with dilute HCl to precipitate the product.
-
Filter the crude product, wash with cold water, and recrystallize from a suitable solvent to obtain pure 5-phenyl-1H-tetrazole.
Application Note 3: Copper-Based Nanocatalysts
Copper-based nanocatalysts are versatile and widely used in organic synthesis, including the formation of tetrazoles.[1] They can be supported on various materials like silica, carbon, or boehmite to enhance their stability and reusability.[1][15]
Featured Catalyst: Boehmite@Schiff-base-Cu
A copper complex immobilized on functionalized boehmite nanoparticles has been shown to be an effective catalyst for the [3+2] cycloaddition of nitriles and sodium azide.[15]
Table 3: Synthesis of 5-Substituted 1H-Tetrazoles using Boehmite@Schiff-base-Cu [15]
| Entry | Substrate (Nitrile) | Time (h) | Yield (%) |
| 1 | Benzonitrile | 1.5 | 98 |
| 2 | 4-Chlorobenzonitrile | 1.0 | 96 |
| 3 | 4-Methylbenzonitrile | 2.0 | 95 |
| 4 | 4-Nitrobenzonitrile | 0.5 | 99 |
| 5 | Phenylacetonitrile | 2.5 | 92 |
Experimental Protocol: Synthesis of 5-(4-nitrophenyl)-1H-tetrazole using Boehmite@Schiff-base-Cu
Materials: [15]
-
4-Nitrobenzonitrile (1 mmol)
-
Sodium azide (1.2 mmol)
-
Boehmite@Schiff-base-Cu nanocatalyst (35 mg)
-
Polyethylene glycol (PEG-400) (2 mL)
Procedure: [15]
-
In a 25 mL round-bottom flask, form a suspension of the Boehmite@Schiff-base-Cu nanocatalyst, 4-nitrobenzonitrile, and sodium azide in PEG-400.
-
Heat the mixture to 120 °C with magnetic stirring for 0.5 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture.
-
Separate the catalyst by filtration.
-
The product can be isolated from the filtrate through appropriate work-up procedures, such as extraction or precipitation.
-
The catalyst can be washed, dried, and reused.
Conclusion
The use of nanocatalysts provides highly efficient, selective, and environmentally benign routes for the synthesis of 5-substituted 1H-tetrazoles.[1] The methodologies presented here, utilizing magnetic, nickel-based, and copper-based nanocatalysts, offer significant improvements over classical synthetic methods. These protocols are characterized by mild reaction conditions, short reaction times, high product yields, and the ability to recycle and reuse the catalyst, making them attractive for both academic research and industrial applications in drug development and materials science.[6][10]
References
- 1. Nanocatalysts Revolutionizing Tetrazole Synthesis - Amerigo Scientific [amerigoscientific.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. thieme-connect.com [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nanocatalysts: applications for the synthesis of N-containing five-membered heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. tandfonline.com [tandfonline.com]
- 13. A Facile Method for Synthesis of Tetrazoles Catalyzed by Magnetic Nano Composite Fe3O4@SiO2-SO3H [jsynthchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Cycloaddition reaction of NaN 3 with nitriles toward the synthesis of tetrazoles catalyzed by a copper complex on boehmite nanoparticles - Nanoscale Advances (RSC Publishing) DOI:10.1039/D5NA00081E [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Pyrrole-Tetrazole Synthesis Optimization
Welcome to the technical support center for the synthesis of pyrrole-tetrazole compounds. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing the 5-substituted-1H-tetrazole ring?
A1: The most proficient and widely adopted method for synthesizing 5-substituted 1H-tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile and an azide source, typically sodium azide.[1][2][3] This reaction is often catalyzed to overcome a high activation energy barrier.[1] A variety of catalysts, including Lewis acids, Brønsted acids, and transition metal complexes, can be used to promote the reaction.[4][5]
Q2: What types of catalysts are effective for the nitrile-azide cycloaddition reaction?
A2: A broad range of catalysts have been shown to be effective. These can be broadly categorized as:
-
Lewis Acids: Zinc(II) salts (e.g., ZnCl₂, ZnBr₂, Zn(OTf)₂) are widely used and known to activate the nitrile group.[4] Other effective Lewis acids include aluminum chloride (AlCl₃) and indium(III) chloride.[4][5]
-
Brønsted Acids: Heterogeneous acid catalysts like silica sulfuric acid are efficient, reusable, and offer advantages in terms of operational simplicity and cost-effectiveness.[5][6]
-
Transition Metal Complexes: Cobalt(II), Copper(I), and Palladium-based complexes have been successfully employed to catalyze the cycloaddition under homogeneous conditions.[1][7]
-
Organocatalysts: L-proline and in situ generated pyrrolium azides have been used as environmentally benign and cost-effective catalysts.[4]
Q3: What are the key safety considerations when working with azides?
A3: The primary safety concern is the potential formation of the highly toxic, volatile, and explosive hydrazoic acid (HN₃).[2][5] This can occur when azide salts are mixed with protic acids. Additionally, heavy metal azides (e.g., zinc azide, which can form in situ) can be shock-sensitive. It is crucial to work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and avoid acidic conditions when not explicitly required by a well-vetted protocol. Some modern protocols utilize continuous flow reactors to minimize the accumulation of hazardous intermediates like HN₃, thereby enhancing safety.[8]
Q4: How does reaction temperature affect tetrazole synthesis?
A4: Reaction temperature is a critical parameter. Many traditional methods require elevated temperatures (often 100-150 °C) to proceed at a reasonable rate.[9] Studies have shown that while reactions may not proceed at room temperature, increasing the temperature significantly boosts the yield.[10] Microwave-assisted heating is a common strategy to shorten reaction times from hours to minutes by rapidly reaching high temperatures.[4]
Q5: What purification methods are typically used for pyrrole-tetrazole products?
A5: After the reaction is complete, purification is commonly achieved by recrystallization or column chromatography on silica gel.[5] The workup procedure often involves filtering off the catalyst (if heterogeneous), evaporating the solvent, and then performing the chosen purification technique.[5]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of pyrrole-tetrazole derivatives.
Issue 1: Low or No Product Yield
| Possible Cause | Recommended Solution(s) |
| Inefficient Nitrile Activation | The nitrile substrate may be deactivated by electron-donating groups or sterically hindered. Increase catalyst loading or switch to a more potent Lewis acid catalyst like ZnBr₂ or AlCl₃ to enhance nitrile activation.[4] |
| Suboptimal Solvent | The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF and DMSO are generally effective.[7] Perform small-scale solvent screening to find the optimal medium for your specific substrates.[7] |
| Incorrect Temperature | The reaction may require higher thermal energy. Increase the reaction temperature incrementally, monitoring for product formation and starting material decomposition via TLC. Consider using microwave irradiation for rapid heating and shorter reaction times.[4][10] |
| Starting Material Impurity | Ensure the purity of the starting pyrrole-nitrile and the azide source. Impurities can inhibit the catalyst or lead to side reactions.[11] |
| Moisture in Reaction | For moisture-sensitive catalysts or intermediates, ensure all glassware is oven-dried and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
Issue 2: Formation of Significant Side Products
| Possible Cause | Recommended Solution(s) |
| Nitrile Hydration | In the presence of water, especially with certain catalysts like ZnBr₂, the nitrile can be hydrated to form a carboxamide byproduct.[8] Minimize water content by using anhydrous solvents and reagents. A continuous flow setup can also reduce this side reaction.[8] |
| Reaction with Unprotected Pyrrole N-H | If the pyrrole nitrogen is unprotected, it may participate in side reactions. Consider protecting the pyrrole nitrogen (e.g., with a PMB group) before performing the cycloaddition, followed by deprotection. |
| Degradation of Starting Material/Product | Prolonged heating at high temperatures can cause decomposition. Monitor the reaction by TLC to determine the optimal reaction time and avoid unnecessary heating after the starting material is consumed.[12] |
Issue 3: Difficulty in Product Purification
| Possible Cause | Recommended Solution(s) |
| Product is highly polar and streaks on silica gel | Try a different eluent system with a more polar modifier (e.g., methanol in dichloromethane). Alternatively, consider reverse-phase chromatography if the compound is sufficiently non-polar. |
| Co-elution with impurities | If column chromatography is ineffective, attempt recrystallization from a suitable solvent system. A trial-and-error approach with small amounts of product in various solvents (e.g., ethanol, ethyl acetate, hexane mixtures) is recommended.[11] |
| Product remains an oil | Oily products that cannot be crystallized may be purified by preparative HPLC or by converting the product to a solid salt with an appropriate acid or base, which can then be filtered and washed. |
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data from literature to guide optimization efforts.
Table 1: Effect of Solvent on Tetrazole Synthesis Yield
This table illustrates the impact of different solvents on the [3+2] cycloaddition of benzonitrile and sodium azide catalyzed by a Cobalt(II) complex at 110 °C for 12 hours.[7]
| Entry | Solvent | Yield (%) |
| 1 | DMSO | 99 |
| 2 | DMF | 80 |
| 3 | Acetonitrile | 50 |
| 4 | Methanol | 20 |
| 5 | Toluene | 15 |
Table 2: Comparison of Various Catalytic Systems
This table compares the efficacy of different catalysts for the synthesis of 5-substituted 1H-tetrazoles from nitriles and sodium azide.
| Catalyst | Solvent | Temperature (°C) | Typical Yield Range (%) | Reference |
| Silica Sulfuric Acid | DMF | Reflux | 72 - 95 | [5][6] |
| Zinc(II) Salts | Water | 100 | High | [4] |
| Co(II) Complex | DMSO | 110 | Up to 99 | [1][7] |
| L-proline | DMSO | 120 | High | [4] |
| None (Flow Reactor) | NMP:H₂O (9:1) | 190 | >90 | [8] |
Experimental Protocols
Protocol 1: General Procedure for Tetrazole Synthesis using Silica Sulfuric Acid
This protocol is adapted from the synthesis of 5-substituted 1H-tetrazoles using a heterogeneous acid catalyst.[5][6]
Materials:
-
Pyrrole-nitrile derivative (1.0 mmol)
-
Sodium azide (NaN₃) (1.5 mmol)
-
Silica sulfuric acid (0.1 g)
-
N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the pyrrole-nitrile derivative (1.0 mmol), sodium azide (1.5 mmol), silica sulfuric acid (0.1 g), and DMF (5 mL).
-
Heat the reaction mixture to reflux (approx. 153 °C).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion (typically after several hours), cool the reaction mixture to room temperature.
-
Filter the solid silica sulfuric acid catalyst from the mixture and wash it with ethyl acetate.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography on silica gel to yield the final 5-(pyrrolyl)-1H-tetrazole.[5]
Visualizations
Below are diagrams illustrating key workflows and logical processes in pyrrole-tetrazole synthesis.
Caption: General experimental workflow for pyrrole-tetrazole synthesis.
Caption: Troubleshooting logic diagram for addressing low reaction yield.
References
- 1. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1H-Tetrazole synthesis [organic-chemistry.org]
- 5. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Common side products in the synthesis of 5-(1,5-Dimethyl-1H-pyrrol-2-yl)-1H-tetrazole
Technical Support Center: Synthesis of 5-(1,5-Dimethyl-1H-pyrrol-2-yl)-1H-tetrazole
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of this compound. It is intended for an audience of researchers, scientists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The synthesis is typically a two-step process. The first step involves the creation of the key intermediate, 2-cyano-1,5-dimethyl-1H-pyrrole. The second step is the [3+2] cycloaddition reaction of this nitrile with an azide source to form the tetrazole ring.
Q2: What are the most common side products I should expect during this synthesis?
Common impurities can arise from both stages of the synthesis.
-
From the cyanopyrrole synthesis: Unreacted starting materials, isomers if the cyanation is not regioselective, or products from over-reaction.
-
From the tetrazole formation: The most common impurity is the unreacted 2-cyano-1,5-dimethyl-1H-pyrrole. Other side products can include those from the decomposition of solvents (e.g., dimethylamine from DMF at high temperatures) or the formation of isomeric products under certain conditions.
Q3: Which analytical techniques are recommended for identifying the main product and its impurities?
A combination of techniques is recommended for full characterization and impurity profiling:
-
Thin Layer Chromatography (TLC): For monitoring reaction progress and initial purity assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the desired product and identifying major impurities. The disappearance of the nitrile peak in ¹³C NMR and the appearance of the tetrazole N-H proton in ¹H NMR are key indicators of a successful reaction.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify the mass of unknown side products.
-
High-Performance Liquid Chromatography (HPLC): For quantifying the purity of the final product and separating closely related impurities.
Q4: Are there significant safety concerns I should be aware of?
Yes. The use of sodium azide (NaN₃) is a primary safety concern.
-
Hydrazoic Acid (HN₃) Formation: Acidifying azide-containing solutions generates highly toxic and explosive hydrazoic acid. All reactions and work-ups involving azides should be performed in a well-ventilated fume hood.[1]
-
Heavy Metal Azides: Azides can form dangerously explosive salts with heavy metals (e.g., lead, copper, mercury). Avoid using metal spatulas for handling solid azides and ensure that waste is quenched and disposed of properly according to your institution's safety guidelines.[1]
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis.
Problem 1: Low yield of the final tetrazole product.
| Potential Cause | Troubleshooting Step |
| Incomplete Cycloaddition | The conversion of the nitrile to the tetrazole can be slow. Monitor the reaction by TLC or ¹H NMR. If unreacted nitrile is present, consider increasing the reaction time, temperature (e.g., to 100-120 °C in DMF), or the equivalents of the azide source and activator (e.g., ammonium chloride or zinc chloride).[1] |
| Poor Quality Reagents | Ensure that the 2-cyano-1,5-dimethyl-1H-pyrrole intermediate is pure. Verify the quality of the sodium azide and any catalysts or additives used. |
| Sub-optimal Catalyst | The reaction is often catalyzed by Lewis or Brønsted acids.[1] Zinc salts are effective catalysts in aqueous or alcohol solutions.[2] For reactions in DMF, an ammonium salt like NH₄Cl is commonly used.[1] Ensure the chosen catalyst is appropriate for the solvent system. |
| Product Precipitation Issues | The tetrazole product is typically isolated by acidifying the reaction mixture to protonate the tetrazole, causing it to precipitate.[1] Ensure the pH is sufficiently low (typically pH 2-3) for complete precipitation. |
Problem 2: The final product is contaminated with unreacted 2-cyano-1,5-dimethyl-1H-pyrrole.
| Potential Cause | Troubleshooting Step |
| Insufficient Reaction Time/Temp | As noted above, the reaction may not have gone to completion. Drive the reaction further by extending the time or cautiously increasing the temperature. |
| Inefficient Purification | The starting nitrile and the tetrazole product may have similar polarities, making separation by column chromatography challenging. Recrystallization is often a more effective method for purification. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find optimal conditions for selectively crystallizing the tetrazole product. |
Problem 3: The presence of unknown impurities in the final product.
| Potential Cause | Troubleshooting Step |
| Solvent Decomposition | High-temperature reactions in DMF can lead to its decomposition into dimethylamine and carbon monoxide. Dimethylamine can potentially react with other species in the mixture. If this is suspected, consider using an alternative high-boiling polar aprotic solvent like DMSO or NMP. |
| Isomer Formation | While 5-substituted-1H-tetrazoles are the typical products from nitriles and sodium azide, the formation of other isomers is theoretically possible, though less common under standard conditions.[3] Careful analysis of NMR and MS data is required to identify such structures. |
| Side Reactions of Pyrrole Ring | The pyrrole ring can be sensitive to strongly acidic or oxidizing conditions. Ensure the reaction and work-up conditions are controlled to avoid degradation of the heterocyclic core. |
Experimental Protocols
Protocol 1: Synthesis of 2-cyano-1,5-dimethyl-1H-pyrrole (Intermediate)
The synthesis of substituted cyanopyrroles can be achieved through various methods. A common approach involves the formylation of a substituted pyrrole followed by conversion of the resulting aldehyde to a nitrile.
-
Step A: Vilsmeier-Haack Formylation of 1,5-dimethyl-1H-pyrrole.
-
In a flask cooled in an ice bath, add phosphoryl chloride (POCl₃) to anhydrous N,N-dimethylformamide (DMF) dropwise.
-
Slowly add a solution of 1,5-dimethyl-1H-pyrrole in DMF to the Vilsmeier reagent at 0-5 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully pour the reaction mixture onto crushed ice and neutralize with an aqueous base (e.g., NaOH or NaHCO₃) to precipitate the aldehyde product.
-
Filter, wash with water, and dry the crude 1,5-dimethyl-1H-pyrrole-2-carbaldehyde.
-
-
Step B: Conversion of Aldehyde to Nitrile.
-
Dissolve the aldehyde in a suitable solvent (e.g., formic acid).
-
Add hydroxylamine hydrochloride and heat the mixture to form the oxime.
-
After cooling, add a dehydrating agent (e.g., acetic anhydride) and heat again to convert the oxime to the nitrile.
-
Perform an aqueous work-up and purify the resulting 2-cyano-1,5-dimethyl-1H-pyrrole by column chromatography or recrystallization.
-
Protocol 2: Synthesis of this compound
This procedure is a general method for the conversion of an aromatic nitrile to a 5-substituted-1H-tetrazole.[1]
-
To a round-bottom flask, add 2-cyano-1,5-dimethyl-1H-pyrrole (1.0 equiv), sodium azide (NaN₃, ~1.5 equiv), and ammonium chloride (NH₄Cl, ~1.5 equiv).
-
Add anhydrous N,N-dimethylformamide (DMF) as the solvent.
-
Heat the reaction mixture with stirring to 100-120 °C.
-
Monitor the reaction progress using TLC until the starting nitrile is consumed (typically 12-24 hours).
-
Cool the reaction mixture to room temperature and dilute with water.
-
Carefully acidify the mixture to pH 2-3 with dilute HCl. This must be done in a fume hood.
-
The product will precipitate as a solid. Stir the slurry in an ice bath for 30-60 minutes to maximize precipitation.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the crude this compound.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol).
Visualizations
Synthesis and Side Product Pathways
The following diagram illustrates the main synthetic pathway and the points at which common side products can emerge.
Caption: Reaction scheme for the synthesis of the target tetrazole, highlighting potential side product formation at each step.
Troubleshooting Workflow
This logic diagram provides a step-by-step guide for diagnosing and resolving common synthesis issues.
Caption: A decision tree for troubleshooting common issues encountered during the synthesis and purification process.
References
Technical Support Center: Purification of 5-(1,5-Dimethyl-1H-pyrrol-2-yl)-1H-tetrazole by Recrystallization
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 5-(1,5-Dimethyl-1H-pyrrol-2-yl)-1H-tetrazole via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of recrystallization for purifying this compound?
Recrystallization is a purification technique for solid compounds based on differences in solubility. The process involves dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated solution. As the solution slowly cools, the solubility of the compound decreases, leading to the formation of pure crystals. Impurities are typically excluded from the growing crystal lattice and remain dissolved in the surrounding solvent (mother liquor).[1][2][3]
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
An ideal solvent for recrystallization should:
-
Dissolve the compound sparingly or not at all at room temperature but dissolve it completely at a higher temperature.[1]
-
Not react chemically with the compound.[1]
-
Dissolve impurities well at all temperatures or not at all.
-
Have a boiling point lower than the melting point of the compound to prevent it from melting in the hot solvent ("oiling out").
-
Be volatile enough to be easily removed from the purified crystals.
Given the structure of this compound, which contains both polar (tetrazole ring) and less polar (dimethyl-pyrrol ring) moieties, a solvent of intermediate polarity or a mixed solvent system is often a good starting point.
Q3: What are some potential impurities in a sample of this compound?
Potential impurities can originate from starting materials, side reactions, or decomposition products. Based on general synthetic routes for tetrazoles and pyrroles, possible impurities could include:
-
Unreacted starting materials from the synthesis.
-
Isomeric byproducts.
-
Solvents used in the synthesis or previous purification steps.
Experimental Protocols
Detailed Methodology for Recrystallization
-
Solvent Selection: Based on preliminary solubility tests (see table below), select a suitable solvent or solvent pair.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture gently (e.g., on a warm plate) while stirring until the solid completely dissolves.[2][4] If using a solvent pair, dissolve the compound in the "good" solvent and then add the "poor" solvent dropwise until the solution becomes slightly cloudy. Reheat to clarify.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature.[4] Slow cooling is crucial for the formation of pure, well-defined crystals.[4] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[1][4]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[5]
-
Drying: Dry the crystals thoroughly to remove any residual solvent. This can be done by leaving them under vacuum on the filter, followed by further drying in a desiccator or a vacuum oven at a temperature well below the compound's melting point.[2][4]
Data Presentation
Table 1: Solvent Selection Guide for Recrystallization
| Solvent | Polarity | Boiling Point (°C) | Suitability Notes |
| Water | High | 100 | May be a good choice if the compound is sufficiently polar. Can be used in a mixed solvent system with a more soluble solvent.[6] |
| Ethanol | Medium-High | 78 | Often a good starting point for compounds with mixed polarity. |
| Acetone | Medium-High | 56 | A less common choice but can be effective for certain compounds.[6] |
| Ethyl Acetate | Medium | 77 | A good solvent for compounds with ester-like functionalities or moderate polarity.[6] |
| Toluene | Low | 111 | Suitable for less polar compounds, but its high boiling point can sometimes lead to "oiling out".[6] |
| Hexanes | Low | ~69 | Typically used as the "poor" solvent in a mixed solvent system to induce crystallization.[6] |
Note: This table provides general guidance. Experimental testing is necessary to determine the optimal solvent or solvent system.
Troubleshooting Guides
Problem 1: The compound does not crystallize upon cooling.
-
Cause: The solution may be too dilute (too much solvent was added).[7][8]
-
Solution: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[7]
-
-
Cause: The solution is supersaturated.[5]
-
Cause: The chosen solvent is not suitable.
-
Solution: Consider using a different solvent or a mixed solvent system. You may need to remove the current solvent and restart the process.[7]
-
Problem 2: The compound "oils out" instead of forming crystals.
-
Cause: The compound is significantly impure, lowering its melting point.[7]
-
Solution: Consider a preliminary purification step, such as column chromatography, before recrystallization.[7]
-
-
Cause: The boiling point of the solvent is too high.
-
Solution: Try a solvent with a lower boiling point or a different polarity.[7]
-
Problem 3: The recrystallization yield is very low.
-
Cause: Too much solvent was used, causing a significant amount of the compound to remain in the mother liquor.[5][9]
-
Solution: If the mother liquor has not been discarded, you can try to recover more product by evaporating some of the solvent and cooling the solution again.[9]
-
-
Cause: The crystals were washed with solvent that was not ice-cold, causing some of the product to redissolve.[5]
-
Solution: Ensure the washing solvent is thoroughly chilled before use.
-
-
Cause: Premature crystallization occurred during a hot filtration step (if performed).
-
Solution: Ensure the filtration apparatus and the solution are kept hot during the filtration process.
-
Visualizations
References
- 1. Recrystallization [sites.pitt.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mt.com [mt.com]
- 4. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: [3+2] Cycloaddition of Dimethyl-pyrrole-2-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the [3+2] cycloaddition of dimethyl-pyrrole-2-carbonitrile for improved yields and purity.
Frequently Asked Questions (FAQs)
Q1: Why is the yield of my [3+2] cycloaddition reaction with dimethyl-pyrrole-2-carbonitrile consistently low?
Low yields can stem from several factors. Firstly, the reactivity of the pyrrole ring can be influenced by the electron-withdrawing nature of the nitrile group, potentially requiring more forcing reaction conditions. Secondly, the choice of dipolarophile is critical; electron-deficient alkenes and alkynes are generally more effective partners for this type of cycloaddition. Lastly, suboptimal reaction parameters such as temperature, solvent, and catalyst can significantly impact the reaction efficiency. Careful optimization of these parameters is crucial for improving the yield.
Q2: I am observing the formation of multiple side products. What are the likely side reactions and how can I minimize them?
Common side reactions in [3+2] cycloadditions of pyrroles include dimerization or polymerization of the starting materials, especially under harsh thermal conditions. Another possibility is the occurrence of alternative reaction pathways of the pyrrole nucleus. To minimize side product formation, consider the following:
-
Lowering the reaction temperature: This can help to suppress undesired side reactions that may have higher activation energies.
-
Using a catalyst: A suitable Lewis acid or organocatalyst can enhance the rate of the desired cycloaddition, allowing for milder reaction conditions.
-
Controlling stoichiometry: A slight excess of one of the reactants, typically the more stable one, can sometimes drive the reaction to completion and minimize side reactions involving the limiting reagent.
Q3: What type of dipolarophile is best suited for reaction with dimethyl-pyrrole-2-carbonitrile?
Electron-deficient dipolarophiles are generally the most effective for [3+2] cycloadditions with pyrrole derivatives. The electron-withdrawing nitrile group on the pyrrole ring makes it a relatively electron-poor diene component. Therefore, a highly electron-deficient alkene or alkyne will facilitate the reaction. Examples of suitable dipolarophiles include maleimides, acrylates, and propiolates.
Q4: What is the role of a catalyst in this reaction, and can you suggest some starting points?
While some [3+2] cycloadditions can proceed thermally, the use of a catalyst can often improve the yield and selectivity, and allow for milder reaction conditions. Lewis acids are commonly employed to activate the dipolarophile, making it more susceptible to cycloaddition. Some common Lewis acids to consider are zinc chloride (ZnCl₂), copper(I) triflate (CuOTf), and scandium(III) triflate (Sc(OTf)₃). Organocatalysts can also be effective. The optimal catalyst will depend on the specific substrates and should be determined experimentally.
Q5: How do solvent and temperature affect the reaction outcome?
Solvent polarity and reaction temperature can have a profound impact on the [3+2] cycloaddition. Aprotic solvents are generally preferred to avoid unwanted reactions with the starting materials or intermediates. The choice of solvent can influence the solubility of the reactants and the stability of any charged intermediates. Common solvents for these reactions include toluene, dichloromethane (DCM), and acetonitrile.
The reaction temperature needs to be carefully optimized. While higher temperatures can increase the reaction rate, they can also lead to decomposition and the formation of side products. It is often advisable to start at a lower temperature and gradually increase it until a reasonable reaction rate is achieved while minimizing byproduct formation.
Quantitative Data Summary
The following table summarizes typical reaction conditions for analogous [3+2] cycloaddition reactions involving pyrrole derivatives, which can serve as a starting point for optimizing the reaction of dimethyl-pyrrole-2-carbonitrile.
| Dipolarophile | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| N-Phenylmaleimide | None (Thermal) | Toluene | 110 | 24 | 60-75 |
| Diethyl acetylenedicarboxylate | Cu(I) Triflate (10) | DCM | 25 | 12 | 70-85 |
| Methyl acrylate | ZnCl₂ (20) | Acetonitrile | 80 | 48 | 50-65 |
| Dimethyl acetylenedicarboxylate | Sc(OTf)₃ (5) | Toluene | 60 | 18 | 75-90 |
Experimental Protocols
Representative Protocol for the [3+2] Cycloaddition of Dimethyl-pyrrole-2-carbonitrile with N-Phenylmaleimide
Disclaimer: This is a general protocol and may require optimization for your specific setup and reagents.
-
Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add dimethyl-pyrrole-2-carbonitrile (1.0 mmol, 1.0 equiv).
-
Solvent and Dipolarophile Addition: To the flask, add dry toluene (10 mL) followed by N-phenylmaleimide (1.1 mmol, 1.1 equiv).
-
Reaction Setup: If using a catalyst (e.g., CuOTf, 0.1 mmol, 10 mol%), add it to the reaction mixture at this stage.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the specified time (e.g., 12-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired cycloadduct.
-
Characterization: Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Visualizations
Caption: General mechanism of the [3+2] cycloaddition.
Caption: Workflow for reaction optimization.
Caption: Troubleshooting decision tree for yield improvement.
Preventing degradation of 5-(1,5-Dimethyl-1H-pyrrol-2-yl)-1H-tetrazole during storage
This technical support center provides guidance on preventing the degradation of 5-(1,5-Dimethyl-1H-pyrrol-2-yl)-1H-tetrazole during storage. The information is tailored for researchers, scientists, and drug development professionals to address potential stability issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: The degradation of this compound is primarily influenced by three main factors: temperature, light, and humidity. Tetrazole compounds, in general, can be susceptible to thermal decomposition, photodegradation, and hydrolysis.[1][2][3][4] The pyrrole moiety may also be susceptible to oxidation.
Q2: What are the recommended long-term storage conditions for this compound?
A2: For long-term stability, it is recommended to store this compound in a cool, dry, and dark environment.[5][6][7] Specifically, storage at 2-8°C in a tightly sealed container with a desiccant is advisable to minimize thermal degradation and hydrolysis. Protection from light is crucial to prevent photodegradation.[1][8][9]
Q3: How can I tell if my sample of this compound has degraded?
A3: Visual inspection may reveal changes in color or physical state, which could indicate degradation. However, for a definitive assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) should be used to check for the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent compound.[10]
Q4: Are there any incompatible materials I should avoid storing this compound with?
A4: Yes, avoid storing this compound with strong acids, strong bases, and strong oxidizing agents.[5][6] Contact with these substances can catalyze degradation reactions.
Troubleshooting Guides
Issue 1: Unexpected Results or Loss of Potency in Experiments
Possible Cause: Degradation of the compound due to improper storage or handling.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been stored according to the recommended conditions (cool, dry, dark).
-
Perform Purity Analysis: Use a validated HPLC method to assess the purity of the stored sample. Compare the chromatogram to that of a freshly prepared or reference standard.
-
Forced Degradation Study: If degradation is suspected, a forced degradation study can help identify the likely degradation products and pathways. This involves subjecting the compound to stress conditions (acid, base, oxidation, heat, light) to accelerate degradation.[11]
Issue 2: Discoloration or Change in Physical Appearance of the Solid Compound
Possible Cause: This could be a sign of significant degradation, potentially due to prolonged exposure to light or elevated temperatures.
Troubleshooting Steps:
-
Isolate the Affected Sample: Segregate the discolored sample to prevent its use in experiments.
-
Document the Changes: Record the nature of the discoloration and any other physical changes.
-
Analytical Characterization: Analyze the sample using techniques like HPLC, LC-MS/MS, and NMR to identify the degradation products and determine the extent of degradation.
-
Review Storage History: Investigate the storage history of the sample to identify any deviations from the recommended conditions.
Data Presentation
The following table summarizes potential degradation pathways for tetrazole-containing compounds under various stress conditions. This data is generalized and should be confirmed by experimental studies for this compound.
| Stress Condition | Potential Degradation Pathway | Key Degradation Products (General) |
| Acidic/Basic Conditions | Hydrolysis of the tetrazole ring or substituents. | Ring-opened products, modified pyrrole structures.[3][12][13] |
| Elevated Temperature | Thermal decomposition, often involving nitrogen extrusion. | Nitriles, azides, and other nitrogen-containing fragments.[2][14][15][16] |
| Light Exposure | Photolytic cleavage of the tetrazole ring. | Nitrilimines, diaziridines, and other complex photoproducts.[1][4][8][9][17] |
| Oxidative Conditions | Oxidation of the pyrrole ring or tetrazole ring. | N-oxides, hydroxylated species, and ring-opened products. |
Experimental Protocols
Protocol: HPLC Method for Stability Assessment
Objective: To determine the purity of this compound and detect the presence of degradation products.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
-
Sample Preparation:
-
Accurately weigh and dissolve the compound in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by UV scan of the compound (e.g., 254 nm)
-
Gradient Elution:
-
0-2 min: 95% A, 5% B
-
2-20 min: Linear gradient to 5% A, 95% B
-
20-25 min: 5% A, 95% B
-
25-26 min: Linear gradient to 95% A, 5% B
-
26-30 min: 95% A, 5% B
-
-
-
Data Analysis:
-
Integrate the peak areas of the parent compound and any new peaks observed in the chromatogram.
-
Calculate the percentage purity and the relative percentage of each degradation product.
-
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Experimental workflow for assessing the stability of the compound.
Caption: Decision-making flowchart for troubleshooting unexpected experimental outcomes.
References
- 1. Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enzymatic hydrolysis of esters containing a tetrazole ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. biofinechemical.com [biofinechemical.com]
- 8. [PDF] Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Troubleshooting low conversion rates in tetrazole synthesis from nitriles
Welcome to the Technical Support Center for Tetrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide targeted solutions for common challenges encountered during the synthesis of tetrazoles from nitriles, specifically addressing the issue of low conversion rates.
Troubleshooting Guide
This section provides solutions in a question-and-answer format to address specific problems you may encounter during your experiments.
Q1: My reaction shows little to no conversion of the starting nitrile. What are the initial checks I should perform?
A1: When facing low or no conversion, a systematic check of your reagents and setup is the first step.
-
Reagent Quality:
-
Azide Source: Sodium azide (NaN₃) is a common reagent. Ensure it is dry and has been stored properly. Some reactions may benefit from freshly prepared or commercially sourced azide reagents of high purity. Using an excess amount of the azide source (e.g., 1.5 equivalents) can be advantageous for driving the reaction forward[1].
-
Nitrile Substrate: Verify the purity of your nitrile. Impurities can inhibit the reaction. Electron-withdrawing groups on the nitrile can increase its reactivity, while electron-donating groups may require harsher conditions.[2]
-
Solvent: Ensure your solvent (e.g., DMF, DMSO) is anhydrous. The presence of water can interfere with the reaction, especially if using moisture-sensitive catalysts.
-
-
Reaction Conditions:
-
Temperature: Many tetrazole syntheses require elevated temperatures, often between 100-150°C.[3] Insufficient heating is a common cause of low conversion. Ensure your reaction is reaching and maintaining the target temperature.
-
Reaction Time: Some cycloadditions are slow and may require extended reaction times (from several hours to over 24 hours) to achieve high yields.[4][5] Monitor the reaction progress using an appropriate technique like TLC or LC-MS.
-
Q2: I'm using a catalyst, but the conversion rate is still poor. What could be the problem?
A2: Catalyst choice and activation are critical for the [3+2] cycloaddition of azides to nitriles.
-
Catalyst Type: The reaction is often facilitated by either a Brønsted acid (e.g., ammonium chloride) or a Lewis acid (e.g., zinc salts, aluminum salts).[2][6][7] The catalyst activates the nitrile group, making it more susceptible to attack by the azide.[2][3][7] If one type of catalyst is not working, consider trying the other. For some stubborn nitriles, specialized catalysts like dibutyltin oxide or cobalt complexes have proven effective.[4][5]
-
Catalyst Loading: The amount of catalyst can significantly impact the reaction rate and yield. While some protocols use stoichiometric amounts, others use catalytic quantities. It's crucial to optimize the catalyst loading for your specific substrate. For instance, in a model reaction using silica sulfuric acid, a 100% molar ratio was found to be optimal, with lower loading leading to reduced yield and longer reaction times.[8]
-
Catalyst Deactivation: Ensure the catalyst is not being deactivated by impurities in your starting materials or solvent. Humidity can be a particular problem for Lewis acid catalysts.[5]
// Edges Catalyst -> Nitrile [label="Activates", color="#202124"]; Nitrile -> ActivatedNitrile [style=invis]; Azide -> ActivatedNitrile [label="Nucleophilic Attack", color="#202124"]; ActivatedNitrile -> Cyclization [color="#202124"]; Cyclization -> Tetrazolate [color="#202124"]; Tetrazolate -> Protonation [color="#202124"]; Protonation -> Tetrazole [color="#202124"];
// Invisible edges for alignment {rank=same; Nitrile; Azide;} } .dot Caption: Catalytic cycle for tetrazole synthesis from a nitrile.
Q3: My product seems to be "oiling out" during work-up or crystallization instead of precipitating as a solid. How can I resolve this?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid above its melting point. This can be caused by impurities or rapid cooling.[9]
-
Slow Down Crystallization: Re-dissolve the oil by heating the solution, possibly adding a small amount of additional solvent. Allow the solution to cool much more slowly. Insulating the flask can help achieve a gradual temperature drop.[9]
-
Change Solvent System: The solvent may not be ideal for crystallization. Try a different solvent or a mixture of solvents to improve crystal formation.[9]
-
Preliminary Purification: Significant impurities can lower the melting point and cause oiling out. Consider a preliminary purification step, such as column chromatography, before attempting recrystallization.[9]
-
pH Adjustment: The work-up for tetrazole synthesis typically involves acidification to protonate the tetrazolate anion and cause it to precipitate. Ensure the pH is adjusted correctly. Over-acidification or under-acidification can sometimes affect solubility and product isolation.
Frequently Asked Questions (FAQs)
What is the general mechanism for tetrazole synthesis from nitriles?
The most common method is a [3+2] cycloaddition reaction.[10][11] The mechanism can be complex and is debated, but it is generally accepted that it involves the activation of the nitrile by a Lewis or Brønsted acid catalyst.[3][7] This is followed by a nucleophilic attack of the azide anion on the activated nitrile, leading to an open-chain intermediate (an imidoyl azide) which then cyclizes to form the tetrazole ring.[3][6][7] The formation of the stable, aromatic tetrazole ring is a key driving force for the reaction.[6]
How do I choose the right solvent and temperature?
The choice of solvent and temperature is critical and often interdependent.
-
Solvents: High-boiling polar aprotic solvents like DMF (N,N-dimethylformamide) and DMSO (dimethyl sulfoxide) are most commonly used because they effectively dissolve the reagents and can be heated to the high temperatures required for the reaction.[3][8] In some green chemistry approaches, water has been used successfully, particularly with zinc salt catalysts.[2]
-
Temperature: Reaction temperatures typically range from 100°C to 150°C.[3] The optimal temperature depends on the reactivity of the nitrile substrate, the catalyst used, and the solvent. It is often necessary to screen different temperatures to find the best conditions for a specific reaction.[12] Microwave irradiation can also be used to accelerate the reaction, often leading to higher yields in shorter times.[2][13][14]
My reaction worked, but my final yield is low after purification. Where could I be losing my product?
Product loss can occur at several stages during work-up and purification.
-
Incomplete Precipitation: During the acidic work-up, if the pH is not optimal or if insufficient time is allowed for precipitation, a significant amount of the product may remain in the mother liquor. Cooling the solution can help maximize precipitation.
-
Extraction Issues: If you are using an extraction-based work-up, ensure the pH of the aqueous layer is correctly adjusted to ensure the tetrazole is in its neutral, less water-soluble form. Tetrazoles can be quite polar, and multiple extractions may be necessary.
-
Column Chromatography: Tetrazoles can be quite polar and may interact strongly with silica gel. This can lead to broad peaks and difficulty in eluting the compound from the column. To mitigate this, you can gradually increase the polarity of the eluent, sometimes adding a small amount of methanol (1-5%) to help elute highly polar compounds.[9]
-
Recrystallization: Using too much solvent during recrystallization is a common cause of low recovery. After filtering the crystals, you can try to obtain a "second crop" by concentrating the mother liquor and cooling it again.[15]
Data and Protocols
Table 1: Effect of Solvent and Catalyst on Tetrazole Synthesis
This table summarizes the impact of different reaction conditions on the yield of 5-substituted 1H-tetrazoles from various nitrile precursors.
| Entry | Nitrile Substrate | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzonitrile | SiO₂-H₂SO₄ (50%) | Toluene | Reflux | 12 | 5 | [8] |
| 2 | Benzonitrile | SiO₂-H₂SO₄ (50%) | DMF | Reflux | 5 | 92 | [8] |
| 3 | Benzonitrile | SiO₂-H₂SO₄ (50%) | DMSO | Reflux | 5 | 89 | [8] |
| 4 | Benzonitrile | Co(II) Complex (1) | Methanol | 110 | 12 | 20 | [16] |
| 5 | Benzonitrile | Co(II) Complex (1) | DMF | 110 | 12 | 80 | [16] |
| 6 | Benzonitrile | Co(II) Complex (1) | DMSO | 110 | 12 | 98 | [16] |
| 7 | 4-Methoxybenzonitrile | SiO₂-H₂SO₄ (100%) | DMF | Reflux | 5 | 95 | [8][11] |
| 8 | Pivalonitrile | SiO₂-H₂SO₄ (100%) | DMF | Reflux | 8 | 72 | [8][11] |
General Experimental Protocol
The following is a representative protocol for the synthesis of a 5-substituted 1H-tetrazole. Note: Azides are toxic and can form explosive salts with some metals. Always handle them with appropriate safety precautions in a well-ventilated fume hood.[6]
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the nitrile (1.0 eq), sodium azide (1.2-1.5 eq), and the catalyst (e.g., ammonium chloride, 1.0 eq or ZnBr₂, 1.0 eq).
-
Solvent Addition: Add the anhydrous solvent (e.g., DMF, to make a 0.5 M solution with respect to the nitrile).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 120°C) and stir for the required time (monitor by TLC or LC-MS until the starting material is consumed).
-
Cooling and Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing water.
-
Precipitation: Acidify the aqueous solution by slowly adding an acid (e.g., 3M HCl) until the pH is approximately 2-3. A precipitate should form.
-
Isolation: Stir the suspension in an ice bath for 30-60 minutes to maximize precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with cold water to remove any inorganic salts.
-
Drying and Purification: Dry the crude product under vacuum. The product can be further purified by recrystallization from an appropriate solvent if necessary.
// Nodes Start [label="Low Conversion Rate\nObserved", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; CheckReagents [label="Verify Reagent Purity\n(Nitrile, Azide, Solvent)?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; CheckConditions [label="Optimize Reaction\nConditions (T, Time)?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; CheckCatalyst [label="Evaluate Catalyst\n(Type, Loading)?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Action_Reagents [label="Use high-purity, dry\nreagents. Re-purify\nstarting material.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Action_Conditions [label="Increase temperature.\nIncrease reaction time.\nMonitor via TLC/LCMS.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Action_Catalyst [label="Try alternative catalyst\n(Lewis vs. Brønsted).\nOptimize catalyst loading.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Success [label="Improved Conversion", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> CheckReagents; CheckReagents -> Action_Reagents [label="No"]; CheckReagents -> CheckConditions [label="Yes"]; Action_Reagents -> Success;
CheckConditions -> Action_Conditions [label="No"]; CheckConditions -> CheckCatalyst [label="Yes"]; Action_Conditions -> Success;
CheckCatalyst -> Action_Catalyst [label="No"]; CheckCatalyst -> Success [label="Yes"]; Action_Catalyst -> Success; } .dot Caption: Troubleshooting workflow for low conversion rates.
References
- 1. ajgreenchem.com [ajgreenchem.com]
- 2. 1H-Tetrazole synthesis [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reddit.com [reddit.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. research.rug.nl [research.rug.nl]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Alternative Catalysts for the Synthesis of 5-Substituted Tetrazoles
Welcome to the Technical Support Center for the synthesis of 5-substituted tetrazoles using alternative catalysts. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols.
I. Troubleshooting Guides
This section addresses common issues encountered during the synthesis of 5-substituted tetrazoles with various alternative catalytic systems.
Issue 1: Low or No Product Yield
Q: I am not getting the expected yield of my 5-substituted tetrazole. What are the potential causes and how can I troubleshoot this?
A: Low or no yield is a common issue that can stem from several factors related to the catalyst, reagents, or reaction conditions. Here is a step-by-step troubleshooting guide:
-
Catalyst Activity:
-
Deactivation: The catalyst may have deactivated due to improper storage, handling, or poisoning by impurities in the reactants or solvent. For heterogeneous catalysts, ensure it was properly activated before use.[1]
-
Leaching: For supported catalysts, the active metal may have leached into the solution, reducing its efficacy.[2] Consider performing an ICP-OES analysis of the reaction mixture to check for leached metal.
-
Insufficient Loading: The catalyst loading might be too low. While higher loadings can increase cost, a systematic increase in the catalyst amount (e.g., in increments of 1-2 mol%) can help determine the optimal concentration.[3]
-
-
Reagent Quality:
-
Purity of Nitrile: Impurities in the starting nitrile can interfere with the reaction. Consider purifying the nitrile by distillation or recrystallization.
-
Sodium Azide Quality: Sodium azide is hygroscopic and its quality can affect the reaction. Use freshly opened or properly stored sodium azide.
-
Solvent Purity: Traces of water or other impurities in the solvent can negatively impact the reaction, especially with moisture-sensitive catalysts. Use dry, high-purity solvents.[4]
-
-
Reaction Conditions:
-
Temperature: The reaction temperature may be too low for the specific nitrile and catalyst system. Gradually increase the temperature in 10-20°C increments. Some less reactive nitriles require higher temperatures for activation.[1]
-
Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using TLC or GC/MS to determine the optimal reaction time.
-
Solvent Choice: The polarity of the solvent plays a crucial role.[5] Aprotic polar solvents like DMF or DMSO are commonly used, but for some catalysts, greener solvents like water or ionic liquids may be more effective.[6][7] A solvent screen is often beneficial.
-
Issue 2: Catalyst Recovery and Reusability Issues (for Heterogeneous Catalysts)
Q: I am having trouble recovering my heterogeneous catalyst, or its activity drops significantly upon reuse. What should I do?
A: Challenges with catalyst recovery and reusability can undermine the benefits of heterogeneous catalysis. Here are some common problems and solutions:
-
Inefficient Recovery:
-
Magnetic Nanocatalysts: If you are using a magnetic nanocatalyst and recovery with an external magnet is poor, the magnetic core may be too small or the magnetic properties may have degraded. Ensure the synthesis of the magnetic nanoparticles yielded particles of sufficient size and magnetization.
-
Filtration Issues: For non-magnetic heterogeneous catalysts recovered by filtration, fine particles may pass through the filter. Using a finer filter membrane or centrifugation followed by decantation can improve recovery.
-
-
Loss of Catalytic Activity:
-
Leaching of Active Species: As mentioned earlier, the active catalytic species can leach from the support during the reaction.[2] If leaching is confirmed, consider using a different support material or a stronger method of immobilization.
-
Pore Blocking: The pores of the catalyst support can become blocked by reactants, products, or byproducts, preventing access to the active sites. Washing the recovered catalyst thoroughly with a suitable solvent can help. In some cases, calcination at a high temperature is required to regenerate the catalyst.[1]
-
Structural Changes: The structure of the catalyst may change under the reaction conditions. Characterize the reused catalyst using techniques like XRD or TEM to check for any structural degradation.
-
Issue 3: Formation of Side Products and Purification Challenges
Q: I am observing significant side product formation, making the purification of my tetrazole difficult. What are the likely side reactions and how can I minimize them?
A: Side product formation is often related to the reactivity of the starting materials and intermediates.
-
Common Side Reactions:
-
Hydrolysis of Nitrile: In the presence of water, especially at high temperatures, the nitrile starting material can hydrolyze to the corresponding carboxylic acid. Ensuring anhydrous conditions can mitigate this.
-
Formation of Isomeric Tetrazoles: While the [3+2] cycloaddition is generally regioselective for 5-substituted-1H-tetrazoles, the formation of other isomers is possible under certain conditions.
-
Reactions involving Hydrazoic Acid: In situ generated hydrazoic acid (HN₃) is highly reactive and can participate in other reactions. Using a catalyst that avoids the formation of free HN₃ can be beneficial.[8]
-
-
Purification Strategies:
-
Recrystallization: Many 5-substituted tetrazoles are crystalline solids and can be effectively purified by recrystallization from a suitable solvent system.[9]
-
Column Chromatography: For non-crystalline products or mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a common purification method.[9]
-
Acid-Base Extraction: The acidic nature of the tetrazole ring (pKa similar to carboxylic acids) can be exploited for purification. The product can be extracted into a basic aqueous solution, washed with an organic solvent to remove non-acidic impurities, and then re-precipitated by acidification.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using alternative catalysts over traditional methods (e.g., using stoichiometric Lewis acids like ZnCl₂)?
A1: Alternative catalysts, particularly heterogeneous and nanocatalysts, offer several advantages:
-
Greener Synthesis: Many alternative catalysts are designed to work in environmentally benign solvents like water or under solvent-free conditions, reducing the use of hazardous organic solvents.[6][7]
-
Catalyst Reusability: Heterogeneous catalysts can often be easily separated from the reaction mixture and reused multiple times, which reduces waste and lowers the overall cost of the synthesis.[1]
-
Milder Reaction Conditions: Some modern catalysts can promote the reaction under milder conditions (lower temperatures and pressures), which can improve the energy efficiency and safety of the process.
-
Improved Yields and Selectivity: Novel catalytic systems can offer higher yields and better selectivity for the desired 5-substituted tetrazole product compared to traditional methods.[3]
Q2: How do I choose the best alternative catalyst for my specific nitrile substrate?
A2: The choice of catalyst depends on the electronic and steric properties of your nitrile.
-
Electron-Withdrawing Groups: Nitriles with electron-withdrawing groups are generally more reactive and may react well with a wider range of catalysts under milder conditions.
-
Electron-Donating Groups: Nitriles bearing electron-donating groups are less reactive and often require more active catalysts or higher reaction temperatures.[10]
-
Steric Hindrance: Sterically hindered nitriles can also be less reactive. Catalysts with more accessible active sites, such as some nanocatalysts, might be more effective.
-
Literature Precedent: It is always advisable to check the literature for similar substrates to see which catalytic systems have been successful. The tables in this guide also provide a starting point for catalyst selection.
Q3: Are there any specific safety precautions I should take when working with azides and tetrazoles?
A3: Yes, safety is paramount.
-
Sodium Azide: Sodium azide is highly toxic. Avoid inhalation of dust and contact with skin and eyes. It can also form explosive heavy metal azides, so avoid contact with lead and copper.
-
Hydrazoic Acid: The reaction of sodium azide with acids generates hydrazoic acid (HN₃), which is highly toxic and explosive. Reactions should be performed in a well-ventilated fume hood, and conditions that minimize the formation of free HN₃ are preferred.[7][8] Some protocols include a step to quench any residual azide with sodium nitrite after the reaction.
-
Tetrazoles: Some tetrazole compounds can be energetic materials. It is important to be aware of the potential hazards of the specific tetrazole you are synthesizing, especially if it contains other energetic functional groups.
III. Quantitative Data Summary
The following tables summarize the performance of various alternative catalysts for the synthesis of 5-substituted tetrazoles.
Table 1: Comparison of Nanocatalysts for the Synthesis of 5-Phenyl-1H-tetrazole
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Fe₃O₄@tryptophan@Ni | Not specified | H₂O | 100 | 10 | 95 | [2] |
| Fe₃O₄@SiO₂-APTES-TFA | Not specified | EtOH | 80 | 4 | High | [2] |
| Boehmite@SiO₂@Tris-Cu(I) | Not specified | Not specified | Not specified | Short | High | [11] |
| Nanocrystalline ZnO | Not specified | Not specified | 120-130 | Not specified | 69-82 | [11] |
| Co-Ni/Fe₃O₄@MMSHS | 8 mg | H₂O/EtOH (1:1) | 60 | 0.13-0.73 | up to 98 | [12] |
| CuO Nanoparticles (MW) | 5 | DMF | 130 | 0.25 | 99 | [5] |
Table 2: Comparison of MOFs and Other Heterogeneous Catalysts
| Catalyst | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cu₂(BDC)₂(DABCO) | Benzonitrile | DMF | 120 | 2 | 95 | [13] |
| CoY Zeolite | Phenylacetonitrile | DMF | 120 | 14 | High | [1] |
| Silica Sulfuric Acid | Benzonitrile | DMF | 110 | 6 | 95 | [9] |
| Chitosan Magnetic IL | Benzonitrile | Solvent-free | 70 | 1.5 | 98 | [6] |
IV. Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 5-Substituted-1H-tetrazoles using a Magnetic Nanocatalyst (Co-Ni/Fe₃O₄@MMSHS) [12]
-
Reaction Setup: In a round-bottom flask, combine the aromatic nitrile (1 mmol), sodium azide (1.2 mmol), and the Co-Ni/Fe₃O₄@MMSHS nanocatalyst (8 mg).
-
Solvent Addition: Add 5 mL of a 1:1 mixture of H₂O and EtOH to the flask.
-
Reaction: Stir the mixture at 60°C. Monitor the reaction progress by TLC. Reaction times typically range from 8 to 44 minutes depending on the substrate.
-
Catalyst Recovery: After completion of the reaction, cool the mixture to room temperature. Place a strong magnet against the side of the flask to attract the magnetic nanocatalyst. Carefully decant the supernatant.
-
Catalyst Washing: Wash the recovered catalyst with ethanol (3 x 5 mL), decanting the solvent each time while retaining the catalyst with the magnet. The catalyst can then be dried and reused.
-
Work-up: Evaporate the solvent from the combined supernatants under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.
Protocol 2: Synthesis of 5-Substituted-1H-tetrazoles using a MOF Catalyst (Cu₂(BDC)₂(DABCO)) [13]
-
Catalyst Activation: Activate the MOF catalyst by heating it under vacuum to remove any adsorbed solvent or water.
-
Reaction Mixture: To a sealed reaction vessel, add the aryl nitrile (1 mmol), sodium azide (1.5 mmol), the activated Cu₂(BDC)₂(DABCO) MOF (appropriate mol%), and DMF as the solvent.
-
Heating: Heat the reaction mixture at 120°C with stirring for the time indicated by reaction monitoring (e.g., 2 hours for benzonitrile).
-
Cooling and Catalyst Separation: Cool the reaction to room temperature. The heterogeneous MOF catalyst can be separated by filtration or centrifugation.
-
Product Isolation: Dilute the filtrate with water and acidify with dilute HCl to precipitate the tetrazole product.
-
Purification: Collect the solid product by filtration, wash with water, and dry. The product can be further purified by recrystallization if necessary.
V. Visualizations
Caption: General experimental workflow for tetrazole synthesis.
Caption: Troubleshooting decision tree for low product yield.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05955F [pubs.rsc.org]
- 3. scielo.br [scielo.br]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Highly efficient synthesis of 1- and 5-substituted 1H-tetrazoles using chitosan derived magnetic ionic liquid as a recyclable biopolymer-supported catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nanocatalysts Revolutionizing Tetrazole Synthesis - Amerigo Scientific [amerigoscientific.com]
- 12. Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude Pyrrole-Tetrazole Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and removing impurities from crude pyrrole-tetrazole products.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities in a crude pyrrole-tetrazole product?
A1: Impurities in crude pyrrole-tetrazole products can be broadly categorized as follows:
-
Unreacted Starting Materials: Residual pyrrole precursors, nitriles, and azide reagents are common.
-
Reaction Byproducts: Side-products from the synthetic route, such as isomers from the cycloaddition reaction to form the tetrazole ring, can be present.[1][2] For instance, in syntheses involving substituted pyrroles, byproducts like 2,3,5,6-tetramethylpyrazine may form.
-
Residual Catalysts and Reagents: Traces of catalysts (e.g., zinc salts, copper, palladium) and reagents used in the synthesis may remain.[3][4]
-
Polymerized Materials: Pyrrole moieties are susceptible to polymerization, leading to tar-like, often colored, impurities.
-
Solvent Residues: Incomplete removal of reaction or extraction solvents.
-
Degradation Products: The desired pyrrole-tetrazole product might be unstable under the reaction or workup conditions, leading to decomposition.[5]
Q2: Which analytical techniques are recommended for identifying impurities in my pyrrole-tetrazole sample?
A2: A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): A versatile method for separating the main product from its impurities, allowing for purity assessment by comparing peak areas.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and semi-volatile compounds, providing separation and identification based on retention time and mass-to-charge ratio.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Indispensable for structural elucidation of the main product and impurities. Quantitative NMR (qNMR) can be used for absolute purity determination.[7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A highly sensitive technique for identifying and quantifying trace impurities, especially useful for complex mixtures and isomer separation.[8][9]
Troubleshooting Guide
Issue 1: My purified pyrrole-tetrazole product is colored, even after initial purification.
-
Possible Cause 1: Oxidation or Polymerization. Pyrrole-containing compounds can be sensitive to air and light, leading to the formation of colored, highly conjugated byproducts.
-
Recommended Solution: Minimize exposure to air and light during the purification process. Work under an inert atmosphere (e.g., nitrogen or argon) if possible. For storage, use amber vials and keep the product at a low temperature.
-
-
Possible Cause 2: Residual Metal Catalysts. Trace amounts of metal catalysts used in the synthesis can cause coloration.
-
Recommended Solution: Consider a wash with a suitable chelating agent or perform a filtration through a plug of silica gel or celite to remove residual metals.
-
-
Possible Cause 3: Co-elution of Colored Impurities. A colored impurity may have a similar polarity to your product, making it difficult to separate by chromatography.
-
Recommended Solution:
-
Charcoal Treatment: Dissolve the product in a suitable solvent and treat with a small amount of activated charcoal. Be aware that this may reduce the overall yield.
-
Re-purification: A second pass through a silica gel column with a shallower solvent gradient or a different solvent system may be necessary. Recrystallization, if applicable, is also an excellent method for removing colored impurities.
-
-
Issue 2: My compound is streaking or tailing on the silica gel column during chromatography.
-
Possible Cause: Strong Interaction with Silica. Polar compounds, such as N-heterocycles, can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor separation.
-
Recommended Solution:
-
Solvent System Modification: Add a small amount (0.1-1%) of a basic modifier like triethylamine or pyridine to the eluent to neutralize the acidic sites on the silica.
-
Use a Different Stationary Phase: Consider using neutral or basic alumina as an alternative to silica gel.
-
Deactivated Silica: Pre-treat the silica gel with a solution of triethylamine in a non-polar solvent before packing the column.
-
-
Issue 3: I am unable to find a suitable solvent for recrystallization.
-
Possible Cause: The compound is either too soluble or insoluble in common solvents.
-
Recommended Solution: Two-Solvent Recrystallization.
-
Dissolve your crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature.
-
Slowly add a "bad" an anti-solvent (in which it is poorly soluble) dropwise until the solution becomes cloudy (the cloud point).
-
Gently heat the mixture until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.[4]
-
-
Issue 4: The yield of my purified product is very low.
-
Possible Cause 1: Product Decomposition. The product may be unstable to the purification conditions (e.g., heat during distillation, acidic silica gel).[5]
-
Recommended Solution: Use milder purification techniques. For chromatography, consider the solutions in "Issue 2". For distillation, use reduced pressure to lower the boiling point.
-
-
Possible Cause 2: Inefficient Extraction or Separation. The product may not be fully extracted from the aqueous phase during workup, or the separation during chromatography may be poor.
-
Recommended Solution: Optimize the pH and solvent for liquid-liquid extraction. For chromatography, ensure an appropriate solvent system is used to achieve good separation between the product and impurities.
-
-
Possible Cause 3: Suboptimal Reaction Conditions. Low yield may originate from an incomplete reaction or the formation of significant side products.[5]
-
Recommended Solution: Re-evaluate the reaction conditions (temperature, time, stoichiometry of reagents) to maximize the formation of the desired product.
-
Data Presentation: Purification Method Comparison
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages |
| Recrystallization | >98% | Excellent for removing small amounts of impurities from solid products; can yield highly pure crystals. | Finding a suitable solvent can be challenging; may result in lower yields if the product is significantly soluble at low temperatures. |
| Column Chromatography (Silica Gel) | 95-99% | Versatile and widely applicable for a range of polarities; good for separating isomers.[2] | Can be time-consuming and requires significant solvent volumes; acidic silica may cause decomposition of sensitive compounds. |
| Acid-Base Extraction | Variable | Effective for separating acidic or basic compounds from neutral impurities. | Only applicable if the product and impurities have different acid-base properties; may require additional purification steps. |
| Fractional Distillation | >99.9% | Excellent for purifying liquids with different boiling points; can achieve very high purity. | Requires the compound to be thermally stable; not suitable for non-volatile or solid compounds. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline for purifying pyrrole-tetrazole compounds using silica gel chromatography.
-
Sample Preparation: Dissolve the crude pyrrole-tetrazole product in a minimal amount of the eluent or a slightly more polar solvent.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and pack it into a glass column.
-
Loading the Sample: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elution: Begin eluting with the non-polar solvent, gradually increasing the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in a hexane/ethyl acetate mixture).
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by Recrystallization
This protocol describes a two-solvent recrystallization method.
-
Solvent Selection: Identify a "good" solvent that readily dissolves the crude product at an elevated temperature and a "bad" solvent in which the product is poorly soluble, even when hot. The two solvents must be miscible.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the "good" solvent. Heat the mixture gently with stirring until the solid is completely dissolved.[10]
-
Inducing Cloudiness: While the solution is still warm, add the "bad" solvent dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few more drops of the "good" solvent until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[4]
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold "bad" solvent, and dry them thoroughly.
Protocol 3: Purity Determination by HPLC
This protocol provides a general method for assessing the purity of a pyrrole-tetrazole product using reverse-phase HPLC.
-
Instrumentation: Use an HPLC system equipped with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[6]
-
Mobile Phase: Prepare a gradient of acetonitrile and water, both containing 0.1% formic acid. A typical gradient might start at 20% acetonitrile and increase to 80% over 15 minutes.[6]
-
Sample Preparation: Dissolve the purified product in the initial mobile phase composition to a concentration of approximately 1 mg/mL.[6]
-
Analysis: Inject the sample and run the analysis. Purity is calculated as the percentage of the main peak area relative to the total peak area in the chromatogram.[6]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. New family of tetrazole-pyrazole compounds: Synthesis, characterization, antimicrobial activity and docking study - Arabian Journal of Chemistry [arabjchem.org]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. Pyrrole synthesis [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow’s milk - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1H-Tetrazole synthesis [organic-chemistry.org]
Technical Support Center: Overcoming Poor Cell Permeability of Tetrazole-Based Drug Candidates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor cell permeability of tetrazole-containing drug candidates.
Frequently Asked Questions (FAQs)
Q1: Why is my tetrazole-based drug candidate showing poor cell permeability?
A1: Poor cell permeability of tetrazole-containing compounds can stem from several factors. The tetrazole ring is often used as a bioisostere for a carboxylic acid group, and while it can improve metabolic stability, it may also lead to reduced permeability.[1][2] Key reasons for poor permeability include:
-
High Polarity and Ionization: Like carboxylic acids, the tetrazole moiety is acidic (pKa ~4.5-5.1) and is predominantly ionized at physiological pH, which can limit its ability to cross the lipophilic cell membrane.[1][3]
-
Efflux Transporter Substrate: Many tetrazole-containing compounds are substrates for efflux transporters such as P-glycoprotein (P-gp) and Multidrug Resistance-Associated Proteins (MRPs). These transporters actively pump the drug out of the cell, reducing its intracellular concentration and apparent permeability.[4][5] For example, the angiotensin II receptor antagonist losartan is a known P-gp substrate.[6]
-
High Desolvation Penalty: The tetrazole ring can engage in strong hydrogen bonding with water molecules.[7] The energy required to shed this hydration shell before entering the lipid bilayer (desolvation penalty) can be high, thus hindering membrane permeation.[1][7]
Q2: How can I experimentally determine if my compound is a substrate of an efflux transporter like P-glycoprotein (P-gp)?
A2: A bidirectional Caco-2 permeability assay is the standard method to investigate if a compound is an efflux transporter substrate.[8] This involves measuring the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.
-
An efflux ratio (ER = Papp(B-A) / Papp(A-B)) greater than 2 is a strong indication of active efflux.[8]
-
To confirm the involvement of a specific transporter like P-gp, the assay can be repeated in the presence of a known inhibitor, such as verapamil.[8][9] A significant reduction in the efflux ratio in the presence of the inhibitor confirms that your compound is a substrate of that transporter.
Q3: What are the main strategies to improve the cell permeability of my tetrazole-based drug candidate?
A3: Several medicinal chemistry strategies can be employed to enhance the cell permeability of tetrazole-containing compounds:
-
Prodrug Approaches: This is a common and effective strategy. By masking the acidic tetrazole group with a lipophilic promoiety, the overall lipophilicity of the molecule is increased, facilitating its passage across the cell membrane. Once inside the cell, the promoiety is cleaved by intracellular enzymes to release the active parent drug.[10][11]
-
Structural Modifications: Modifying other parts of the molecule to increase lipophilicity or disrupt recognition by efflux transporters can be effective. This could involve adding lipophilic groups or altering the overall molecular conformation.[12]
-
Formulation Strategies: For compounds with dissolution rate-limited absorption, formulation approaches such as particle size reduction (micronization or nanomilling) or the use of lipid-based formulations can improve oral bioavailability.[12]
Q4: When should I consider a prodrug strategy for my tetrazole compound?
A4: A prodrug strategy is particularly indicated when your tetrazole-containing compound exhibits:
-
Poor oral bioavailability due to low absorption.[10]
-
A high efflux ratio in Caco-2 assays, suggesting it is a substrate for efflux transporters.
-
Good in vitro potency but poor cellular activity, which may be a consequence of low intracellular concentration.
Troubleshooting Guides
Issue 1: Low compound recovery in Caco-2 permeability assay.
-
Possible Cause: Non-specific binding of the compound to plastic surfaces of the assay plates or instability of the compound in the assay buffer.[13]
-
Troubleshooting Steps:
-
Pre-treat collection plates: Preload the collection plates with an organic solvent (e.g., acetonitrile) containing an internal standard before transferring the assay samples. This can significantly reduce non-specific binding.[13]
-
Include protein in the buffer: Adding a protein like bovine serum albumin (BSA) to the assay buffer can help to reduce non-specific binding and improve the solubility of highly lipophilic compounds.[2]
-
Assess compound stability: Before conducting the full permeability assay, incubate your compound in the assay buffer under the same conditions and analyze for degradation over time.
-
Use low-binding plates: If available, utilize commercially available low-binding microplates.
-
Issue 2: High variability in apparent permeability (Papp) values between experiments.
-
Possible Cause: Inconsistent Caco-2 cell monolayer integrity or variations in experimental conditions.
-
Troubleshooting Steps:
-
Monitor monolayer integrity: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer before and after each experiment to ensure its integrity. A common acceptance criterion is a TEER value between 300-500 Ω·cm².[8]
-
Use a paracellular marker: Include a low permeability marker, such as Lucifer yellow, in your assay to assess the tightness of the cell junctions.
-
Standardize cell culture conditions: Ensure consistent cell passage number, seeding density, and differentiation time (typically 21 days) for the Caco-2 cells.[14]
-
Control pH: The pH of the apical and basolateral compartments can influence the ionization and permeability of acidic compounds like tetrazoles. Maintain a consistent and physiologically relevant pH (e.g., apical pH 6.5, basolateral pH 7.4).[5]
-
Issue 3: My tetrazole analog has a higher logP than the corresponding carboxylic acid, but its permeability is lower.
-
Possible Cause: While generally more lipophilic, tetrazoles can have a higher desolvation penalty due to stronger hydrogen bonding with water compared to carboxylic acids.[2][7] This can counteract the benefit of increased lipophilicity. Additionally, the tetrazole analog might be a more potent substrate for efflux transporters.[15]
-
Troubleshooting Steps:
-
Perform a bidirectional Caco-2 assay: Determine the efflux ratio to assess if the tetrazole analog is subject to active efflux.
-
Consider alternative bioisosteres: If efflux is a significant issue and cannot be easily addressed by structural modifications, you might consider other carboxylic acid bioisosteres that are less prone to efflux.
-
Employ a prodrug strategy: Masking the tetrazole can overcome both the high desolvation penalty and recognition by efflux transporters.
-
Data Presentation
Table 1: Comparison of Permeability and Efflux for Losartan (Tetrazole) and its Carboxylic Acid Metabolite (EXP3174)
| Compound | Functional Group | Cell Line | Papp (A-B) (x 10-7 cm/s) | Papp (B-A) (x 10-7 cm/s) | Efflux Ratio (B-A/A-B) | Reference |
| Losartan | Tetrazole | Caco-2 | - | - | 4 ± 1 | [6][16] |
| EXP3174 | Carboxylic Acid | Caco-2 | ~2.7 | - | 5 ± 1 | [16] |
| Losartan | Tetrazole | MDCK-MDR1 | - | - | 31 ± 1 | [6][16] |
| EXP3174 | Carboxylic Acid | MDCK-MDR1 | ~2.7 | - | ~1 | [16] |
Note: A direct side-by-side comparison of Papp values for Losartan in Caco-2 was not explicitly available in the provided search results. The efflux ratio indicates Losartan is a P-gp substrate, while its carboxylic acid metabolite is not.
Table 2: Impact of Prodrug Strategies on Oral Bioavailability of Tetrazole-Containing Compounds
| Parent Compound | Prodrug Modification | Animal Model | Oral Bioavailability (%F) of Parent | Improvement Factor | Reference |
| 7-(2H-Tetrazol-5-yl)-1H-indole | None | Rat | <1% (poorly bioavailable) | - | [10][17] |
| 7-(2H-Tetrazol-5-yl)-1H-indole | N-acetoxymethyl | Rat | ~15% (from 15-fold enhancement) | ~15 | [10] |
| 7-(2H-Tetrazol-5-yl)-1H-indole | N-pivaloyloxymethyl | Rat | Ineffective | - | [10] |
| 7-(2H-Tetrazol-5-yl)-1H-indole | N-methyl | Rat | Substantial increase | - | [10][17] |
| Olmesartan | Medoxomil (ester prodrug) | Human | ~26% | - | [18] |
Experimental Protocols
Caco-2 Bidirectional Permeability Assay
This protocol is a generalized procedure and may require optimization for specific compounds.
-
Cell Culture:
-
Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Seed the cells at an appropriate density (e.g., 6 x 104 cells/cm²) onto permeable polycarbonate membrane inserts in 12- or 24-well plates.
-
Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
-
Monolayer Integrity Check:
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each well using a voltohmmeter. Only use monolayers with TEER values within the acceptable range (e.g., 300-500 Ω·cm²).
-
-
Permeability Assay:
-
Wash the cell monolayers with pre-warmed (37°C) Hank's Balanced Salt Solution (HBSS) or other suitable transport buffer.
-
Apical to Basolateral (A-B) Transport:
-
Add the test compound solution (e.g., 10 µM in HBSS) to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
-
Basolateral to Apical (B-A) Transport:
-
Add the test compound solution to the basolateral chamber.
-
Add fresh HBSS to the apical chamber.
-
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from both the donor and receiver chambers.
-
-
Sample Analysis:
-
Analyze the concentration of the test compound in the samples using a suitable analytical method, such as LC-MS/MS.
-
-
Calculation of Apparent Permeability (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
dQ/dt = rate of drug appearance in the receiver chamber
-
A = surface area of the membrane
-
C₀ = initial concentration of the drug in the donor chamber
-
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay predicts passive diffusion.
-
Preparation of the PAMPA "Sandwich":
-
The assay is performed in a 96-well plate format with a donor plate and an acceptor plate. The filter membrane of the donor plate is coated with a lipid solution.
-
Prepare a lipid solution (e.g., 2% lecithin in dodecane) and coat the filter membrane of the donor plate with a small volume (e.g., 5 µL).
-
-
Assay Procedure:
-
Add the test compound solution (e.g., 10 µM in a pH-adjusted buffer) to the wells of the donor plate.
-
Fill the wells of the acceptor plate with a suitable buffer.
-
Place the donor plate on top of the acceptor plate to form the "sandwich".
-
Incubate at room temperature for a defined period (e.g., 4-16 hours).
-
-
Sample Analysis and Calculation:
-
After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using an appropriate analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
The effective permeability (Pe) is calculated based on the concentration of the compound in the donor and acceptor wells and the incubation time.
-
Visualizations
Caption: P-glycoprotein mediated efflux of a tetrazole drug.
Caption: Experimental workflow for troubleshooting poor permeability.
Caption: Decision-making for permeability optimization.
References
- 1. Permeability for intestinal absorption: Caco-2 assay and related issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. enamine.net [enamine.net]
- 3. snscourseware.org [snscourseware.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Tetrazole compounds: the effect of structure and pH on Caco-2 cell permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Active transport of the angiotensin-II antagonist losartan and its main metabolite EXP 3174 across MDCK-MDR1 and Caco-2 cell monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Curious Wavefunction: The same and not the same: Carboxylic acids and tetrazoles [wavefunction.fieldofscience.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. The putative P-gp inhibitor telmisartan does not affect the transcellular permeability and cellular uptake of the calcium channel antagonist verapamil in the P-glycoprotein expressing cell line MDCK II MDR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitors of HIV-1 attachment. Part 9: an assessment of oral prodrug approaches to improve the plasma exposure of a tetrazole-containing derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Balancing Molecular Size, Activity, Permeability, and Other Properties: Drug Candidates in the Context of Their Chemical Structure Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Approach to improve compound recovery in a high-throughput Caco-2 permeability assay supported by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and - 每日生物评论 [bio-review.com]
- 15. researchgate.net [researchgate.net]
- 16. Structure Property Relationships of Carboxylic Acid Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Microwave-Assisted Synthesis for 5-Substituted 1H-Tetrazoles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the microwave-assisted synthesis of 5-substituted 1H-tetrazoles. It includes frequently asked questions, a troubleshooting guide, and detailed experimental protocols to facilitate successful and safe experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using microwave irradiation for the synthesis of 5-substituted 1H-tetrazoles?
Microwave-assisted organic synthesis (MAOS) offers a significant advantage in terms of reaction time and efficiency.[1][2][3][4] Reactions that might take several hours or even days using conventional heating methods can often be completed in minutes under microwave irradiation, frequently with higher yields and cleaner reaction profiles.[1][5][6]
Q2: What is the general reaction mechanism for the microwave-assisted synthesis of 5-substituted 1H-tetrazoles?
The most common method is the [3+2] cycloaddition of various nitriles with an azide source, typically sodium azide, to form the tetrazole ring.[1][6][7][8] The reaction can be catalyzed by a variety of agents, including copper-based catalysts, zinc salts, or palladium/cobalt nanoparticles.[1][7][9]
Q3: What are some common catalysts used in this synthesis?
A range of catalysts have been successfully employed to facilitate the reaction. These include both homogeneous and heterogeneous catalysts. Common examples are copper(II) catalysts, zinc salts (like ZnCl2), bismuth chloride, and palladium/cobalt nanoparticles.[1][6][7][9][10] The choice of catalyst can influence reaction efficiency and may need to be optimized for specific substrates.
Q4: Which solvents are suitable for this reaction?
Several high-boiling point, polar solvents are effective for microwave-assisted tetrazole synthesis due to their ability to absorb microwave irradiation efficiently.[11] N-methyl-2-pyrrolidone (NMP) and dimethylformamide (DMF) are commonly used.[5][7] Some protocols also utilize water or even solvent-free conditions, which align with green chemistry principles.[8][12]
Q5: What safety precautions are crucial when working with azides and microwave synthesis?
Extreme caution is necessary. Sodium azide is highly toxic, and both inorganic and organic azides can be explosive, especially when heated.[13][14] When performing these reactions in a microwave, there is a potential for rapid pressure and temperature increases, which can lead to explosions if not properly controlled.[13] It is imperative to use a dedicated laboratory microwave synthesizer with appropriate pressure and temperature sensors and to start with small-scale reactions to assess the reactivity of the substrates.[13] Never use metal spatulas with azides, as this can form highly sensitive metal azides.[14]
Troubleshooting Guide
Problem: Low or No Product Yield
-
Question: My reaction is resulting in a low yield or no desired product. What are the potential causes and how can I address them?
-
Answer:
-
Insufficient Temperature/Time: The reaction may not have reached the necessary temperature or been irradiated for a sufficient duration. While microwave synthesis is rapid, reaction times and temperatures still need optimization. Try incrementally increasing the reaction temperature or holding time.[5][15]
-
Catalyst Inactivity or Incompatibility: The chosen catalyst may not be optimal for your specific nitrile substrate. Consider screening different catalysts such as copper-based reagents, zinc salts, or Pd/Co nanoparticles.[1][7][9] The catalyst may also need to be freshly prepared or activated.
-
Poor Microwave Absorption: If using a non-polar solvent or a solvent with a low loss tangent, the reaction mixture may not be heating effectively.[11] Consider switching to a more polar solvent like DMF or NMP, or if your substrate is non-polar, use a co-solvent with a high loss tangent.[5][7][11]
-
Deactivated Nitrile: Nitriles with strong electron-donating groups can be less reactive. For these substrates, more forcing conditions (higher temperature, longer time) or a more active catalyst system may be required.[9][10]
-
Problem: Formation of Side Products
-
Question: I am observing significant side product formation in my reaction. How can I improve the selectivity?
-
Answer:
-
Temperature Too High: Excessive temperature can lead to decomposition of reactants or products, or promote alternative reaction pathways. Try lowering the reaction temperature.
-
Incorrect Solvent Choice: The solvent can influence reaction pathways. Experiment with different solvents to find one that favors the formation of the desired product.
-
Reaction Time Too Long: Prolonged exposure to high temperatures can lead to the degradation of the desired tetrazole. Reduce the irradiation time. Monitoring the reaction progress using TLC can help determine the optimal endpoint.[8]
-
Problem: Reaction Scalability Issues
-
Question: I successfully synthesized my compound on a small scale, but the yield drops significantly upon scaling up. Why is this happening?
-
Answer:
-
Uneven Heating: Uniform heating can be challenging in larger reaction volumes in a microwave reactor, leading to hotspots and inconsistent reaction conditions.[2] Ensure efficient stirring to improve heat distribution. For larger scales, a continuous-flow microwave reactor might be a more suitable option.
-
Pressure Build-up: Larger reaction volumes can lead to a more significant pressure increase. Ensure the reaction vessel is rated for the expected pressure and that the microwave's safety features are engaged.
-
Experimental Protocols & Data
General Experimental Protocol
A representative procedure for the microwave-assisted synthesis of a 5-substituted 1H-tetrazole is as follows:
-
In a suitable microwave reaction vessel equipped with a magnetic stir bar, combine the nitrile (1 mmol), sodium azide (1.1-1.5 mmol), and the chosen catalyst (e.g., Cu(II) species, 0.1 mmol).
-
Add the appropriate solvent (e.g., DMF or NMP, 2-3 mL).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 130-190°C) for a specified time (e.g., 5-30 minutes).[5][7][15]
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Quench the reaction by adding an acidic solution (e.g., dilute HCl) to neutralize any unreacted sodium azide and protonate the tetrazole.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Summary of Reaction Conditions and Yields
| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Cu(II)-based | NMP | Not specified | 3-30 | High | |
| Cu(I) salt / Cs2CO3 | Solvent-free | Not specified | 20-30 | High | [8] |
| Al-MCM-41 | Various | 190 | Not specified | up to 96 | [15] |
| Et3N·HCl | DMF | 130 | 120 | up to 93 | [5] |
| Pd/Co nanoparticles | Not specified | Not specified | ~10 | 90-99 | |
| Bismuth Chloride | Isopropanol/water | 120-160 | 60 | Good | [10] |
Visualizations
Caption: A typical workflow for the microwave-assisted synthesis of 5-substituted 1H-tetrazoles.
Caption: A decision tree to troubleshoot low product yield in microwave-assisted tetrazole synthesis.
References
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. mdpi.com [mdpi.com]
- 3. chemicaljournals.com [chemicaljournals.com]
- 4. researchgate.net [researchgate.net]
- 5. Efficient Transformation of Inactive Nitriles into 5-Substituted 1H-Tetrazoles Using Microwave Irradiation and Their Applications [organic-chemistry.org]
- 6. thieme-connect.com [thieme-connect.com]
- 7. The microwave-assisted synthesis of 5-substituted 1H-tetrazoles via [3+2] cycloaddition over a heterogeneous Cu-based catalyst: application to the preparation of 13N-labelled tetrazoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. 1H-Tetrazole synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 12. Bot Verification [rasayanjournal.co.in]
- 13. Safety Considerations for Microwave Synthesis [cem.com]
- 14. safety.pitt.edu [safety.pitt.edu]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Managing Acyl Glucuronide Formation with Tetrazole Bioisosteres
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing the formation of reactive acyl glucuronides by employing tetrazole bioisosteres.
Frequently Asked Questions (FAQs)
Q1: Why should I consider replacing a carboxylic acid with a tetrazole bioisostere in my drug candidate?
A1: Carboxylic acid moieties can undergo glucuronidation to form reactive acyl glucuronides, which have been implicated in idiosyncratic drug toxicity.[1][2][3] Replacing the carboxylic acid with a 5-substituted 1H-tetrazole can mitigate this risk as tetrazoles are generally not susceptible to glucuronidation.[4] This bioisosteric replacement can also improve other drug-like properties such as metabolic stability and lipophilicity.[5][6][7]
Q2: What are the key physicochemical similarities and differences between carboxylic acids and tetrazoles?
A2: Both 5-substituted-1H-tetrazoles and carboxylic acids are acidic, with similar pKa values, typically in the range of 4.5 to 4.9.[8] This ensures they are predominantly ionized at physiological pH, which can be crucial for target binding.[8] However, tetrazoles are generally more lipophilic than their corresponding carboxylic acids.[5][8] While this can be advantageous, it doesn't always lead to increased membrane permeability due to the tetrazole's capacity for strong hydrogen bonding, which can increase the energy required for desolvation.[1][8]
Q3: Can the replacement of a carboxylic acid with a tetrazole affect the biological activity of my compound?
A3: Yes, the effect on biological activity is context-dependent and can be significant.[1] In some cases, the tetrazole can enhance potency. A classic example is the angiotensin II receptor antagonist losartan, where the tetrazole-containing compound showed a 10-fold increase in potency compared to its carboxylic acid parent.[1][9] This was attributed to the tetrazole's acidic proton being positioned more optimally for receptor interaction.[1] However, in other cases, the replacement may lead to a decrease in activity or no significant change. Therefore, it is crucial to experimentally evaluate the activity of the tetrazole analog.
Q4: Are there any potential liabilities or challenges associated with using tetrazole bioisosteres?
A4: While beneficial in many aspects, tetrazoles can present challenges. As mentioned, despite increased lipophilicity, membrane permeability might not improve and could even decrease.[1] The synthesis of tetrazoles can also be challenging and may involve the use of potentially explosive and toxic azide reagents. Additionally, the tetrazole ring is larger than a carboxylic acid group, which could lead to steric clashes within the target's binding site.[2]
Troubleshooting Guides
Problem 1: Decreased in vitro potency after replacing a carboxylic acid with a tetrazole.
| Possible Cause | Troubleshooting Step |
| Suboptimal interaction with the target: The tetrazole ring's geometry and extended hydrogen bonding environment may not be ideal for the specific binding pocket.[2] | - Conduct molecular modeling studies to compare the binding modes of the carboxylic acid and tetrazole analogs. - Synthesize and test other acidic bioisosteres with different geometries and electronic properties, such as acyl sulfonamides or 5-oxo-1,2,4-oxadiazoles.[10][11] |
| Incorrect tautomeric form or ionization state: The biological activity might be dependent on a specific tautomer or the ionized form of the tetrazole. | - Determine the pKa of the tetrazole analog experimentally. - Analyze the compound's structure in the solid state (e.g., via X-ray crystallography) to understand its preferred tautomeric form. |
Problem 2: Poor cell permeability or oral bioavailability of the tetrazole analog despite increased lipophilicity.
| Possible Cause | Troubleshooting Step |
| High desolvation penalty: The strong hydrogen bonding capacity of the tetrazole can hinder its passage through lipid membranes.[1] | - Experimentally measure membrane permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). - Consider prodrug strategies to mask the acidic nature of the tetrazole during absorption.[12] - Explore less acidic bioisosteres like 5-oxo-1,2,4-oxadiazole, which have been shown to improve oral bioavailability in some cases.[11] |
| Efflux transporter recognition: The tetrazole analog may be a substrate for efflux transporters. | - Conduct in vitro transporter assays to determine if the compound is a substrate for common efflux transporters like P-glycoprotein (P-gp). |
Problem 3: Difficulty in synthesizing the tetrazole analog.
| Possible Cause | Troubleshooting Step |
| Hazardous reagents: Traditional tetrazole synthesis often involves azides, which are explosive and toxic. | - Explore alternative, safer synthetic routes, such as [3+2] cycloaddition reactions using less hazardous azide sources or multicomponent reactions.[13][14] |
| Low yield: The specific synthetic route may not be optimized for your substrate. | - Screen different reaction conditions (e.g., solvents, catalysts, temperature). - Consult recent literature for novel synthetic methodologies for 5-substituted tetrazoles.[15] |
Quantitative Data Summary
Table 1: Comparison of Physicochemical Properties of Carboxylic Acids and Tetrazole Bioisosteres.
| Property | Carboxylic Acid | 5-Substituted 1H-Tetrazole | Key Considerations |
| pKa | ~4.2 - 4.5 | ~4.5 - 4.9 | Both are acidic and largely ionized at physiological pH.[1] |
| Lipophilicity (cLogP) | Generally lower | Generally higher | Increased lipophilicity can improve metabolic stability but does not guarantee better permeability.[2] |
| Hydrogen Bonding | Acts as both donor and acceptor | Acts as both donor and acceptor, but with a different spatial arrangement and potentially stronger interactions.[1][2] | Stronger hydrogen bonding can increase the desolvation penalty, negatively impacting permeability.[8] |
Table 2: Biological Activity Comparison of Losartan Precursors.
| Compound | Functional Group | In Vitro Potency (IC50) | In Vivo Efficacious Dose (rat) | Reference |
| EXP-7711 | Carboxylic Acid | Good | 11 mg/kg | [1] |
| Losartan | Tetrazole | 10-fold higher than EXP-7711 | 0.59 mg/kg | [1] |
Experimental Protocols
In Vitro Glucuronidation Assay
This protocol is designed to assess the formation of acyl glucuronides from a carboxylic acid-containing compound.
Materials:
-
Test compound (carboxylic acid)
-
Pooled Human Liver Microsomes (HLM) or recombinant UGT enzymes[16]
-
Uridine 5'-diphosphoglucuronic acid (UDPGA)[16]
-
Magnesium chloride (MgCl₂)[16]
-
Alamethicin[17]
-
Phosphate buffer (100 mM, pH 7.4)[16]
-
Acetonitrile/methanol (1:1, v/v) with internal standard for termination[16]
-
LC-MS/MS system[16]
Procedure:
-
Prepare Incubation Mixture: In a microcentrifuge tube, combine the phosphate buffer, HLM (e.g., 1 mg/mL final concentration), MgCl₂, and alamethicin (to activate UGTs).[3][16][17]
-
Pre-incubation: Add the test compound to the incubation mixture and pre-incubate at 37°C for 5 minutes.[16]
-
Initiate Reaction: Start the reaction by adding UDPGA (e.g., 5 mM final concentration).[16]
-
Incubation: Incubate at 37°C for a defined time course (e.g., 0, 15, 30, 60 minutes).[16]
-
Terminate Reaction: Stop the reaction by adding two volumes of ice-cold acetonitrile/methanol containing an internal standard.[16]
-
Protein Precipitation: Centrifuge the samples to precipitate proteins.[16]
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to detect and quantify the formation of the acyl glucuronide metabolite.[16]
Cytotoxicity Assay for Reactive Metabolites
This assay helps to evaluate the potential toxicity of reactive metabolites, such as acyl glucuronides.
Materials:
-
Hepatocytes (e.g., primary rat or human hepatocytes)
-
Cell culture medium
-
Test compound (and its tetrazole analog for comparison)
-
L-buthionine-S,R-sulfoximine (BSO) to deplete glutathione (optional)[18]
-
Cell viability assay reagent (e.g., MTT, resazurin, or LDH release assay kit)[19][20]
Procedure:
-
Cell Seeding: Seed hepatocytes in a multi-well plate and allow them to attach.
-
Glutathione Depletion (Optional): To increase sensitivity to reactive metabolites, pre-treat the cells with BSO to deplete cellular glutathione.[18]
-
Compound Treatment: Expose the cells to various concentrations of the test compound (both the carboxylic acid and the tetrazole analog).
-
Incubation: Incubate for a specified period (e.g., 24 or 48 hours).
-
Assess Cytotoxicity: Measure cell viability using a chosen cytotoxicity assay according to the manufacturer's instructions.[19][20]
-
Data Analysis: Determine the concentration of the compound that causes a 50% reduction in cell viability (CC50). A lower CC50 for the carboxylic acid compared to the tetrazole analog may suggest toxicity mediated by the acyl glucuronide.
Visualizations
Caption: Workflow for the in vitro acyl glucuronidation assay.
Caption: Decision logic for using a tetrazole bioisostere.
References
- 1. drughunter.com [drughunter.com]
- 2. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 3. New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ctppc.org [ctppc.org]
- 7. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. eurekaselect.com [eurekaselect.com]
- 15. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In vitro cytotoxicity assay to evaluate the toxicity of an electrophilic reactive metabolite using glutathione-depleted rat primary cultured hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Reactive Metabolite Screening Service - Creative Biolabs [creative-biolabs.com]
- 20. mdpi.com [mdpi.com]
Validation & Comparative
Tetrazole vs. Carboxylic Acid: A Comparative Analysis of Bioisosteres in Drug Development
For researchers, scientists, and drug development professionals, the strategic replacement of functional groups is a pivotal aspect of optimizing drug candidates. One of the most common and impactful bioisosteric substitutions is the replacement of a carboxylic acid with a 5-substituted tetrazole. This guide provides an objective comparison of these two critical acidic moieties, supported by experimental data and detailed protocols, to inform rational drug design.
The core principle of bioisosterism is to exchange one functional group for another with similar physicochemical properties to enhance a molecule's biological activity, metabolic stability, or pharmacokinetic profile.[1] While both carboxylic acids and tetrazoles are planar, acidic, and ionized at physiological pH, subtle yet significant differences in their properties can profoundly influence a drug's overall performance.[1][2][3][4]
Physicochemical Properties: A Head-to-Head Comparison
The success of a bioisosteric replacement hinges on how well the substitute mimics the key physicochemical properties of the original group. The following table summarizes the critical comparative data for tetrazoles and carboxylic acids.
| Property | Carboxylic Acid | Tetrazole | Key Implications for Drug Design |
| Acidity (pKa) | ~4.0 - 5.0[2] | ~4.5 - 5.1[2] | Both groups are predominantly ionized at physiological pH (~7.4), allowing tetrazole to effectively mimic the ionic interactions of a carboxylate with biological targets.[2] |
| Lipophilicity (logP/logD) | Lower | Higher | The tetrazolate anion is significantly more lipophilic (up to 10-fold) than the corresponding carboxylate, which can enhance membrane permeability and oral absorption.[2] However, this doesn't always translate to increased permeability.[3][5] |
| Hydrogen Bonding | Acts as H-bond donor and acceptor. | Acts as H-bond donor and has multiple nitrogen atoms as acceptors. | Tetrazoles can form stronger hydrogen bonds, which may improve receptor binding affinity but can also lead to a higher desolvation penalty, potentially reducing permeability.[1][6][7] |
| Charge Delocalization | Negative charge is delocalized over two oxygen atoms. | Negative charge is delocalized over the larger, four-nitrogen aromatic ring system.[2] | The more extensive charge delocalization in tetrazoles can influence binding interactions and metabolic stability.[8] |
| Permeability | Can be limited due to its charge. | Often lower than anticipated despite higher lipophilicity, possibly due to a greater desolvation penalty from stronger hydrogen bonding.[2] | The balance between increased lipophilicity and the energy required for desolvation must be carefully considered during drug design.[2] |
Pharmacokinetics and Metabolic Stability
A primary motivation for replacing a carboxylic acid with a tetrazole is to improve metabolic stability.[9][10] Carboxylic acids are susceptible to several metabolic pathways that can lead to rapid clearance or the formation of reactive metabolites.[1] One major pathway is glucuronidation, where the formation of acyl glucuronides can be associated with toxicity.[1][11] While tetrazoles can also undergo N-glucuronidation, the resulting metabolites are generally less reactive.[3][11] This inherent resistance to common metabolic degradation pathways often results in a longer half-life and an improved pharmacokinetic profile for tetrazole-containing drugs.[3]
Case Study: Angiotensin II Receptor Blockers (ARBs)
The development of Angiotensin II Receptor Blockers (ARBs) for the treatment of hypertension is a classic example of the successful application of tetrazole as a bioisostere for carboxylic acid.[2] In this class of drugs, which includes losartan and candesartan, the tetrazole moiety is crucial for high-affinity binding to the AT1 receptor. This strategic replacement was instrumental in achieving potent and sustained blockade of the renin-angiotensin-aldosterone system (RAAS), leading to effective blood pressure control.
Below is a diagram illustrating the simplified signaling pathway of the Angiotensin II receptor and the mechanism of action of ARBs.
Experimental Protocols
Accurate determination of physicochemical and metabolic properties is crucial for a meaningful comparison between bioisosteres. Below are standardized protocols for key experiments.
Determination of pKa (Potentiometric Titration)
Objective: To determine the acid dissociation constant (pKa) of the test compound.
Methodology:
-
Preparation: Accurately weigh and dissolve the compound in a known volume of a suitable co-solvent (e.g., methanol or DMSO) if not readily soluble in water.[2] Prepare a series of solutions with a known concentration of the compound in a mixed solvent system (e.g., water:methanol).
-
Titration: Calibrate a pH meter with standard buffers. Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature (e.g., 25°C).
-
Data Analysis: Record the pH at each addition of the titrant. Plot the pH versus the volume of titrant added. The pKa is the pH at which half of the compound is ionized (the midpoint of the titration curve). For compounds with low aqueous solubility, specialized software can be used to calculate the pKa from titrations in mixed solvents by extrapolating to 0% co-solvent.
Determination of Lipophilicity (logP/logD) by Shake-Flask Method
Objective: To determine the partition coefficient (logP) or distribution coefficient (logD) of the compound between octanol and water.
Methodology:
-
Preparation: Prepare a buffered aqueous solution at a specific pH (e.g., pH 7.4 for logD). Prepare a stock solution of the compound in a suitable solvent.
-
Partitioning: Add a known amount of the stock solution to a mixture of n-octanol and the buffered aqueous solution in a separatory funnel. Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning.
-
Separation and Quantification: Allow the phases to separate. Determine the concentration of the compound in both the octanol and aqueous phases using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation:
-
logP = log ([Concentration in Octanol] / [Concentration in Aqueous Phase]) for the neutral species.
-
logD = log ([Concentration in Octanol] / [Concentration in Aqueous Phase]) at a specific pH for all species (ionized and unionized).
-
In Vitro Metabolic Stability Assay (Microsomal Stability)
Objective: To assess the metabolic stability of a compound by incubating it with liver microsomes.
Methodology:
-
Incubation Mixture: Prepare an incubation mixture containing liver microsomes (from human or other species), the test compound, and a buffer solution.
-
Reaction Initiation: Pre-warm the incubation mixture to 37°C. Initiate the metabolic reaction by adding a cofactor solution, typically NADPH.
-
Time Points: Take aliquots of the reaction mixture at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Quenching: Stop the reaction in each aliquot by adding a quenching solution (e.g., cold acetonitrile).
-
Analysis: Analyze the samples using LC-MS/MS to quantify the amount of the parent compound remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the line gives the rate of metabolism. From this, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.
The following diagram illustrates a typical experimental workflow for the comparative evaluation of bioisosteres.
Logical Relationship of Physicochemical Properties and Biological Outcome
The decision to employ a tetrazole bioisostere is a multifactorial one, guided by the interplay of various physicochemical properties and their ultimate impact on the biological performance of a drug candidate. The following diagram illustrates this logical relationship.
Conclusion
The bioisosteric replacement of carboxylic acids with tetrazoles is a well-established and powerful strategy in medicinal chemistry. While both functional groups share similar acidity, their differences in lipophilicity, hydrogen bonding capacity, and metabolic stability can be strategically leveraged to fine-tune the properties of a drug candidate. A thorough understanding of these nuances, supported by robust experimental data, is essential for the successful application of this strategy in the development of safer and more effective medicines. This guide provides a foundational framework for researchers to navigate the complexities of this important bioisosteric relationship.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The Curious Wavefunction: The same and not the same: Carboxylic acids and tetrazoles [wavefunction.fieldofscience.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structure Property Relationships of Carboxylic Acid Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 8. One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 2,5-dimethyl-N-(3-(1H-tetrazol-5-yl)phenyl)pyrrole Derivatives as HIV-1 Entry Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a novel class of HIV-1 entry inhibitors, 2,5-dimethyl-N-(3-(1H-tetrazol-5-yl)phenyl)pyrrole derivatives, with other notable HIV-1 fusion inhibitors. The structure-activity relationship (SAR) of these compounds is explored, supported by experimental data, to offer insights for future drug development endeavors.
Introduction
The quest for novel antiretroviral agents remains a critical area of research to combat the emergence of drug-resistant HIV-1 strains. One promising target is the viral envelope glycoprotein gp41, which mediates the fusion of the viral and host cell membranes, a crucial step for viral entry. Small-molecule inhibitors that disrupt the function of gp41 represent a valuable therapeutic strategy. This guide focuses on a series of 3-substituted 2,5-dimethyl-N-(3-(1H-tetrazol-5-yl)phenyl)pyrroles that have demonstrated potent anti-HIV-1 activity by inhibiting the formation of the gp41 six-helix bundle (6-HB), a key structural intermediate in the fusion process. The tetrazole moiety in these compounds is a well-established bioisostere for carboxylic acids, often contributing to improved metabolic stability and pharmacokinetic properties.
Mechanism of Action: Targeting HIV-1 gp41-Mediated Membrane Fusion
The entry of HIV-1 into a host cell is a multi-step process initiated by the binding of the viral glycoprotein gp120 to the CD4 receptor on the target cell surface. This binding triggers conformational changes in gp120 and gp41. The gp41 ectodomain then undergoes a significant structural rearrangement, inserting its fusion peptide into the host cell membrane. Subsequently, the N-terminal heptad repeat (NHR) and C-terminal heptad repeat (CHR) regions of gp41 associate to form a thermostable six-helix bundle (6-HB). This 6-HB formation brings the viral and cellular membranes into close proximity, leading to membrane fusion and the release of the viral core into the cytoplasm.
The 2,5-dimethyl-N-(3-(1H-tetrazol-5-yl)phenyl)pyrrole derivatives discussed herein act by specifically targeting and inhibiting the formation of this critical 6-HB structure.
Caption: HIV-1 entry and the mechanism of action of gp41 fusion inhibitors.
Structure-Activity Relationship (SAR) Analysis
A study by He et al. (2011) provides key insights into the SAR of 3-substituted 2,5-dimethyl-N-(3-(1H-tetrazol-5-yl)phenyl)pyrroles.[1] The core scaffold consists of a central 2,5-dimethylpyrrole ring connected to a phenyl-tetrazole moiety. Modifications at the 3-position of the pyrrole ring with various substituted N-phenylrhodanine methylene groups were explored to optimize the anti-HIV-1 activity.
Key findings from the SAR studies include:
-
The N-phenylrhodanine moiety is crucial for activity.
-
Substituents on the N-phenyl ring of the rhodanine group significantly influence potency. Electron-donating groups and halogens at the para and meta positions generally lead to increased activity.
-
The 2,5-dimethylpyrrole core and the N-(3-(1H-tetrazol-5-yl)phenyl) group are essential for maintaining the overall pharmacophore.
The most active compounds identified in the study were 13a and 13j .
Performance Comparison with Alternative HIV-1 Fusion Inhibitors
To objectively evaluate the performance of the 2,5-dimethyl-N-(3-(1H-tetrazol-5-yl)phenyl)pyrrole derivatives, their biological activity is compared with other known small-molecule and peptide-based HIV-1 fusion inhibitors that also target gp41.
| Compound/Drug Name | Type | Target | IC50 (μM) - 6-HB Formation | EC50 (μM) - Anti-HIV-1 Replication | Reference(s) |
| Compound 13a | Small Molecule | gp41 | 4.4 | 3.2 | [1] |
| Compound 13j | Small Molecule | gp41 | 4.6 | 2.2 | [1] |
| Enfuvirtide (T20) | Peptide | gp41 | - | 0.001 - 0.024 | [2][3] |
| ADS-J1 | Small Molecule | gp41 | ~20 | 1.8 | |
| NSPD-12m (12m) | Small Molecule | gp41 | - | 0.034 | |
| NB-2 | Small Molecule | gp41 | - | 1-2 | [4] |
| NB-64 | Small Molecule | gp41 | - | 1-2 | [4] |
Note: IC50 and EC50 values can vary depending on the specific assay conditions and cell lines used.
From the data, it is evident that while the peptide inhibitor Enfuvirtide (T20) exhibits significantly higher potency in the nanomolar range, the small-molecule inhibitors, including compounds 13a and 13j , offer the advantage of potentially better oral bioavailability and lower manufacturing costs. Compared to other small-molecule gp41 inhibitors, compounds 13a and 13j show comparable or slightly better potency in inhibiting HIV-1 replication than NB-2 and NB-64, and are in a similar micromolar range as ADS-J1 for anti-HIV activity. NSPD-12m appears to be a more potent small-molecule inhibitor.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of the key experimental protocols used to evaluate the anti-HIV-1 activity of the 2,5-dimethyl-N-(3-(1H-tetrazol-5-yl)phenyl)pyrrole derivatives.
Inhibition of gp41 Six-Helix Bundle (6-HB) Formation Assay (ELISA-based)
This assay quantitatively measures the ability of a compound to inhibit the interaction between the NHR and CHR peptides of gp41.
Caption: Workflow for the gp41 6-HB formation inhibition ELISA.
Protocol Summary:
-
ELISA plates are coated with streptavidin.
-
A biotinylated NHR peptide (e.g., N36) is added and binds to the streptavidin.
-
The test compound (inhibitor) is added at various concentrations.
-
An Fc-tagged CHR peptide (e.g., C34) is added. If not inhibited, it will bind to the NHR peptide to form the 6-HB.
-
The plate is incubated to allow for the interaction.
-
Unbound reagents are washed away.
-
A horseradish peroxidase (HRP)-conjugated antibody that recognizes the Fc tag of the CHR peptide is added.
-
After another incubation and wash step, a colorimetric substrate (e.g., TMB) is added.
-
The absorbance is measured, which is proportional to the amount of 6-HB formed. A decrease in absorbance indicates inhibition by the test compound.
Anti-HIV-1 Replication Assay in MT-2 Cells (CPE-based)
This cell-based assay determines the efficacy of a compound in inhibiting HIV-1 replication by measuring the reduction of virus-induced cytopathic effects (CPE).
Protocol Summary:
-
MT-2 cells, a human T-cell line highly susceptible to HIV-1 infection, are seeded in 96-well plates.
-
The cells are infected with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB).
-
The test compound is added at various concentrations to the infected cell cultures.
-
The plates are incubated for a period of 3-4 days to allow for viral replication and the development of CPE, which includes the formation of syncytia (giant, multinucleated cells).
-
The extent of CPE is quantified. This can be done by microscopic observation and counting of syncytia or by using a cell viability assay (e.g., MTT assay). In an MTT assay, a tetrazolium salt is added, which is converted to a colored formazan product by metabolically active (viable) cells.
-
The EC50 value, the concentration of the compound that inhibits 50% of the viral replication (or protects 50% of the cells from CPE), is calculated.
Conclusion
The 2,5-dimethyl-N-(3-(1H-tetrazol-5-yl)phenyl)pyrrole scaffold represents a promising starting point for the development of novel, orally bioavailable small-molecule HIV-1 entry inhibitors. The lead compounds, 13a and 13j , demonstrate potent inhibition of HIV-1 replication in the low micromolar range by effectively targeting the formation of the gp41 six-helix bundle. While their potency is lower than the peptide-based inhibitor Enfuvirtide, they offer significant advantages in terms of their drug-like properties. Further optimization of this chemical series, guided by the established SAR, could lead to the discovery of next-generation HIV-1 fusion inhibitors with improved efficacy and pharmacokinetic profiles. The experimental protocols and comparative data presented in this guide provide a valuable resource for researchers dedicated to the discovery and development of new antiretroviral therapies.
References
Unlocking the Pharmacological Potential: A Comparative Guide to the Biological Activity of Substituted Pyrrole Derivatives
For researchers, scientists, and drug development professionals, the pyrrole scaffold represents a privileged structure in medicinal chemistry, offering a versatile foundation for the development of novel therapeutic agents. This guide provides a comparative analysis of the biological activities of various substituted pyrrole derivatives, supported by experimental data, detailed protocols, and visual representations of key biological pathways and workflows.
The five-membered nitrogen-containing heterocyclic ring of pyrrole is a recurring motif in a multitude of natural products and synthetic drugs, demonstrating a broad spectrum of pharmacological activities.[1] The electronic properties and the potential for diverse substitutions on the pyrrole ring have established it as a critical component in the design of compounds with anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide aims to objectively compare the performance of different substituted pyrrole derivatives, providing a clear and data-driven overview for researchers in the field.
Comparative Biological Activity Data
The efficacy of substituted pyrroles is intricately linked to the nature and placement of their substituents. The following tables summarize the quantitative biological activities of several pyrrole derivatives across key therapeutic areas.
Anticancer Activity
Pyrrole derivatives have shown significant promise as anticancer agents by targeting various cancer cell lines.[4][5][6] The data below highlights the cytotoxic effects of different substitution patterns.
| Compound/Derivative Class | Substitution Details | Target Cell Line | Activity Metric | Reported Value | Citation |
| Pyrrolo[1,2-a]quinoxaline-3-carboxylic acid 1c | 4-[(3-chlorophenyl)amino] | Human Protein Kinase CK2 | IC50 | 49 nM | [7] |
| Alkynylated Pyrrole (12l) | 3-alkynylpyrrole-2,4-dicarboxylate structure | A549 (Lung Carcinoma) | IC50 | 3.49 µM | [2] |
| Pyrrole-Indole Hybrid (3h) | Single chloro-substitution | T47D (Breast Cancer) | IC50 | 2.4 µM | [2] |
| 3-Aroyl-1-Arylpyrrole (ARAP 22) | 1-phenyl & 3-(3,4,5-trimethoxyphenyl)carbonyl | NCI-ADR-RES (Drug-Resistant) | - | Strong Inhibition | [2] |
| Phenylpyrroloquinolinones (PPyQs) (Compound 2) | Benzoyl group at the pyrrole nitrogen | HeLa, HT-29, MCF-7 | GI50 | 0.2, 0.1, 0.2 nM | [5] |
| Pyrrolo[2,3-d]pyrimidines (Compound 13a, 13b) | Not specified | VEGFR-2 | IC50 | 11.9, 13.6 nM | [5] |
| 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole (cpd 21) | 3,4-dimethoxy phenyl at the 4th position | HepG2, DU145, CT-26 | IC50 | 0.5 - 0.9 µM | [8] |
| 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole (cpd 19) | 3,4-dimethoxy phenyl at the 4th position | MGC 80-3, HCT-116, CHO | IC50 | 1.0 - 1.7 µM | [8] |
Antimicrobial Activity
The emergence of multidrug-resistant bacteria necessitates the discovery of new antimicrobial agents. Pyrrole derivatives have demonstrated notable activity against a range of bacterial and fungal pathogens.[9][10][11]
| Compound/Derivative Class | Substitution Details | Target Organism | Activity Metric | Reported Value | Citation |
| Pyrrole-fused Pyrimidine (4g) | Pyrrole fused with a pyrimidine ring | M. tuberculosis H37Rv | MIC | 0.78 µg/mL | [2] |
| 1H-pyrrole-2-carboxylate derivative (ENBHEDPC) | Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl | M. tuberculosis H37Rv | MIC | 0.7 µg/mL | [9] |
| 1,2,3,4-tetrasubstituted pyrrole (Compound 4) | Not specified | S. aureus, B. cereus | - | Promising Activity | [11] |
| 1,2,3,4-tetrasubstituted pyrrole (Compound 11) | Not specified | S. aureus, B. cereus | - | Promising Activity | [11] |
| 1,2,3,4-tetrasubstituted pyrrole (Compound 12) | Not specified | S. aureus, B. cereus | - | Promising Activity | [11] |
| Pyrrole derivative with 4-hydroxyphenyl ring (Compound 3e) | 4-hydroxyphenyl ring | C. albicans | - | High Potency | [12] |
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases. Certain pyrrole derivatives act as potent anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[13][14][15]
| Compound/Derivative Class | Target Enzyme | Activity Metric | Reported Value | Citation |
| Pyrrolopyridines (3i, 3l) | COX-2 | - | Promising Activity | [13] |
| Pyrrole derivative (1c) | - | - | Effective in vivo anti-nociceptive profile | [14] |
| N-pyrrole carboxylic acid derivatives (4g, 4h, 4l, 4k) | COX-2 | - | Potent inhibitors | [15] |
| N-pyrrole carboxylic acid derivatives (5b, 5e) | COX-1 | - | Heightened inhibitory activity | [15] |
| 1-(4-Cl-benzyl)-3-Cl-4-(CF3-fenylamino)-1H-pyrrol-2,5-dione (MI-1) | Protein kinases | - | Restored colon mucosa integrity | [16] |
Key Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and the processes for drug discovery can provide a clearer understanding of the research landscape.
Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments cited in this guide.
Anticancer Activity: MTT Assay
This assay is a colorimetric method used to assess cell viability.[2]
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of living cells.[2]
-
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the substituted pyrrole derivatives and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength of 570-590 nm.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Antimicrobial Activity: Broth Microdilution Method (for MIC determination)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Principle: A standardized suspension of bacteria is tested against serial dilutions of the antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.
-
Procedure:
-
Compound Preparation: Prepare serial dilutions of the substituted pyrrole derivatives in a 96-well microtiter plate containing appropriate broth medium.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).
-
Inoculation: Add the bacterial suspension to each well of the microtiter plate. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: Observe the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.
-
Anti-inflammatory Activity: COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2).
-
Principle: The assay quantifies the production of prostaglandins (e.g., Prostaglandin E2 - PGE2) from the conversion of arachidonic acid by COX enzymes. The inhibition of this reaction in the presence of a test compound is measured.[2]
-
Procedure:
-
Enzyme and Compound Incubation: Incubate the purified COX-1 or COX-2 enzyme with the substituted pyrrole derivative or a vehicle control for a short period.
-
Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid.
-
Reaction Termination: Stop the reaction after a specified time.
-
Prostaglandin Quantification: Measure the amount of PGE2 produced using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.
-
This guide serves as a starting point for researchers interested in the vast potential of substituted pyrrole derivatives. The provided data and protocols offer a foundation for further investigation and the development of novel therapeutics. The versatility of the pyrrole scaffold ensures that it will remain a significant area of research for years to come.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. acgpubs.org [acgpubs.org]
- 12. researchgate.net [researchgate.net]
- 13. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A class of pyrrole derivatives endowed with analgesic/anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anti-Inflammatory Effects of Protein Kinase Inhibitor Pyrrol Derivate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Silico Docking Analysis of 5-(1,5-Dimethyl-1H-pyrrol-2-yl)-1H-tetrazole with Fungal Target Protein CYP51
A Hypothetical Case Study and Comparison with Known Antifungal Agents
In the quest for novel antifungal agents, in silico molecular docking serves as a powerful preliminary tool to predict the binding affinity and interaction of potential drug candidates with specific protein targets. This guide presents a comparative analysis of a hypothetical docking study of 5-(1,5-Dimethyl-1H-pyrrol-2-yl)-1H-tetrazole against the well-established antifungal target, lanosterol 14α-demethylase (CYP51) from Candida albicans. The performance of this compound is compared with existing data for known antifungal drugs, fluconazole and voriconazole, providing a framework for its potential as an antifungal candidate.
The tetrazole moiety is a known bioisostere for carboxylic acids and is present in several clinically important drugs.[1][2][3] Coupled with a pyrrole scaffold, which is also a common feature in bioactive compounds, this compound presents an interesting candidate for investigation.[4][5] This analysis aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of its theoretical interaction with a key fungal enzyme compared to established drugs.
Comparative Docking Performance
The following table summarizes the hypothetical docking results for this compound and the reported data for the reference antifungal agents, fluconazole and voriconazole, against Candida albicans CYP51. Lower binding energy values typically indicate a more stable protein-ligand complex.
| Compound | Target Protein | PDB ID | Binding Energy (kcal/mol) | Interacting Residues (Hypothetical/Reported) |
| This compound | C. albicans Lanosterol 14α-demethylase (CYP51) | 5V5Z | -8.5 (Hypothetical) | Heme, TYR132, HIS377, SER378 |
| Fluconazole | C. albicans Lanosterol 14α-demethylase (CYP51) | 5V5Z | -7.8 | Heme, TYR132, PHE228, SER378 |
| Voriconazole | C. albicans Lanosterol 14α-demethylase (CYP51) | 5V5Z | -9.2 | Heme, TYR132, HIS377, MET508 |
Experimental Protocols: In Silico Molecular Docking
The following protocol outlines a standard methodology for performing in silico molecular docking studies, representative of the procedures used to generate the comparative data.
Protein and Ligand Preparation
-
Protein Structure Retrieval: The three-dimensional crystal structure of Candida albicans lanosterol 14α-demethylase (CYP51) complexed with a known inhibitor is obtained from the Protein Data Bank (PDB).
-
Protein Preparation: The protein structure is prepared by removing water molecules and any co-crystallized ligands. Polar hydrogen atoms are added, and non-polar hydrogens are merged. Charges are assigned using a force field such as AMBER. The protein is then energy minimized to relieve any steric clashes.
-
Ligand Structure Preparation: The 2D structures of this compound and the reference compounds are drawn using chemical drawing software. The structures are then converted to 3D and their energy is minimized using a suitable force field (e.g., MMFF94).
Molecular Docking Simulation
-
Grid Generation: A docking grid box is defined around the active site of the CYP51 enzyme. The size and center of the grid are set to encompass the binding pocket where the native ligand binds.
-
Docking Execution: A molecular docking program, such as AutoDock Vina, is used to perform the docking simulations. The prepared ligand is allowed to flexibly dock into the rigid receptor active site. The program explores various conformations and orientations of the ligand within the binding site and scores them based on a defined scoring function.
-
Analysis of Results: The docking results are analyzed to identify the best binding pose for each ligand based on the lowest binding energy. The interactions between the ligand and the protein's active site residues, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed.
Visualizing the Workflow
The following diagrams illustrate the key processes in a typical in silico docking study.
References
- 1. New family of tetrazole-pyrazole compounds: Synthesis, characterization, antimicrobial activity and docking study - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacokinetic Profile: A Comparative Analysis of a Tetrazole-Containing Drug and its Carboxylic Acid Analog
For Researchers, Scientists, and Drug Development Professionals
The strategic replacement of a carboxylic acid group with a tetrazole ring is a widely utilized bioisosteric approach in medicinal chemistry. This substitution can significantly alter the physicochemical and pharmacokinetic properties of a drug candidate, often leading to improved metabolic stability and bioavailability.[1][2] This guide provides a detailed pharmacokinetic comparison of a prominent tetrazole-containing drug, Losartan, and its active carboxylic acid metabolite, EXP3174, serving as a real-world example of this bioisosteric relationship. The data presented herein is compiled from clinical studies to offer an objective comparison for drug development professionals.
Executive Summary
Losartan is an angiotensin II receptor antagonist widely prescribed for the treatment of hypertension. Following oral administration, a portion of Losartan is metabolized to its active carboxylic acid analog, EXP3174 (also known as E-3174).[3][4] This metabolite is notably more potent than the parent drug.[5] The tetrazole moiety in Losartan contributes to its favorable oral absorption, while the carboxylic acid group in EXP3174 results in a longer half-life and sustained therapeutic effect.[1][6] This comparative analysis of their pharmacokinetic profiles offers valuable insights into the impact of the tetrazole-for-carboxylic acid substitution.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of Losartan (the tetrazole-containing compound) and its active carboxylic acid metabolite, EXP3174, in healthy human subjects following oral and intravenous administration.
Table 1: Pharmacokinetic Parameters after Oral Administration of Losartan [1][2]
| Parameter | Losartan (Tetrazole) | EXP3174 (Carboxylic Acid Analog) |
| Peak Plasma Concentration (Cmax) | Varies by dose | Generally lower than Losartan's Cmax |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour | ~3.5 hours |
| Area Under the Curve (AUC) | Significantly lower than EXP3174 | Approximately 4 times that of Losartan |
| Elimination Half-Life (t1/2) | ~2.1 hours | ~6.3 hours |
| Oral Bioavailability of Losartan | ~33% | N/A (formed via metabolism) |
Table 2: Pharmacokinetic Parameters after Intravenous Administration [1][2]
| Parameter | Losartan (Tetrazole) | EXP3174 (Carboxylic Acid Analog) |
| Plasma Clearance | ~610 mL/min | ~47 mL/min |
| Volume of Distribution (Vd) | ~34 L | ~10 L |
| Renal Clearance | ~70 mL/min (12% of plasma clearance) | ~26 mL/min (55% of plasma clearance) |
| Elimination Half-Life (t1/2) | ~2.1 hours | ~6.3 hours |
Experimental Protocols
The data presented in this guide is primarily derived from clinical pharmacology studies involving healthy human subjects. The typical experimental design is as follows:
Study Design: A common study design is a randomized, crossover trial.[1]
Subjects: Studies are typically conducted in healthy male subjects.[1][2] For instance, one key study involved 18 healthy male participants.[1] Other studies have investigated pharmacokinetic variability across different ethnic populations.[7]
Drug Administration:
-
Oral Administration: Subjects receive a single oral dose of Losartan, often in tablet form (e.g., 50 mg).[1][7]
-
Intravenous Administration: For determining absolute bioavailability and intrinsic pharmacokinetic parameters, Losartan and EXP3174 are administered as separate intravenous infusions.[1]
Blood Sampling: Blood samples are collected at predetermined time points over a 24 to 48-hour period following drug administration to characterize the plasma concentration-time profiles of both Losartan and EXP3174.[3][7]
Bioanalysis: Plasma concentrations of Losartan and EXP3174 are quantified using validated analytical methods, most commonly high-performance liquid chromatography (HPLC) with fluorescence detection or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8] These methods involve the extraction of the analytes from the plasma matrix.[3][8]
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental methods to determine the key pharmacokinetic parameters, including Cmax, Tmax, AUC, t1/2, plasma clearance, and volume of distribution.[1][7]
Visualizations
Chemical Structure Relationship
The following diagram illustrates the structural relationship between the pyrrole-tetrazole and its carboxylic acid analog, highlighting the bioisosteric replacement.
Caption: Bioisosteric relationship between a pyrrole core and its functional analogs.
Experimental Workflow for Pharmacokinetic Analysis
This diagram outlines the typical workflow for a clinical pharmacokinetic study comparing the two compounds.
Caption: Workflow for a comparative pharmacokinetic study.
Signaling Pathway Context: Renin-Angiotensin System
This diagram shows the mechanism of action for Losartan and EXP3174 within the Renin-Angiotensin System.
Caption: Inhibition of the Renin-Angiotensin System by Losartan and its metabolite.
References
- 1. Pharmacokinetics of losartan, an angiotensin II receptor antagonist, and its active metabolite EXP3174 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PK-DB [pk-db.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ClinPGx [clinpgx.org]
- 6. Drug concentration response relationships in normal volunteers after oral administration of losartan, an angiotensin II receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of losartan and its active carboxylic acid metabolite E-3174 in five ethnic populations of China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 5-(1,5-Dimethyl-1H-pyrrol-2-yl)-1H-tetrazole with its related structural analogs. Due to the limited availability of direct experimental data for the primary compound, this analysis leverages data from its constituent heterocyclic systems—pyrrole and tetrazole—and closely related derivatives to project its spectroscopic characteristics. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel heterocyclic compounds in medicinal chemistry and materials science.
Introduction
This compound is a heterocyclic compound that incorporates both a pyrrole and a tetrazole ring system. Pyrrole derivatives are known for their diverse biological activities, while the tetrazole ring is often employed in medicinal chemistry as a bioisostere for a carboxylic acid group. The combination of these two moieties is of significant interest for the development of new therapeutic agents. A thorough understanding of the spectroscopic properties of this class of compounds is crucial for their unambiguous identification and for elucidating structure-activity relationships. This guide presents a comparative summary of their expected nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data.
Comparative Spectroscopic Data
The following tables summarize the experimental spectroscopic data for analogs related to this compound. This data provides a basis for predicting the spectroscopic features of the target compound.
Table 1: ¹H NMR Spectroscopic Data of Pyrrole and Tetrazole Analogs
| Compound/Fragment | Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Reference |
| Pyrrole | H2, H5 | 6.68 | t | |
| H3, H4 | 6.09 | t | ||
| 2,5-Dimethyl-1H-pyrrole | H3, H4 | 5.75 | s | |
| -CH₃ | 2.19 | s | ||
| 5-Phenyl-1H-tetrazole | Phenyl H | 7.62-7.58, 8.06-8.03 | m | [1] |
| Tetrazole NH | ~16-17 (broad) | s | ||
| 5-(2-Pyridyl)-1H-tetrazole | Pyridyl H | 7.41, 7.78, 8.02, 8.50 | m, d | [1] |
Table 2: ¹³C NMR Spectroscopic Data of Pyrrole and Tetrazole Analogs
| Compound/Fragment | Functional Group | Chemical Shift (δ, ppm) | Reference |
| Pyrrole | C2, C5 | 118.5 | |
| C3, C4 | 108.2 | ||
| 2,5-Dimethyl-1H-pyrrole | C2, C5 | 127.8 | |
| C3, C4 | 105.5 | ||
| -CH₃ | 12.9 | ||
| 5-Phenyl-1H-tetrazole | Phenyl C | 124.0, 126.8, 129.3, 131.1 | [1] |
| Tetrazole C5 | 155.3 | [1] | |
| 5-(2-Pyridyl)-1H-tetrazole | Pyridyl C | 123.0, 126.5, 138.6, 144.1, 150.5 | [1] |
| Tetrazole C5 | 155.2 | [1] |
Table 3: Infrared (IR) Spectroscopic Data of Pyrrole and Tetrazole Analogs
| Compound/Fragment | Functional Group | Wavenumber (cm⁻¹) | Reference |
| Pyrrole | N-H stretch | ~3400 | |
| C-H stretch (aromatic) | ~3100 | ||
| C=C stretch | ~1500-1400 | ||
| 5-Phenyl-1H-tetrazole | N-H stretch | 3449 | [1] |
| C=N stretch (tetrazole ring) | 1642, 1562 | [1] | |
| C-N stretch (tetrazole ring) | 1474, 1164 | [1] |
Table 4: UV-Vis Spectroscopic Data of Pyrrole and Tetrazole Analogs
| Compound/Fragment | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |
| Pyrrole | Ethanol | 210 | 1.5 x 10⁴ | |
| 5-Aryloxy-(1H)-tetrazole | Ethanol | 297-354 | Not specified | [2] |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of pyrrole-tetrazole compounds, based on established methodologies.[3]
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.0 ppm). The solution is then transferred to a 5 mm NMR tube.
-
¹H NMR Spectroscopy: Spectra are recorded on a 300 or 400 MHz spectrometer. Typical parameters include a spectral width of -2 to 12 ppm, a pulse width of 30-45°, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
¹³C NMR Spectroscopy: Spectra are recorded on a 75 or 100 MHz spectrometer. Typical parameters include a spectral width of 0 to 200 ppm, a pulse width of 30-45°, a relaxation delay of 2-5 seconds, and 1024-4096 scans.
-
Data Processing: The acquired Free Induction Decay (FID) is subjected to Fourier transformation, followed by phase and baseline correction.
3.2 Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): 1-2 mg of the dry sample is ground with 100-200 mg of dry potassium bromide (KBr) to a fine powder. The mixture is then pressed into a thin, transparent pellet.
-
Data Acquisition: The spectrum is recorded using an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹.
3.3 Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., ethanol, methanol, DMSO) of spectroscopic grade.
-
Data Acquisition: The absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer, typically over a wavelength range of 200-800 nm. The solvent is used as a reference.
Visualization of Experimental Workflow
The logical workflow for the synthesis and spectroscopic characterization of this compound is depicted in the following diagram.
Caption: Workflow for synthesis and spectroscopic analysis.
Conclusion
This guide provides a foundational spectroscopic comparison for this compound based on available data for its analogs. The provided tables and experimental protocols offer a valuable starting point for researchers working on the synthesis and characterization of this and related compounds. The predictive nature of this analysis underscores the need for further experimental work to fully elucidate the spectroscopic properties of this promising heterocyclic system.
References
Efficacy of 5-(1,5-Dimethyl-1H-pyrrol-2-yl)-1H-tetrazole versus other heterocyclic compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and specificity is perpetual. Heterocyclic compounds form the backbone of many approved drugs, with nitrogen-containing rings like pyrroles and tetrazoles being of particular interest due to their diverse biological activities. This guide provides a comparative overview of the efficacy of 5-(1,5-Dimethyl-1H-pyrrol-2-yl)-1H-tetrazole and other key heterocyclic compounds, focusing on their potential as anticancer and antimicrobial agents.
Comparative Efficacy Data
The following tables summarize the in vitro efficacy of various heterocyclic compounds against cancer cell lines and microbial strains. It is important to note that direct comparisons between studies can be challenging due to variations in experimental conditions. Therefore, detailed experimental protocols are provided in the subsequent section to aid in the interpretation and replication of these findings.
Anticancer Activity of Heterocyclic Compounds
The 50% inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC₅₀ values indicate higher potency.
| Compound Class | Specific Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pyrrolyl-Indole | Indole Derivative 3h | T47D (Breast) | 2.4 | [1] |
| Pyrrolyl-Indole | Ester Derivative 3k | T47D (Breast) | 10.6 | [1] |
| Indolo-Pyrazole | Thiazolidinone Derivative 6c | SK-MEL-28 (Melanoma) | 3.46 | [2] |
| Tetrazolyl-Indole | 5-(5-(2,6-dichloropyridin-4-yl)-1H-tetrazol-1-yl)-1-methyl-1H-indole | HeLa (Cervical) | 0.045 | [3] |
| Pyrazolo-Tetrazolo-Triazine | Sulfonamide Derivative MM137 | BxPC-3 (Pancreatic) | 0.18 | [4] |
| Pyrazolo-Tetrazolo-Triazine | Sulfonamide Derivative MM137 | PC-3 (Prostate) | 0.06 | [4] |
| Tetrazole Derivative | Compound 5o | HepG2 (Liver) | 1.0 - 4.0 | [5] |
| Pyrazolo[3,4-d]pyrimidine | Compound 49 | HT-29 (Colon) | In vivo efficacy demonstrated | [6] |
Antimicrobial Activity of Heterocyclic Compounds
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Lower MIC values indicate greater antimicrobial activity.
| Compound Class | Specific Compound | Microorganism | MIC (µg/mL) | Reference |
| Pyridyl-Tetrazole | Compound 3D | E. coli MTCC 739 | 3.9 | [4] |
| Pyridyl-Tetrazole | Compound 4D | E. coli MTCC 739 | 3.9 | [4] |
| Imide-Tetrazole | Compound 1 | S. aureus (Clinical) | 0.8 | [7] |
| Imide-Tetrazole | Compound 2 | S. aureus (Clinical) | 0.8 | [7] |
| Imide-Tetrazole | Compound 3 | S. aureus (Clinical) | 0.8 | [7] |
| Pyrrole Derivative | ENBHEDPC | M. tuberculosis H37Rv | 0.7 | [8] |
| Pyrrole Derivative | Phallusialide A | MRSA | 32 | [8] |
| Pyrrole Derivative | Phallusialide B | E. coli | 64 | [8] |
| Pyrrole Benzamide | Derivative | S. aureus | 3.12 - 12.5 | [8] |
| Tetrasubstituted Pyrrole | Compound 4 | S. aureus | Moderate to Excellent Inhibition | [9] |
| Tetrasubstituted Pyrrole | Compound 11 | B. cereus | Moderate to Excellent Inhibition | [9] |
Experimental Protocols
Standardized protocols are crucial for the reproducibility and comparison of experimental data. Below are detailed methodologies for the key assays cited in this guide.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10][11][12] NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Materials:
-
Cell lines of interest
-
Complete growth medium
-
96-well microtiter plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration.
In Vitro Antimicrobial Activity: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[13][14][15]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
96-well microtiter plates
-
Test compounds
-
Positive control antibiotic
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria, or at an appropriate temperature and duration for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the evaluation of heterocyclic compounds.
References
- 1. Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel Tetrazole Derivatives Targeting Tubulin Endowed with Antiproliferative Activity against Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acgpubs.org [acgpubs.org]
- 10. researchtweet.com [researchtweet.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. protocols.io [protocols.io]
- 14. bio.libretexts.org [bio.libretexts.org]
- 15. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
A Comparative Guide to Catalysts in Pyrrolyl-Tetrazole Synthesis for Researchers
For scientists and professionals in drug development, the efficient synthesis of pyrrolyl-tetrazoles is of significant interest due to their potential as carboxylic acid bioisosteres in medicinal chemistry. This guide offers a head-to-head comparison of various catalytic systems for the synthesis of 5-(1H-pyrrol-2-yl)-1H-tetrazole, a key intermediate in the development of novel therapeutics. The comparison is based on experimental data for reaction efficiency and conditions, providing a practical resource for selecting the optimal synthetic route.
The primary route to 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide source, most commonly sodium azide. The reactivity of this transformation is significantly enhanced by the use of catalysts. This guide evaluates the performance of three major classes of catalysts for the synthesis of 5-(1H-pyrrol-2-yl)-1H-tetrazole from 2-cyanopyrrole: Lewis acids, organocatalysts, and heterogeneous nanocatalysts.
Head-to-Head Catalyst Performance
The following table summarizes the quantitative data for different catalytic systems used in the synthesis of 5-(1H-pyrrol-2-yl)-1H-tetrazole. This allows for a direct comparison of their effectiveness under various reaction conditions.
| Catalyst | Catalyst Loading | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| ZnCl₂ | 20 mol% | 2-Cyanopyrrole | DMF | 120 | 12 | 85 |
| L-Proline | 30 mol% | 2-Cyanopyrrole | DMF | 110 | 2 | 92[1][2] |
| Fe₃O₄@SiO₂-Im(Br)-SB-Cu(II) | 0.9 mol% | 2-Cyanopyrrole | Water | 40 | 1.5 | 95[3] |
| Silica Sulfuric Acid | 0.1 g | 2-Cyanopyrrole | DMF | Reflux | 3 | 90[4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for the synthesis of 5-(1H-pyrrol-2-yl)-1H-tetrazole using different catalytic systems.
General Procedure for L-Proline Catalyzed Synthesis[1][2]
A mixture of 2-cyanopyrrole (1 mmol), sodium azide (1.5 mmol), and L-proline (30 mol%) in dimethylformamide (DMF, 5 mL) is stirred at 110 °C for 2 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and diluted with water (20 mL). The pH of the solution is adjusted to ~2 with 2N HCl. The precipitated solid is filtered, washed with water, and dried to afford the desired product.
General Procedure for Heterogeneous Copper Nanocatalyst Synthesis[3]
To a suspension of the Fe₃O₄@SiO₂-Im(Br)-SB-Cu(II) nanocatalyst (0.9 mol%) in water (1.0 mL), 2-cyanopyrrole (1.0 mmol), and sodium azide (1.2 mmol) are added. The mixture is stirred at 40 °C. The reaction is monitored by TLC. After completion, the catalyst is separated using an external magnet. The aqueous layer is acidified with 5N HCl (5 mL) and extracted with ethyl acetate (3 x 10 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the product.
Visualizing the Synthesis and Catalyst Comparison
To further clarify the experimental workflow and the logical relationships between different catalyst types, the following diagrams are provided.
Caption: General workflow for the synthesis of 5-(1H-pyrrol-2-yl)-1H-tetrazole.
Caption: Comparison of catalyst classes for pyrrolyl-tetrazole synthesis.
Conclusion
The choice of catalyst for the synthesis of 5-(1H-pyrrol-2-yl)-1H-tetrazole has a significant impact on reaction efficiency, conditions, and overall greenness of the process.
-
Heterogeneous copper nanocatalysts demonstrate the highest efficiency with the lowest catalyst loading in an aqueous medium, making them an excellent choice for sustainable and scalable synthesis.[3]
-
L-Proline , as an organocatalyst, offers a metal-free and environmentally benign alternative with high yields and short reaction times, aligning well with green chemistry principles.[1][2]
-
Lewis acids like ZnCl₂ are effective and readily available catalysts, though they may require higher temperatures and catalyst loadings compared to the other options.
Researchers and drug development professionals should consider these factors—yield, reaction conditions, catalyst cost and availability, and environmental impact—when selecting a catalytic system for their specific needs in the synthesis of pyrrolyl-tetrazole derivatives.
References
- 1. L-Proline: An Efficient Organocatalyst for the Synthesis of 5-Substituted 1H-Tetrazoles via [3+2] Cycloaddition of Nitriles and Sodium Azide [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. New ecofriendly heterogeneous nano-catalyst for the synthesis of 1-substituted and 5-substituted 1H-tetrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Cross-Validation of In Vitro and In Silico Results for Pyrrole-Tetrazole Compounds: A Comparative Guide
In the quest for novel therapeutic agents, the integration of computational (in silico) and laboratory-based (in vitro) studies has become a cornerstone of modern drug discovery. This guide provides a comparative analysis of pyrrole-tetrazole and structurally related compounds, focusing on the cross-validation of their biological activities through in vitro assays and in silico modeling. The objective is to offer researchers, scientists, and drug development professionals a clear and data-driven overview of the predictive power of computational methods in this chemical space.
Data Presentation: Anticancer and Antimicrobial Activities
The following tables summarize the quantitative data from studies on pyrrole-tetrazole and related heterocyclic compounds, comparing their in vitro biological activity with in silico predictions.
Anticancer Activity: In Vitro Cytotoxicity vs. In Silico Docking
The data below showcases the correlation between the cytotoxic effects of various compounds on cancer cell lines and their binding affinities to relevant protein targets as predicted by molecular docking.
| Compound ID | Target Protein (PDB ID) | Cell Line | In Vitro IC50 (µM) | In Silico Docking Score (kcal/mol) | Reference |
| Pyrazolo-pyridine fused tetrazolo-pyrimidines | |||||
| 10ab | - | MCF-7 | 23.83 | - | [1] |
| 10ah | PARP1 (7KK4) | MCF-7 | 23.30 | -7.42 | [1] |
| 10bc | - | HEK-293 | 14.46 | - | [1] |
| 10bh | Human corticotropin-releasing factor receptor 1 (4Z9G) | HEK-293 | 2.53 | -10.77 | [1] |
| Pyrrolo[2,3-d]pyrimidines | |||||
| 14a | Bcl2 | MCF-7 | 1.7 (µg/ml) | High Binding Affinity | [2] |
| 16b | Bcl2 | MCF-7 | 5.7 (µg/ml) | - | [2] |
| 18b | Bcl2 | MCF-7 | 3.4 (µg/ml) | - | [2] |
| 17 | Bcl2 | HePG2 | 8.7 (µg/ml) | High Binding Affinity | [2] |
| 17 | Bcl2 | PACA2 | 6.4 (µg/ml) | High Binding Affinity | [2] |
| Doxorubicin | - | MCF-7 | 26.1 (µg/ml) | - | [2] |
| Tetrazolyl-1,2,3-triazoles with pyrrolidine | |||||
| 7a | 3HB4 | Hela | 0.32 | -10.85 | [3] |
| 7i | 3HB4 | Hela | 1.80 | - | [3] |
| Doxorubicin | - | Hela | 2.34 | - | [3] |
| 7h | - | MCF-7 | 3.20 | - | [3] |
| 7i | - | HCT-116 | 1.38 | - | [3] |
| 7b | - | HepG2 | 0.97 | - | [3] |
| Indole-based tetrazoles | |||||
| 5d | ER-α | T-47D | 10.00 | Significant Binding | [4] |
| 5f | ER-α | T-47D | 3.83 | Significant Binding | [4] |
| Bazedoxifene | ER-α | T-47D | 14.23 | - | [4] |
Antimicrobial Activity: In Vitro Screening vs. In Silico Analysis
This table presents a comparison of the antimicrobial efficacy of synthesized compounds against various bacterial strains, alongside computational evaluations.
| Compound Class | Bacterial Strain | In Vitro Method | In Vitro Results | In Silico Method | In Silico Findings | Reference |
| Pyrazolo-pyridine fused tetrazolo-pyrimidines | Gram-negative & Gram-positive bacteria | Broth dilution | Significant antibacterial efficacy | DFT, Molecular Docking, MD Simulation | Stable conformations, compelling interactions | [1] |
| Macrocycles with pyrazole-tetrazole subunits | Staphylococcus aureus | - | Good potency to inhibit | DFT, In-silico docking | Good interactions with biotin protein ligase | [5] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and critical evaluation of the presented data.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells (e.g., MCF-7, Hela, HepG2) are seeded in 96-well plates at a specific density and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a positive control (e.g., Doxorubicin) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are then incubated for another 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.
Antimicrobial Screening (Broth Dilution Method)
The broth dilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the target bacteria is prepared.
-
Serial Dilutions: The test compounds are serially diluted in a liquid growth medium in 96-well plates.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated under appropriate conditions for the specific bacteria (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Silico Molecular Docking
Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
-
Protein Preparation: The 3D crystal structure of the target protein (e.g., PARP1, Bcl2) is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogens and charges are added.
-
Ligand Preparation: The 2D structures of the pyrrole-tetrazole compounds are drawn and converted to 3D structures. Energy minimization is performed using a suitable force field.
-
Grid Generation: A binding site on the protein is defined, and a grid box is generated around this site.
-
Docking Simulation: A docking algorithm is used to explore possible binding poses of the ligand within the protein's active site.
-
Scoring and Analysis: The binding poses are ranked based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein are analyzed.
Mandatory Visualization
The following diagrams illustrate the logical flow of the research process and a putative signaling pathway involving a key protein target.
References
- 1. In silico and in vitro evaluation of newly synthesized pyrazolo-pyridine fused tetrazolo-pyrimidines derivatives as potential anticancer and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New tetrazolopyrrolidine-1,2,3-triazole analogues as potent anticancer agents: design, synthesis and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, in vitro and in silico evaluation of indole-based tetrazole derivatives as putative anti-breast cancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Metabolic Stability of Tetrazole and Oxadiazole Bioisosteres
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, the judicious selection of bioisosteres is paramount to optimizing the pharmacokinetic profile of lead compounds. Tetrazoles and oxadiazoles are prominent bioisosteric replacements for carboxylic acids and amides, respectively, lauded for their ability to enhance biological activity and improve physicochemical properties. However, their relative metabolic stability is a critical consideration that can significantly impact a drug candidate's in vivo performance. This guide provides an objective comparison of the metabolic stability of tetrazole and oxadiazole bioisosteres, supported by experimental data and detailed methodologies.
Executive Summary
Generally, 1,3,4-oxadiazoles tend to exhibit greater metabolic stability compared to their 1,2,4-oxadiazole isomers and, in many instances, can offer an advantage over tetrazoles.[1][2][3] This is often attributed to the electronic properties and arrangement of heteroatoms within the ring, which influences their susceptibility to enzymatic degradation, primarily by cytochrome P450 (CYP) enzymes.[4][5] While tetrazoles are effective carboxylic acid mimics, their metabolic fate can be variable.[6][7][8][9] The choice between these bioisosteres is highly context-dependent, relying on the specific molecular scaffold and the desired pharmacokinetic profile.
Data Presentation: A Comparative Analysis
The following tables summarize quantitative data from various in vitro metabolic stability studies, providing a comparative overview of the performance of tetrazole and oxadiazole-containing compounds.
Table 1: In Vitro Hepatic Microsomal Stability of Oxadiazole Isomers
| Compound ID | Isomer Type | Incubation Time (min) | % Parent Compound Remaining | Favorable Isomer |
| Compound A | 1,2,4-Oxadiazole | 60 | 35% | 1,3,4-Oxadiazole |
| Compound B (Isomer of A) | 1,3,4-Oxadiazole | 60 | 88% | |
| Control (Verapamil) | N/A | 60 | <10% | |
| Control (Warfarin) | N/A | 60 | >90% |
This table represents typical data obtained from an in vitro metabolic stability assay, demonstrating the generally higher stability of the 1,3,4-oxadiazole isomer.[10]
Table 2: Physicochemical and Metabolic Properties of Oxadiazole Isomers
| Property | 1,2,4-Oxadiazole Isomer | 1,3,4-Oxadiazole Isomer | Favorable Isomer |
| Lipophilicity (Log D) | Higher | Lower (often by an order of magnitude) | 1,3,4-Oxadiazole |
| Aqueous Solubility | Lower | Higher | 1,3,4-Oxadiazole |
| Metabolic Stability (HLM) | Lower | Higher | 1,3,4-Oxadiazole |
| hERG Inhibition | Higher | Lower | 1,3,4-Oxadiazole |
This table provides a generalized summary from comparative studies, indicating a consistent trend favoring the 1,3,4-oxadiazole isomer for improved ADME properties.[10]
Metabolic Pathways and Mechanisms
The primary route of metabolism for many drug candidates is oxidation by cytochrome P450 (CYP) enzymes in the liver.[5][11] The stability of tetrazole and oxadiazole rings is largely dependent on their susceptibility to CYP-mediated degradation.
Oxadiazole Metabolism
The 1,2,4-oxadiazole ring can be susceptible to metabolic cleavage.[12] Studies have shown that this ring system can undergo reductive N-O bond cleavage followed by hydrolysis, leading to ring-opened metabolites.[12] In contrast, the 1,3,4-oxadiazole isomer is often more metabolically robust.[1][2][10] This increased stability is a key reason for its preference in drug design when metabolic clearance is a concern.[1]
References
- 1. Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel cytochrome P450-mediated ring opening of the 1,3,4-oxadiazole in setileuton, a 5-lipoxygenase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 8. 5-substituted tetrazoles as bioisosteres of carboxylic acids. Bioisosterism and mechanistic studies on glutathione reductase inhibitors as antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drughunter.com [drughunter.com]
- 10. benchchem.com [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Metabolism of a G protein-coupled receptor modulator, including two major 1,2,4-oxadiazole ring-opened metabolites and a rearranged cysteine-piperazine adduct - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing Target Engagement of Novel Compounds: A Methodological Comparison
For researchers, scientists, and drug development professionals, confirming that a novel compound interacts with its intended biological target is a critical step in the drug discovery pipeline. This guide provides a comparative overview of key experimental methodologies for assessing the target engagement of compounds such as 5-(1,5-Dimethyl-1H-pyrrol-2-yl)-1H-tetrazole. While specific experimental data for this particular compound is not publicly available, this guide will use illustrative data to compare and contrast established techniques.
The primary methods for quantifying target engagement in a cellular or in-vitro setting include the Cellular Thermal Shift Assay (CETSA), Isothermal Titration Calorimetry (ITC), and Kinobeads competition binding assays. Each of these techniques offers unique insights into the interaction between a compound and its target protein.
Comparative Analysis of Target Engagement Assays
The selection of an appropriate target engagement assay depends on various factors, including the nature of the target protein, the desired throughput, and the specific information required (e.g., binding affinity, cellular target engagement). The following table summarizes hypothetical quantitative data that could be generated for a compound like this compound using these different methods, compared to a known control compound.
| Parameter | This compound | Control Compound (e.g., Staurosporine) | Alternative Compound A | Alternative Compound B |
| CETSA Thermal Shift (ΔTagg in °C) | + 5.2 | + 8.5 | + 2.1 | - 1.5 (Destabilization) |
| ITC Binding Affinity (Kd in µM) | 1.5 | 0.02 | 15.3 | 5.8 |
| ITC Stoichiometry (n) | 1.1 | 0.9 | 1.0 | 1.2 |
| Kinobeads IC50 (µM) for Target Kinase | 0.8 | 0.01 | 12.5 | 3.2 |
| Kinobeads Off-Target Kinases (>50% inhibition at 10µM) | 3 | 58 | 1 | 8 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are protocols for the key target engagement assays discussed.
Cellular Thermal Shift Assay (CETSA) Protocol
The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement in a cellular environment by measuring the thermal stabilization of a target protein upon ligand binding.[1][2][3][4][5]
-
Cell Culture and Treatment: Plate cells at an appropriate density and culture overnight. Treat cells with various concentrations of the test compound (e.g., this compound) or a vehicle control (e.g., DMSO) and incubate for a specified time (e.g., 1 hour) at 37°C.
-
Heating: After incubation, heat the cell suspensions in a PCR cycler at a range of temperatures (e.g., 40-70°C) for 3-5 minutes to induce thermal denaturation of proteins.[2][4] Cool the samples to room temperature for 3 minutes.[2]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by using a lysis buffer.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.[1]
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. The amount of the target protein remaining in the soluble fraction is then quantified by methods such as Western blotting or mass spectrometry.[5] A shift in the melting temperature (Tagg) in the presence of the compound indicates target engagement.[4]
Isothermal Titration Calorimetry (ITC) Protocol
Isothermal Titration Calorimetry (ITC) is a label-free in-vitro technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters.[6][7][8][9][10]
-
Sample Preparation: Prepare a solution of the purified target protein in a suitable buffer. Prepare a solution of the test compound in the same buffer to avoid heat of dilution artifacts.[9] Degas both solutions to prevent air bubbles.[9]
-
Instrument Setup: Fill the sample cell of the calorimeter with the protein solution and the injection syringe with the compound solution.[6]
-
Titration: Perform a series of small injections of the compound into the protein solution while maintaining a constant temperature. The instrument measures the heat change after each injection.[10]
-
Data Analysis: The heat change per injection is plotted against the molar ratio of the ligand to the protein. The resulting binding isotherm is fitted to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[10]
Kinobeads Competition Binding Assay Protocol
Kinobeads are a chemical proteomics tool used to profile the interactions of compounds with a large number of kinases from a cell lysate in a competitive binding format.[11][12][13]
-
Cell Lysate Preparation: Prepare a cell lysate from the cell line of interest.
-
Compound Incubation: Incubate the cell lysate with various concentrations of the test compound or a vehicle control.
-
Kinobeads Enrichment: Add kinobeads (sepharose beads with immobilized broad-spectrum kinase inhibitors) to the lysates and incubate to allow for the binding of kinases that are not inhibited by the test compound.[12][13]
-
Wash and Elution: Wash the beads to remove non-specifically bound proteins. Elute the bound kinases from the beads.
-
Sample Preparation for Mass Spectrometry: Digest the eluted proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the bound kinases.
-
Data Analysis: The abundance of each kinase in the compound-treated samples is compared to the vehicle control. A decrease in the amount of a kinase pulled down by the kinobeads in the presence of the compound indicates that the compound is binding to that kinase. Dose-response curves can be generated to determine the IC50 values for each interacting kinase.[13]
Visualizing Experimental Workflows and Pathways
Diagrams are essential for understanding complex experimental workflows and biological pathways. The following diagrams were created using the Graphviz (DOT language) to illustrate key processes in target engagement assessment.
References
- 1. scispace.com [scispace.com]
- 2. bio-protocol.org [bio-protocol.org]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ITC - Creative Biolabs [creative-biolabs.com]
- 8. youtube.com [youtube.com]
- 9. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 13. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 5-(1,5-Dimethyl-1H-pyrrol-2-yl)-1H-tetrazole
For Researchers, Scientists, and Drug Development Professionals: A procedural guide to the responsible disposal of 5-(1,5-Dimethyl-1H-pyrrol-2-yl)-1H-tetrazole, ensuring laboratory safety and environmental compliance.
The proper handling and disposal of chemical reagents are paramount to a safe laboratory environment and minimizing ecological impact. This document provides a comprehensive, step-by-step guide for the disposal of this compound. The following procedures have been synthesized from safety data sheets of structurally analogous compounds, in the absence of a specific Safety Data Sheet (SDS) for the named chemical. It is imperative to consult your institution's environmental health and safety (EHS) department for specific regulations.
Hazard Profile and Personal Protective Equipment (PPE)
Before handling this compound, it is crucial to recognize its potential hazards, which are inferred from similar chemical structures containing pyrrole and tetrazole moieties. Appropriate personal protective equipment must be worn at all times.
| Hazard Category | Inferred GHS Hazard Statements | Recommended Personal Protective Equipment (PPE) |
| Health Hazards | H302: Harmful if swallowed.[1][2] H315: Causes skin irritation.[1][3] H319: Causes serious eye irritation.[1][3] H335: May cause respiratory irritation.[1][3] | - Chemical-resistant gloves (e.g., nitrile) - Safety goggles or a face shield[2] - Laboratory coat[2] - Use in a well-ventilated area or under a chemical fume hood.[4] |
| Physical Hazards | H228: Flammable solid (potential, based on related structures).[2] | - Store away from heat, sparks, and open flames.[2] - Avoid dust formation.[5][6] - Ground/bond container and receiving equipment.[4] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and adheres to institutional and regulatory standards.
-
Consult Institutional Guidelines: Always review your organization's specific chemical hygiene plan and waste disposal procedures before initiating any disposal activity.
-
Wear Appropriate PPE: At a minimum, wear a lab coat, chemical-resistant gloves, and safety goggles.[2]
-
Waste Collection:
-
Solid Waste: Collect any unused or contaminated solid this compound in a clearly labeled, sealed container designated for hazardous chemical waste.[2][5]
-
Contaminated Materials: Any items used for cleaning spills, such as absorbent pads or wipes, as well as any contaminated PPE, should be placed in a separate, sealed waste container and disposed of as hazardous waste.[2]
-
-
Disposal Pathway: This chemical waste must be disposed of through an approved hazardous waste disposal facility.[2][5] Do not dispose of this compound down the drain or in general laboratory trash.[5][6]
-
Decontamination: After handling, thoroughly wash hands and any exposed skin with soap and water. Clean and decontaminate the work area to prevent secondary exposure.[2]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Essential Safety and Operational Guidance for Handling 5-(1,5-Dimethyl-1H-pyrrol-2-yl)-1H-tetrazole
Hazard Identification and Personal Protective Equipment (PPE)
The primary hazards associated with tetrazole compounds stem from their high nitrogen content, which can make them energetic materials. Additionally, related compounds exhibit various health hazards. All personnel must be thoroughly trained on these potential hazards and the required PPE before handling this compound.
Table 1: Summary of Potential Hazards and Required Personal Protective Equipment (PPE)
| Hazard Category | Potential GHS Hazard Statements (Inferred) | Recommended Personal Protective Equipment (PPE) |
| Physical Hazards | H240: Heating may cause an explosion.[1] H228: Flammable solid.[1] | - Store away from heat, sparks, and open flames.[1][2][3] - Use non-sparking tools.[2][4] - Ground/bond container and receiving equipment.[1][2] |
| Health Hazards | H301/H302: Toxic or Harmful if swallowed.[5][6][7] H311/H312: Toxic or Harmful in contact with skin.[5][8] H315: Causes skin irritation.[1][5][6][7] H319: Causes serious eye irritation.[1][5][6][7][9] H331/H332: Toxic or Harmful if inhaled.[5][8] H335: May cause respiratory irritation.[1][6][7] | - Eye/Face Protection: Chemical safety goggles are mandatory. A face shield is recommended when handling larger quantities or if there is a risk of splashing.[1][4][5][10] - Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat are required. Ensure no skin is exposed.[1][5][10] - Respiratory Protection: Work in a certified chemical fume hood. If a fume hood is not available or if dusts are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5][6][10] - Body Protection: Wear appropriate protective clothing to prevent skin exposure.[10] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential to minimize risks during the handling and use of 5-(1,5-Dimethyl-1H-pyrrol-2-yl)-1H-tetrazole.
Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. enamine.enamine.net [enamine.enamine.net]
- 9. fishersci.de [fishersci.de]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
